7-Bromothieno[2,3-c]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-bromothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVXAGCPRYSKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-22-7 | |
| Record name | 7-bromothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromothieno[2,3-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 7-Bromothieno[2,3-c]pyridine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics and potential of this compound.
Introduction: The Thienopyridine Scaffold in Medicinal Chemistry
The thieno[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. Thienopyridines, as a class of compounds, are recognized for their diverse biological activities.[1][2] The fusion of a thiophene and a pyridine ring creates a unique electronic and structural framework that has been successfully exploited in the development of various therapeutic agents. The pyridine moiety, a versatile azaheterocycle, can participate in hydrogen bonding with biological receptors, enhancing the pharmacokinetic properties of drug candidates.[3] The thieno[2,3-c]pyridine isomer, in particular, has garnered attention for its presence in the core structure of various kinase inhibitors and its potential applications in material science due to its electrochemical and photophysical properties.[2] The introduction of a bromine atom at the 7-position of this scaffold, creating 7-Bromothieno[2,3-c]pyridine, offers a valuable handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.
Physicochemical Properties of 7-Bromothieno[2,3-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNS | [4] |
| Molecular Weight | 214.09 g/mol | [4] |
| Monoisotopic Mass | 212.92477 Da | [4] |
| XlogP (predicted) | 2.9 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Exact Mass | 212.92478 Da | [5] |
| Topological Polar Surface Area | 41.1 Ų | [5] |
| Heavy Atom Count | 10 | [5] |
Structural Elucidation and Spectroscopic Data
Detailed experimental spectroscopic data for 7-Bromothieno[2,3-c]pyridine is scarce in the literature. However, based on the general knowledge of similar heterocyclic systems, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and thiophene rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule, with the carbon atom attached to the bromine atom showing a characteristic downfield shift.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity.
For reference, the ¹H and ¹³C NMR spectra of related thieno[2,3-b]pyridine derivatives have been reported, showing characteristic shifts for the ring protons and carbons.[6]
Synthesis and Reactivity
Synthesis of the Thieno[2,3-c]pyridine Core
The synthesis of the parent thieno[2,3-c]pyridine scaffold can be achieved through several strategies. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene derivative. A patented process describes the preparation of thieno[2,3-c]pyridine through the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide.[7]
A more recent, metal-free method involves a three-step synthesis starting from a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c][8][9][10]triazolo[1,5-a]pyridine intermediate. Subsequent acid-mediated denitrogenative transformation yields the thieno[2,3-c]pyridine skeleton.[1][2] This latter method offers a milder route to this important heterocyclic system.
Caption: General workflow for the synthesis of the thieno[2,3-c]pyridine core.
Bromination of the Thieno[2,3-c]pyridine System
While a specific protocol for the synthesis of 7-Bromothieno[2,3-c]pyridine is not detailed in the available literature, the introduction of a bromine atom at the 7-position can be conceptually approached through electrophilic aromatic substitution on the pyridine ring of the thieno[2,3-c]pyridine core. The reactivity of the pyridine ring towards electrophilic substitution is generally lower than that of benzene and is influenced by the position of the nitrogen atom. The precise conditions for selective bromination at the 7-position would require experimental optimization, potentially involving the use of a suitable brominating agent (e.g., N-bromosuccinimide) and a catalyst.
Reactivity of 7-Bromothieno[2,3-c]pyridine
The bromine atom in 7-Bromothieno[2,3-c]pyridine serves as a versatile functional group for further synthetic transformations. It is expected to undergo a variety of cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing substituents.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form carbon-carbon triple bonds.
-
Stille Coupling: Coupling with organostannanes in the presence of a palladium catalyst.
These reactions would allow for the elaboration of the 7-Bromothieno[2,3-c]pyridine core into a diverse library of compounds for biological screening.
Caption: Potential cross-coupling reactions of 7-Bromothieno[2,3-c]pyridine.
Applications in Drug Discovery and Development
The thienopyridine scaffold is a cornerstone in the development of various pharmaceuticals. For instance, derivatives of the isomeric thieno[2,3-b]pyridine have been investigated as Pim-1 kinase inhibitors for cancer therapy.[6] The thieno[2,3-c]pyridine core itself is present in molecules with a broad range of biological activities, including antitumor, anticancer, and antimicrobial effects.[1]
7-Bromothieno[2,3-c]pyridine, as a key intermediate, provides a strategic starting point for the synthesis of novel drug candidates. The ability to functionalize the 7-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of thieno[2,3-c]pyridine derivatives. This makes it a valuable building block for generating compound libraries aimed at identifying new hits and optimizing lead compounds in drug discovery programs targeting a wide array of diseases.
Conclusion
7-Bromothieno[2,3-c]pyridine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While experimental data on its physical and chemical properties are limited, computational data provides a useful starting point for its characterization. The established synthetic routes to the parent thieno[2,3-c]pyridine scaffold, combined with the versatile reactivity of the bromo substituent, open up numerous avenues for the creation of novel and complex molecules. For researchers and drug development professionals, 7-Bromothieno[2,3-c]pyridine represents a valuable tool for the design and synthesis of next-generation therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2-methylthieno[2,3-c]pyridine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromothieno[2,3-c]pyridine (C7H4BrNS). Retrieved from [Link]
-
Lirias. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-bromothieno[2,3-c]pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromothieno[2,3-c]pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromothieno[3,2-c]pyridine (C7H4BrNS). Retrieved from [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 7-bromothieno[2,3-c]pyridine (C7H4BrNS) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 7-Bromo-2-methylthieno[2,3-c]pyridine | C8H6BrNS | CID 151179874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-bromothieno[2,3-c]pyridine | 1140240-22-7 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in the design of novel therapeutics. 7-Bromothieno[2,3-c]pyridine, in particular, serves as a highly versatile synthetic intermediate. The presence of a bromine atom at the 7-position provides a crucial handle for introducing molecular diversity through a variety of cross-coupling reactions. This guide offers a comprehensive overview of a robust synthetic pathway to 7-Bromothieno[2,3-c]pyridine, details the causality behind the experimental design, and provides a systematic approach to its structural characterization and validation.
Strategic Importance in Medicinal Chemistry
Thienopyridine isomers are central to many established and experimental drugs.[1] Their bioisosteric relationship with purines allows them to interact with a wide range of biological targets. Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Specifically, the thieno[2,3-c]pyridine core has been identified in various kinase inhibitors.[3]
7-Bromothieno[2,3-c]pyridine is not typically the final active pharmaceutical ingredient (API) but rather a pivotal building block. The C-Br bond at the pyridine ring is amenable to late-stage functionalization via reactions like Suzuki, Stille, and Buchwald-Hartwig amination, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[4]
Synthesis of 7-Bromothieno[2,3-c]pyridine: A Representative Protocol
The synthesis of the thieno[2,3-c]pyridine core can be approached in two primary ways: constructing the thiophene ring onto a pre-existing pyridine or building the pyridine ring from a thiophene precursor.[1] The following protocol details a logical and efficient multi-step synthesis that culminates in direct bromination of the thieno[2,3-c]pyridine N-oxide, a method known for its regioselectivity.[5]
Synthetic Workflow Overview
The synthesis begins with the construction of the core thieno[2,3-c]pyridine ring system, followed by N-oxidation and subsequent deoxygenative bromination to selectively install the bromine atom at the 7-position.
Caption: Synthetic workflow for 7-Bromothieno[2,3-c]pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of Thieno[2,3-c]pyridine
This initial step can be achieved via several named reactions, such as the Fiesselmann or Gewald synthesis, which build the thiophene ring.[6][7][8] For this guide, we will reference a convergent synthesis starting from 4-chloropyridine-3-carbaldehyde.
-
Materials: 4-Chloropyridine-3-carbaldehyde, Methyl thioglycolate, Sodium methoxide, Methanol, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 4-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol, add methyl thioglycolate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath. Add a solution of sodium methoxide (2.0 eq) in methanol dropwise over 30 minutes. The addition of a strong base is crucial for deprotonating the thioglycolate, initiating the nucleophilic attack that leads to cyclization.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with 1M HCl and remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the thieno[2,3-c]pyridine core.
-
Step 2: N-Oxidation of Thieno[2,3-c]pyridine
The N-oxidation activates the pyridine ring, making it susceptible to subsequent functionalization.
-
Materials: Thieno[2,3-c]pyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the thieno[2,3-c]pyridine (1.0 eq) from Step 1 in DCM.
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C. This peroxy acid is a standard reagent for the oxidation of nitrogen heterocycles.
-
Stir the mixture at room temperature for 4-6 hours until TLC indicates the complete consumption of the starting material.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the Thieno[2,3-c]pyridine N-oxide, which is often used in the next step without further purification.
-
Step 3: Deoxygenative Bromination
This key step introduces the bromine atom regioselectively at the 7-position. The N-oxide functionality directs the bromination to the positions alpha or gamma to the nitrogen; in this system, the 7-position is favored.[5]
-
Materials: Thieno[2,3-c]pyridine N-oxide, Phosphorus oxybromide (POBr₃), Toluene.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend the N-oxide (1.0 eq) in anhydrous toluene.
-
Carefully add POBr₃ (3.0 eq) at 0 °C. POBr₃ serves as both the brominating agent and the deoxygenating agent.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-Bromothieno[2,3-c]pyridine.
-
Characterization and Data Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized 7-Bromothieno[2,3-c]pyridine. The following analytical techniques form a self-validating system to ensure the identity of the final product.
Caption: Analytical workflow for product validation.
Spectroscopic and Physical Data
The expected analytical data for 7-Bromothieno[2,3-c]pyridine are summarized below.
| Property | Expected Value | Rationale & Interpretation |
| Molecular Formula | C₇H₄BrNS | --- |
| Molecular Weight | 213.08 g/mol | --- |
| Monoisotopic Mass | 212.9248 Da | --- |
| Appearance | Off-white to pale yellow solid | Typical for small aromatic heterocyclic compounds. |
| ¹H NMR | δ 7.0-9.0 ppm | Aromatic protons. Expect distinct signals for H-2, H-3, H-4, and H-5. The exact chemical shifts and coupling constants (J-values) will confirm the substitution pattern. |
| ¹³C NMR | δ 110-160 ppm | Aromatic carbons. The number of signals should correspond to the 7 unique carbons in the structure. Data for related thienopyridines can be found in the literature.[9][10] |
| Mass Spectrum (EI) | m/z ≈ 213, 215 | The molecular ion peak will appear as a doublet (M and M+2 ) with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).[11][12] |
Interpreting the Analytical Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show four distinct signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms and the bromine substituent. Analysis of the coupling patterns (e.g., doublets, triplets) is critical for assigning each proton to its specific position on the bicyclic ring.
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton.[13] Seven distinct signals are expected. The carbon atom attached to the bromine (C-7) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
-
-
Mass Spectrometry (MS):
-
The most telling feature in the mass spectrum will be the molecular ion region. The presence of two peaks of nearly equal intensity at m/z values separated by 2 amu (e.g., 213 and 215) is definitive proof of the presence of a single bromine atom in the molecule.[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by matching the exact mass to the calculated value (212.9248 for C₇H₄⁷⁹BrNS).
-
Conclusion and Future Applications
This guide outlines a robust and reliable pathway for the synthesis and characterization of 7-Bromothieno[2,3-c]pyridine. The detailed protocol and characterization workflow provide a self-validating system to ensure the production of this high-value intermediate with confidence. The strategic placement of the bromine atom opens the door for extensive derivatization, making this compound an invaluable asset for medicinal chemists and drug development professionals exploring the rich pharmacological potential of the thienopyridine scaffold.
References
-
Fry, D. W. (Year). Synthesis of tyrosinkinase inhibitors starting from a substituted pyridine. As referenced in Fiesselmann thiophene synthesis - Wikipedia. [Link]
-
A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Fiesselmann thiophene synthesis. Semantic Scholar. [Link]
-
2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. Semantic Scholar. [Link]
-
The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
-
Deoxygenative bromination of thieno[2,3‐b]pyridine 7‐oxide. ResearchGate. [Link]
-
Isotope patterns for -Cl and -Br. University of Calgary. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
Fiesselmann thiophene synthesis. ResearchGate. [Link]
-
Fiesselmann thiophene synthesis. ResearchGate. [Link]
-
Synthesis of the pyrene derivative The NMR spectra were recorded. Preprints.org. [Link]
-
Isotope Effects in Mass Spectrometry. Chad's Prep. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. ResearchGate. [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. ResearchGate. [Link]
-
Synthesis of 7‐(substituted methyl)thieno[2,3‐c]pyridines.[a]. ResearchGate. [Link]
-
New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. National Institutes of Health. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health. [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Sci-Hub. 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1999 [sci-hub.ru]
- 10. researchgate.net [researchgate.net]
- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
An In-Depth Technical Guide to 7-Bromothieno[2,3-c]pyridine: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromothieno[2,3-c]pyridine, a halogenated heterocyclic compound, has garnered significant interest within the medicinal chemistry landscape. Its rigid, fused ring system, combining the electron-rich thiophene and the electron-deficient pyridine moieties, presents a unique scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of 7-Bromothieno[2,3-c]pyridine, delving into its chemical identity, molecular architecture, synthetic strategies, and its burgeoning role in drug discovery.
Core Compound Identification
CAS Number: 1140240-22-7[1]
Molecular Formula: C₇H₄BrNS[2]
IUPAC Name: 7-bromothieno[2,3-c]pyridine
| Property | Value | Source |
| Molecular Weight | 214.08 g/mol | [3] |
| Monoisotopic Mass | 212.92477 Da | [2] |
| XlogP (predicted) | 2.9 | [2] |
Molecular Structure and Properties
The molecular structure of 7-Bromothieno[2,3-c]pyridine is characterized by a fused bicyclic system where a thiophene ring is fused to a pyridine ring. The bromine atom is substituted at the 7-position of the pyridine ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making the bromine atom a key handle for further chemical modifications.
Caption: Molecular structure of 7-Bromothieno[2,3-c]pyridine.
Synthesis Strategies
One promising approach involves the electrophilic bromination of the parent thieno[2,3-c]pyridine. The electron-rich nature of the thiophene ring generally directs electrophilic substitution to the C2 or C3 positions. However, the pyridine nitrogen deactivates the fused pyridine ring towards electrophilic attack. To achieve bromination at the 7-position, a multi-step synthesis is likely required, potentially involving the construction of the pyridine ring onto a pre-brominated thiophene precursor.
A modern and versatile method for the synthesis of substituted thieno[2,3-c]pyridines has been reported by Gökçe and colleagues, which proceeds via a metal-free, three-step sequence involving a one-pot triazolation, a modified Pomeranz-Fritsch cyclization, and a final denitrogenative transformation.[4][5] This strategy offers a pathway to 7-substituted thieno[2,3-c]pyridines and could potentially be adapted for the synthesis of the 7-bromo derivative.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 7-Bromothieno[2,3-c]pyridine.
Spectroscopic Characterization
While specific, publicly available ¹H and ¹³C NMR spectra for 7-Bromothieno[2,3-c]pyridine are not currently published, the expected spectral features can be predicted based on the analysis of related thienopyridine structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the thiophene and pyridine rings. The chemical shifts and coupling constants would be influenced by the positions of the nitrogen and sulfur atoms, as well as the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms of the bicyclic core. The carbon atom attached to the bromine (C7) would exhibit a characteristic chemical shift, and the other carbon signals would be influenced by the heteroatoms and their positions within the fused ring system.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[2,3-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of a bromine atom at the 7-position provides a crucial handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through various cross-coupling reactions.
Key Therapeutic Areas of Interest:
-
Kinase Inhibition: Thienopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7] The 7-bromo-thieno[2,3-c]pyridine core can serve as a starting point for the development of potent and selective kinase inhibitors.
-
Anticancer Agents: The antiproliferative activity of thienopyridine derivatives against various cancer cell lines has been reported.[8][9] The ability to functionalize the 7-position allows for the optimization of these compounds to enhance their potency and selectivity towards cancer-related targets.
-
CYP17 Inhibitors: Benzothieno[2,3-c]pyridines, structurally related to thieno[2,3-c]pyridines, have been identified as non-steroidal inhibitors of CYP17, an important enzyme in androgen biosynthesis, making them promising candidates for the treatment of prostate cancer.[10]
The bromine atom on the 7-Bromothieno[2,3-c]pyridine scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the generation of large and diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
7-Bromothieno[2,3-c]pyridine is a valuable building block in medicinal chemistry, offering a unique and versatile scaffold for the design and synthesis of novel therapeutic agents. Its confirmed CAS number and well-defined molecular structure provide a solid foundation for its use in research and development. While detailed synthetic protocols and spectroscopic data for this specific isomer are not yet widely published, the existing literature on thienopyridine synthesis and reactivity provides a strong basis for its preparation and derivatization. The demonstrated potential of the thienopyridine core in targeting key biological pathways, particularly in oncology, underscores the importance of 7-Bromothieno[2,3-c]pyridine as a starting point for the discovery of next-generation therapeutics.
References
-
Gökçe, M., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(4), 486-491. Available from: [Link]
-
PubChem. (n.d.). 7-Bromo-2-methylthieno[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChemLite. (n.d.). 7-bromothieno[2,3-c]pyridine (C7H4BrNS). Retrieved from: [Link]
-
Abdel-rahman, H. M., et al. (2019). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 996-1004. Available from: [Link]
-
Gökçe, M., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(4), 486-491. Available from: [Link]
-
Litvinov, V. P. (2006). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 55(11), 1847-1883. Available from: [Link]
-
Khalil, N. A., et al. (2020). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances, 10(63), 38481-38497. Available from: [Link]
-
Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858. Available from: [Link]
-
MySkinRecipes. (n.d.). 3-bromothieno[2,3-c]pyridine. Retrieved from: [Link]
-
Al-Khawaldeh, M. A., et al. (2023). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 30(5), e220308. Available from: [Link]
-
PubChem. (n.d.). 3-Bromothieno[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. Available from: [Link]
-
Brooke, G. N., et al. (2023). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 30(5), e220308. Available from: [Link]
-
Davletbaev, R. S., et al. (2014). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Retrieved from: [Link]
Sources
- 1. 7-bromothieno[2,3-c]pyridine | 1140240-22-7 [chemicalbook.com]
- 2. PubChemLite - 7-bromothieno[2,3-c]pyridine (C7H4BrNS) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 7-Bromothieno[2,3-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 7-Bromothieno[2,3-c]pyridine Derivatives
Abstract
The thieno[2,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the core for a multitude of biologically active compounds. The strategic introduction of a bromine atom at the 7-position creates a versatile synthetic linchpin, enabling extensive derivatization and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the biological activities associated with 7-Bromothieno[2,3-c]pyridine derivatives, with a primary focus on their anticancer, antiplatelet, and neurological applications. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols and workflows relevant to researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental design, grounding key claims in authoritative references to ensure scientific integrity.
The Thieno[2,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Nitrogen-containing heterocycles are foundational to modern drug discovery, with pyridine being the second most common heterocycle in FDA-approved drugs.[1] When fused with other rings, such as thiophene, they create rigid structures with defined three-dimensional shapes ideal for specific interactions with biological targets.[2] Thienopyridines, as a class, exhibit a remarkable breadth of biological activities, including antitumor, antiplatelet, antimicrobial, and anti-inflammatory properties.[3][4]
The Strategic Importance of the 7-Bromo Functional Group
The 7-Bromothieno[2,3-c]pyridine core is of particular interest not just for its inherent biological potential, but for its synthetic tractability. The bromine atom is an exceptionally useful handle for medicinal chemists. It serves as a key precursor for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][5] This allows for the systematic and efficient introduction of a wide array of chemical moieties at the 7-position, facilitating the rapid generation of compound libraries for lead optimization and SAR studies. The choice of a 7-bromo starting material is, therefore, a deliberate design element to accelerate the drug discovery process.
Caption: Synthetic utility of the 7-bromo group.
Anticancer and Antiproliferative Activities
Derivatives of the thieno[2,3-c]pyridine scaffold have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[6][7]
Mechanism 1: Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The thienopyridine scaffold is considered a "hinge-binding" motif, capable of displacing ATP by forming hydrogen bonds with the kinase hinge region.[8][9] Bromination at positions equivalent to the 7-position on related scaffolds has been shown to significantly enhance inhibitory activity.[8] This suggests that modifications at this site are crucial for optimizing interactions within the ATP-binding pocket.
Caption: Kinase inhibition by ATP competition.
Mechanism 2: Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target in oncology. A recent study synthesized and evaluated a series of thieno[2,3-c]pyridine derivatives for their anticancer activity, identifying compound 6i as a potent inhibitor across multiple cancer cell lines, with a proposed mechanism involving Hsp90 inhibition.[7]
Table 1: In Vitro Cytotoxicity (IC₅₀) of Lead Thieno[2,3-c]pyridine Derivatives [7]
| Compound ID | Cancer Cell Line | Cell Line Origin | IC₅₀ (µM) |
|---|---|---|---|
| 6i | HSC3 | Head and Neck | 10.8 |
| 6i | T47D | Breast | 11.7 |
| 6i | RKO | Colorectal | 12.4 |
| Cisplatin | RKO | Colorectal | 11.2 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the methodology for determining the cytotoxic effects of synthesized compounds on cancer cell lines, as described in the evaluation of thieno[2,3-c]pyridine derivatives.[7]
-
Cell Seeding: Plate cancer cells (e.g., HSC3, T47D, RKO) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1 µM, 10 µM, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanism 3: Induction of Apoptosis and Cell Cycle Arrest
Beyond direct inhibition of signaling proteins, thienopyridine derivatives have been shown to induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle. Thieno[2,3-b]pyridine compounds were found to promote a G2/M phase arrest and subsequently induce apoptosis, confirmed by an increase in caspase 3/7 activity.[10] Similarly, the potent thieno[2,3-c]pyridine compound 6i was found to induce cell death by causing G2 phase arrest, thereby inhibiting cell cycle progression.[7]
Caption: Workflow for cell cycle analysis.
Antiplatelet Activity: A Classic Thienopyridine Function
The most well-known biological activity of the broader thienopyridine class is antiplatelet aggregation, exemplified by blockbuster drugs like clopidogrel and ticlopidine.[11] These agents are critical in preventing atherothrombotic events.[11][12]
The P2Y12 Receptor Antagonism Pathway
Thienopyridines function as prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[12][13] The activation process generates a reactive thiol metabolite. This active metabolite then forms an irreversible covalent disulfide bond with cysteine residues on the P2Y12 receptor, a key ADP receptor on the platelet surface.[12][13] By permanently blocking the P2Y12 receptor, the thienopyridine metabolite prevents ADP-mediated platelet activation and aggregation for the entire lifespan of the platelet.[12][13]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-bromothieno[2,3-c]pyridine [myskinrecipes.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
The Ascendant Scaffold: A Technical Guide to 7-Bromothieno[2,3-c]pyridine and its Analogues in Modern Medicinal Chemistry
Foreword: The Thienopyridine Isostere in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, the thienopyridine core, a bioisostere of purine, has garnered significant attention for its remarkable versatility and broad spectrum of biological activities.[1] This guide focuses on a particularly promising member of this family: 7-Bromothieno[2,3-c]pyridine. The introduction of a bromine atom at the 7-position provides a crucial handle for synthetic diversification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of 7-Bromothieno[2,3-c]pyridine and its analogues.
The 7-Bromothieno[2,3-c]pyridine Core: Physicochemical Properties
The parent 7-Bromothieno[2,3-c]pyridine is a crystalline solid with the molecular formula C₇H₄BrNS.[2] Its strategic importance lies in the reactivity of the C-Br bond, which readily participates in a variety of cross-coupling reactions, making it a valuable intermediate for the synthesis of diverse compound libraries.
| Property | Value | Source |
| Molecular Weight | 214.09 g/mol | [3] |
| Molecular Formula | C₇H₄BrNS | [3] |
| CAS Number | 1140240-22-7 | [2] |
Synthetic Strategies: Accessing the Thieno[2,3-c]pyridine Scaffold
The construction of the thieno[2,3-c]pyridine core can be achieved through several synthetic routes. A common and effective method involves a multi-step sequence starting from readily available precursors.
Metal-Free Denitrogenative Transformation: A Modern Approach
A recently developed metal-free method provides an efficient and environmentally friendly route to substituted thieno[2,3-c]pyridines.[4] This three-step synthesis culminates in an acid-mediated denitrogenative transformation.[4]
Experimental Protocol: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [4]
-
Step 1: One-Pot Triazolation. Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
Step 2: Modified Pomeranz-Fritsch Reaction. Cyclization to form the thieno[2,3-c][4][5][6]triazolo[1,5-a]pyridine intermediate.
-
Step 3: Acid-Mediated Denitrogenative Transformation. The intermediate is reacted with a suitable nucleophile (e.g., alcohols, phenols, or tetrabutylammonium bromide) in the presence of an acid catalyst (e.g., trifluoromethanesulfonic acid) to yield the desired 7-substituted thieno[2,3-c]pyridine derivative.[4] For instance, reaction with tetrabutylammonium bromide under these conditions would yield the 7-bromomethyl analogue.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-bromothieno[2,3-c]pyridine | 1140240-22-7 [chemicalbook.com]
- 3. 3-bromothieno[2,3-c]pyridine [myskinrecipes.com]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
The Enduring Core: A Technical Guide to the Reactivity and Stability of Thieno[2,3-c]pyridine
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the thieno[2,3-c]pyridine core. Moving beyond a mere recitation of facts, this document, structured with full editorial control, delves into the causality behind experimental choices and the inherent logic of the system's reactivity and stability. As a senior application scientist, the aim is to equip you with both foundational knowledge and field-proven insights into this pivotal heterocyclic scaffold.
The thieno[2,3-c]pyridine motif, a compelling fusion of a thiophene and a pyridine ring, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic architecture, a marriage of the electron-rich thiophene and the electron-deficient pyridine, bestows upon it a nuanced reactivity profile and a degree of stability that makes it a privileged scaffold in the design of novel therapeutics and functional materials.[1][2] This guide will illuminate the fundamental principles governing the behavior of this core, providing a comprehensive understanding for its strategic deployment in research and development.
I. The Electronic Landscape and Inherent Stability
The thieno[2,3-c]pyridine core is an aromatic bicyclic heterocycle. The fusion of the π-excessive thiophene ring with the π-deficient pyridine ring results in a unique distribution of electron density across the scaffold. This electronic interplay is fundamental to understanding its stability and reactivity. The aromatic nature of both rings contributes to the overall thermodynamic stability of the molecule.
While comprehensive quantitative data on the thermal and photostability of the parent thieno[2,3-c]pyridine core is not extensively reported, the successful synthesis and isolation of a wide array of its derivatives under various, sometimes harsh, reaction conditions attest to its robust nature.[3] Studies on the mechanochemical oxidative degradation of related thienopyridine drugs have provided insights into their stability profiles, suggesting that the core can be susceptible to oxidation, particularly at the thiophene ring.[4] The pyridine nitrogen, with its lone pair of electrons, imparts basicity to the molecule, and its pKa is a critical parameter influencing its behavior in physiological environments and its participation in chemical reactions.
II. The Duality of Reactivity: A Tale of Two Rings
The reactivity of the thieno[2,3-c]pyridine core is a fascinating study in contrasts, dictated by the distinct electronic characters of its constituent rings. The thiophene ring is generally more susceptible to electrophilic attack, while the pyridine ring is the primary site for nucleophilic substitution.
Electrophilic Aromatic Substitution: The Thiophene's Domain
Drawing parallels from the well-established chemistry of thiophene and pyridine, electrophilic aromatic substitution (EAS) is predicted to occur preferentially on the electron-rich thiophene ring. The pyridine ring, being electron-deficient, is generally deactivated towards electrophiles. While specific studies on the regioselectivity of EAS on the unsubstituted thieno[2,3-c]pyridine are limited, computational studies on related thieno[2,3-b]thiophene systems suggest that the α-positions of the thiophene moiety are the most kinetically and thermodynamically favored sites for electrophilic attack.[5]
For the thieno[2,3-c]pyridine core, this would correspond to the C2 and C3 positions. The precise regioselectivity will, however, be influenced by the nature of the electrophile and the presence of any existing substituents on the ring system.
Nucleophilic Aromatic Substitution: The Pyridine's Prerogative
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group at the C4 or C7 positions (ortho and para to the nitrogen atom, respectively). The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction, facilitating the substitution.[6] This reactivity is a cornerstone for the late-stage functionalization of the thieno[2,3-c]pyridine scaffold, allowing for the introduction of a diverse range of substituents.
III. Synthesis of the Thieno[2,3-c]pyridine Core: Established and Modern Routes
The construction of the thieno[2,3-c]pyridine skeleton can be broadly categorized into two strategies: building the pyridine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyridine precursor.
The venerable Pomeranz-Fritsch Reaction
A classical and reliable method for the synthesis of the thieno[2,3-c]pyridine core is the Pomeranz-Fritsch reaction. This acid-catalyzed cyclization of a Schiff base, formed from a thiophenecarboxaldehyde and an aminoacetal, provides a direct route to the aromatic scaffold.[3][6] A modified version of this reaction is a key step in a modern, metal-free, three-step synthesis starting from 2-acetylthiophene.[3][6]
The Versatile Gewald Reaction
The Gewald reaction offers a powerful multicomponent approach to synthesize highly functionalized, partially saturated thieno[2,3-c]pyridine derivatives. This reaction typically involves the condensation of a cyclic ketone (like an N-substituted 4-piperidone), an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8] The resulting 2-aminothiophene can then be further elaborated.
IV. Spectroscopic Characterization: The Fingerprint of the Core
The identity and purity of thieno[2,3-c]pyridine derivatives are routinely established using a combination of spectroscopic techniques.
| Spectroscopic Data for a Representative Derivative | |
| Technique | Key Features |
| ¹H NMR | The proton chemical shifts are influenced by the electronic environment. Protons on the pyridine ring generally appear at a lower field (higher ppm) compared to those on the thiophene ring. Coupling constants can provide valuable information about the substitution pattern. For example, in diethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate, characteristic signals for the dihydrothienopyridine core are observed.[9] |
| ¹³C NMR | The carbon chemical shifts also reflect the electron distribution. Carbons of the pyridine ring are typically found at a lower field than those of the thiophene ring. The chemical shifts are sensitive to the nature and position of substituents. For instance, in the aforementioned derivative, distinct signals are observed for the ester carbonyls, the amide carbonyl, and the carbons of the thiophene and dihydropyridine rings.[9] |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. For amino-substituted thieno[2,3-c]pyridines, N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. Carbonyl stretching frequencies for ester and amide groups appear in the 1650-1750 cm⁻¹ range.[7][9] |
| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is usually observed, and the fragmentation can offer clues about the structure. For the unsubstituted thieno[2,3-c]pyridine, the molecular ion would be expected at m/z 135.[10] |
V. Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of the synthesis and functionalization of the thieno[2,3-c]pyridine core, adapted from the literature.
Protocol 1: Synthesis of a Tetrahydrothieno[2,3-c]pyridine Derivative via the Gewald Reaction[7]
This protocol describes the synthesis of 2-amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Step 1: Reaction Setup
-
To a solution of 1-isopropyl-4-piperidone (0.1 mol) in absolute ethanol (50 mL), add malononitrile (0.1 mol) and elemental sulfur (0.1 mol).
-
Add triethylamine (5 mL) dropwise with stirring.
Step 2: Reaction and Workup
-
Heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
Step 3: Purification
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Protocol 2: A Modified Pomeranz-Fritsch Approach for the Thieno[2,3-c]pyridine Core[3][6]
This protocol outlines a key cyclization step in a modern synthesis of the thieno[2,3-c]pyridine core.
Step 1: Formation of the Fused Triazole Intermediate
-
A precursor, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, is synthesized via a one-pot triazolation reaction from 2-acetylthiophene.
Step 2: Pomeranz-Fritsch Cyclization
-
The triazole intermediate is treated with an acid catalyst, such as polyphosphoric acid (PPA) or a strong protic acid, at an elevated temperature to induce cyclization, forming the thieno[2,3-c][1][6][11]triazolo[1,5-a]pyridine system.
Step 3: Denitrogenative Transformation
-
The fused triazole is then subjected to an acid-mediated denitrogenative transformation in the presence of a nucleophile to yield the desired 7-substituted thieno[2,3-c]pyridine derivative.
VI. Conclusion
The thieno[2,3-c]pyridine core stands as a testament to the power of heterocyclic chemistry in generating molecular diversity and functionality. Its inherent stability, coupled with a predictable yet versatile reactivity profile, makes it an invaluable scaffold for the modern medicinal chemist and materials scientist. A thorough understanding of its electronic properties, reactivity patterns, and synthetic accessibility, as outlined in this guide, is paramount to unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Chemistry Europe. [Link]
-
2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. Sci-Hub. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. National Institutes of Health. [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
-
One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. ResearchGate. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. ResearchGate. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Photocatalytic Degradation of Thiacloprid Using Tri-Doped TiO 2 Photocatalysts: A Preliminary Comparative Study. MDPI. [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. ResearchGate. [Link]
-
Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. National Institutes of Health. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were.... ResearchGate. [Link]
-
Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. International Journal of Electrochemical Science. [Link]
-
Chemistry of thienopyridines. XXXVI: Further studies on nitration in the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Semantic Scholar. [Link]
-
Electrophilic substitution in benzo[b]thieno[2,3-c]pyridine. Acylation. ResearchGate. [Link]
-
Thieno(2,3-c)pyridine. PubChem. [Link]
-
A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
-
Molecular Structure, Mulliken charges, HOMO-LUMO, Electrostatic Potential and Nonlinear Optical Properties of Zwitterionic 6-methyl-2-oxo-3-[1-(ureidoiminio)ethyl]-2H-pyran-4-olate monohydrate molecule by HF and DFT methods. Semantic Scholar. [Link]
-
Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. [Link]
-
Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]
-
Thieno(3,2-c)pyridine. PubChem. [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. [Link]
-
Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution. Royal Society of Chemistry. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Sci-Hub. 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1999 [sci-hub.ru]
- 3. d-nb.info [d-nb.info]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
In Silico Modeling of 7-Bromothieno[2,3-c]pyridine Interactions with Janus Kinase 2 (Jak2): A Technical Guide
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the in silico modeling of 7-Bromothieno[2,3-c]pyridine, a derivative of the versatile thienopyridine scaffold, with its potential biological target, Janus Kinase 2 (Jak2). Thienopyridine derivatives have shown promise as inhibitors of various kinases, including Jak2, which is a key player in cytokine signaling pathways implicated in myeloproliferative disorders and other cancers.[1][2][3][4] This document will detail the scientific rationale and step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the interaction between 7-Bromothieno[2,3-c]pyridine and Jak2.
Introduction: The Rationale for In Silico Investigation
The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The Janus kinase (JAK) family, particularly Jak2, is a validated therapeutic target in oncology.[3] Computational, or in silico, modeling provides a powerful and cost-effective approach to predict and analyze the binding of small molecules like 7-Bromothieno[2,3-c]pyridine to their protein targets at an atomic level. This allows for the generation of hypotheses about binding modes, the identification of key interacting residues, and the estimation of binding affinities, all of which are crucial for rational drug design and lead optimization.[1][2]
This guide will utilize the crystal structure of Jak2 in complex with a thienopyridine inhibitor (PDB ID: 3TJD) as a foundational template for our investigation. We will model the novel 7-Bromothieno[2,3-c]pyridine into the Jak2 active site to predict its binding orientation and stability.
The In Silico Workflow: A Conceptual Overview
Our computational investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the 7-Bromothieno[2,3-c]pyridine-Jak2 interaction. Each step builds upon the previous one, offering progressively deeper insights into the molecular recognition process.
Caption: Overall in silico workflow for modeling 7-Bromothieno[2,3-c]pyridine-Jak2 interactions.
Part I: System Preparation
Accurate in silico modeling begins with meticulous preparation of both the protein receptor and the small molecule ligand. This step is critical for ensuring the reliability of subsequent calculations.
Protein Preparation: Janus Kinase 2 (Jak2)
The starting point for our study is the crystal structure of the Jak2 kinase domain. We will use the PDB entry 3TJD, which co-crystallized with a thienopyridine inhibitor, providing a biologically relevant conformation of the active site.
Experimental Protocol: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file for 3TJD from the RCSB Protein Data Bank (rcsb.org).
-
Initial Cleaning: Open the PDB file in a molecular visualization program such as PyMOL or Chimera. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. For this study, we will focus on the protein chain that constitutes the kinase domain.
-
Protonation and Charge Assignment: The crystal structure typically lacks hydrogen atoms. It is essential to add them and assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be accomplished using tools like PDB2PQR or the functionalities within molecular modeling suites like Schrödinger or MOE.
-
Force Field Assignment: Assign a suitable force field for the protein. The CHARMM36m force field is a robust and widely used parameter set for protein simulations.[5][6][7] This step defines the potential energy function that will govern the behavior of the protein atoms during the simulation.
Ligand Preparation: 7-Bromothieno[2,3-c]pyridine
The 7-Bromothieno[2,3-c]pyridine ligand needs to be constructed and parameterized for the simulation.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 7-Bromothieno[2,3-c]pyridine using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
3D Conformation Generation: Convert the 2D structure into a 3D conformation. This can be done using software like Open Babel or the ligand preparation modules in modeling packages.
-
Ligand Parameterization: This is a crucial step where a force field is assigned to the ligand. The Generalized Amber Force Field (GAFF) is a popular choice for small organic molecules and is compatible with the AMBER and CHARMM protein force fields.[8][9][10] The Antechamber module of the AmberTools suite can be used to generate the necessary topology and parameter files for the ligand. This process involves assigning atom types, bond, angle, and dihedral parameters, and calculating partial atomic charges.
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the most likely binding pose.
The Causality Behind Docking Choices
We will employ AutoDock Vina, a widely used and validated open-source docking program.[11][12][13] Its scoring function is designed to approximate the binding affinity and identify low-energy binding modes. The choice of the search space (the "grid box") is critical. It should be centered on the known ATP-binding site of Jak2, guided by the position of the co-crystallized inhibitor in 3TJD, and large enough to allow for rotational and translational freedom of the ligand.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand in PDBQT format: Both the prepared Jak2 protein and the 7-Bromothieno[2,3-c]pyridine ligand need to be converted to the PDBQT file format, which includes partial charges and atom type information required by AutoDock Vina. This can be done using AutoDock Tools.[11]
-
Define the Search Space: In AutoDock Tools, define a grid box that encompasses the ATP-binding site of Jak2. The center and dimensions of the box should be chosen to cover the active site cavity.
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, and the grid box parameters.
-
Analyze Docking Results: AutoDock Vina will generate a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol. These poses should be visualized in the context of the Jak2 active site using PyMOL or another molecular graphics program.[14][15][16][17] The pose with the lowest binding energy is typically considered the most likely. Key interactions, such as hydrogen bonds and hydrophobic contacts, should be identified and analyzed.
Part III: Molecular Dynamics Simulation
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability and conformational flexibility.
The Rationale for MD Simulation
We will use GROMACS, a high-performance and widely used MD simulation package.[18][19][20][21] The simulation will be performed in an explicit solvent environment (water) with counter-ions to mimic physiological conditions. The CHARMM36m force field will be used for the protein and the GAFF-generated parameters for the ligand.[5][6][7][8][10]
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Place the docked protein-ligand complex in a simulation box (e.g., a cubic box).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein and ligand while they are restrained.
-
NPT Equilibration: Follow with a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics to analyze include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand over time.
-
Radius of Gyration (Rg): To assess the compactness of the protein.
-
The results of the trajectory analysis can be plotted using tools like Grace or xmgrace.[22][23][24][25][26]
Caption: Step-by-step workflow for Molecular Dynamics (MD) simulation.
Part IV: Binding Free Energy Calculation
MD simulations can be further leveraged to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity than docking scores.
The MM/PBSA Method
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state method for calculating binding free energy.[27][28][29][30][31] It calculates the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory and combines them to estimate the binding free energy.
Experimental Protocol: MM/PBSA Calculation
-
Extract Snapshots: Extract a series of snapshots (e.g., every 100 ps) from the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy components for the complex, protein, and ligand separately:
-
Molecular Mechanics Energy (EMM): Includes bond, angle, dihedral, and van der Waals energies.
-
Polar Solvation Energy (Gpolar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (Gnonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
Calculate Binding Free Energy: The binding free energy (ΔGbind) is then calculated using the following equation:
ΔGbind = Gcomplex - (Gprotein + Gligand)
Where G for each species is the sum of EMM, Gpolar, and Gnonpolar.
Data Presentation and Visualization
Clear presentation of results is crucial for interpreting the findings of in silico studies.
Quantitative Data Summary
| Parameter | Value | Unit | Method |
| Docking Score | Example: -8.5 | kcal/mol | AutoDock Vina |
| Average RMSD (Protein) | Example: 2.1 ± 0.3 | Å | GROMACS |
| Average RMSD (Ligand) | Example: 1.5 ± 0.2 | Å | GROMACS |
| Key H-Bonding Residues | Example: Leu932, Gly935 | - | MD Analysis |
| ΔGbind (MM/PBSA) | Example: -25.7 ± 3.1 | kcal/mol | MM/PBSA |
Visualization of Results
High-quality visualizations are essential for communicating the structural insights gained from modeling. PyMOL is an excellent tool for generating images of the docked complex, highlighting key interactions.[14][15][16][17][32]
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of 7-Bromothieno[2,3-c]pyridine with Jak2. The described protocols for system preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation provide a robust framework for predicting and analyzing the binding of this novel compound. The insights gained from such studies can guide the rational design of more potent and selective Jak2 inhibitors for therapeutic applications. Future work could involve expanding this analysis to other Jak family members to assess selectivity, or performing more rigorous alchemical free energy calculations for a more precise estimation of binding affinity.
References
-
Cornell, W. D., Cieplak, P., Bayly, C. I., Gould, I. R., Merz, K. M., Ferguson, D. M., ... & Kollman, P. A. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(19), 5179-5197. [Link]
-
Huang, J., Rauscher, S., Nawrocki, G., Ran, T., Feig, M., de Groot, B. L., ... & MacKerell, A. D. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins. Nature methods, 14(1), 71-73. [Link]
-
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]
-
Berendsen, H. J., van der Spoel, D., & van Drunen, R. (1995). GROMACS: a message-passing parallel molecular dynamics implementation. Computer physics communications, 91(1-3), 43-56. [Link]
-
Case, D. A., Cheatham, T. E., Darden, T., Gohlke, H., Luo, R., Merz, K. M., ... & Woods, R. J. (2005). The Amber 9 biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
-
Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
-
MacKerell Jr, A. D., Bashford, D., Bellott, M., Dunbrack Jr, R. L., Evanseck, J. D., Field, M. J., ... & Karplus, M. (1998). All-atom empirical potential for molecular modeling and dynamics studies of proteins. The journal of physical chemistry B, 102(18), 3586-3616. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
-
Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa-a GROMACS tool for high-throughput MM-PBSA calculations. Journal of chemical information and modeling, 54(7), 1951-1962. [Link]
-
DeLano, W. L. (2002). The PyMOL molecular graphics system. [Link]
-
Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]
-
Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]
-
Best, R. B., Zhu, X., Shim, J., Lopes, P. E., Mittal, J., Feig, M., & MacKerell Jr, A. D. (2012). Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone ϕ, ψ and side-chain χ1 and χ2 dihedral angles. Journal of chemical theory and computation, 8(9), 3257-3273. [Link]
-
CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
-
GROMACS Manual. Force fields in GROMACS. [Link]
-
Bjelkmar, P., Larsson, P., Cuendet, M. A., Hess, B., & Lindahl, E. (2010). Implementation of the CHARMM force field in GROMACS: analysis of protein stability effects from correction maps, virtual interaction sites, and water models. Journal of chemical theory and computation, 6(2), 459-466. [Link]
-
Maity, D., & Biswas, A. (2022). MD DaVis: interactive data visualization of protein molecular dynamics. Bioinformatics, 38(10), 2936-2938. [Link]
-
Bioinformatics Review. (2023). How to visualize output plots of MD simulation (GROMACS)? [Link]
-
ResearchGate. (2014). Can anyone help me calculate the free binding energy by MM/PBSA method? [Link]
-
Aldeghi, M., He, X., Bodkin, M. J., & Biggin, P. C. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 9, 843777. [Link]
-
RashmiKumari. (n.d.). Binding Energy of Single Protein-Inhibitor Complex - g_mmpbsa. [Link]
-
Valdés-Tresanco, M. S., Valiente, P. A., & Moreno, E. (2021). gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. Journal of Chemical Theory and Computation, 17(10), 6281-6291. [Link]
-
Ellson, J. (2017). A Quick Introduction to Graphviz. [Link]
-
Graphviz workflow 1. (2023, February 24). [Video]. YouTube. [Link]
-
Bauchy, M. (2018, August 10). Tutorial for using the plotting software Grace. [Video]. YouTube. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Computational Modelling Group - University of Southampton Web Archive. Xmgrace. [Link]
-
ES114 Graphviz. (2025, February 25). [Video]. YouTube. [Link]
-
Pymol Biomolecules. (2022, October 6). molecular dynamics gromacs xmgrace. [Video]. YouTube. [Link]
-
Graphviz tutorial. (2021, January 13). [Video]. YouTube. [Link]
-
Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2021). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 26(11), 3183. [Link]
-
Contreras, J. M., & Palma, J. L. (2024). Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review. International Journal of Molecular Sciences, 25(18), 9877. [Link]
-
PubChem. (n.d.). 7-Bromo-2-methylthieno[2,3-c]pyridine. [Link]
-
Chandrasekaran, B., Ravichandran, V., & Devarajan, A. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 193. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Sharma, S., Kumar, A., & Singh, B. (2017). Molecular docking analysis of human JAK2 with compounds from tomatoes. Journal of Applied Pharmaceutical Science, 7(05), 183-187. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 19(7), 2685-2705. [Link]
-
El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1101. [Link]
-
Bioinformatics Insights. (2024, March 8). How to Generate PDB complex from AutoDock Vina Results. [Video]. YouTube. [Link]
-
AutoDock Vina 1.2.0 documentation. Basic docking. [Link]
-
Chen, Y. C., Lin, Y. C., & Chen, C. M. (2023). Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. International Journal of Molecular Sciences, 24(6), 5969. [Link]
-
Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. [Video]. YouTube. [Link]
-
ResearchGate. (2025). Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. [Link]
-
Scripps Research. (2020). AutoDock Vina Manual. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of human JAK2 with compounds from tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academiccharmm.org [academiccharmm.org]
- 7. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMBER - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 11. indico4.twgrid.org [indico4.twgrid.org]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. medium.com [medium.com]
- 16. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. academic.oup.com [academic.oup.com]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Xmgrace - Computational Modelling Group [web-archive.southampton.ac.uk]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 29. researchgate.net [researchgate.net]
- 30. g_mmpbsa [rashmikumari.github.io]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
Methodological & Application
Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 7-Bromothieno[2,3-c]pyridine
Abstract: The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors and novel therapeutics.[1][2] Its functionalization is a critical step in drug discovery and development. This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromothieno[2,3-c]pyridine. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, discuss critical parameter optimization, and provide troubleshooting insights to empower researchers in synthesizing diverse amine libraries from this key heteroaromatic halide.
Mechanistic Rationale & Core Principles
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[3] The reaction is catalyzed by a palladium complex, which navigates a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
The Catalytic Cycle:
The generally accepted mechanism proceeds through the following key stages:
-
Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a direct Pd(0) source is used.
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the C-Br bond of 7-Bromothieno[2,3-c]pyridine, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic amido species.[4][5]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, reductively eliminating from the palladium center to form the desired N-aryl product and regenerating the active Pd(0) catalyst.[6]
Causality Behind Component Selection for Heterocycles:
The thieno[2,3-c]pyridine substrate presents a specific challenge: the pyridine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst. This coordination can sequester the catalyst, leading to deactivation and low yields. The strategic choice of a bulky, electron-rich phosphine ligand is paramount to mitigate this issue.[7] Ligands like XPhos or SPhos possess significant steric hindrance that not only prevents catalyst dimerization but also promotes the crucial, turnover-limiting reductive elimination step while disfavoring non-productive catalyst inhibition by the substrate's pyridine nitrogen.[8][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimized Protocol: Amination of 7-Bromothieno[2,3-c]pyridine
This protocol is adapted from established procedures for structurally similar and challenging heteroaryl bromides, such as 7-bromothieno[2,3-b]pyrazine.[10] It is designed to be a robust starting point for a wide range of primary and secondary amines.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Bromothieno[2,3-c]pyridine | >95% | Commercially Available | Substrate |
| Amine (Primary or Secondary) | >98% | Commercially Available | Nucleophile |
| XPhos Pd G3 | Catalyst | Sigma-Aldrich | Pre-catalyst, air-stable |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available | Base; handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | Reaction Solvent |
| Schlenk flask or reaction vial | N/A | Standard lab supplier | For inert atmosphere |
| Magnetic stirrer and hotplate | N/A | Standard lab supplier | |
| Inert gas (Argon or Nitrogen) | High Purity | Gas supplier | For degassing and blanketing |
Step-by-Step Experimental Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask or vial equipped with a magnetic stir bar, add 7-Bromothieno[2,3-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the XPhos Pd G3 precatalyst (1-2 mol%). For sensitive substrates or difficult couplings, catalyst loading may be increased to 5 mol%.
-
Scientist's Note: The base is crucial and must be fresh and handled under inert conditions. Sodium tert-butoxide is highly effective but moisture-sensitive.[4] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ may be screened, though this often requires higher temperatures and longer reaction times.[11]
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes.
-
-
Reaction Execution:
-
Seal the vessel and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Reaction progress can be monitored by taking small aliquots (under inert conditions) and analyzing by LC-MS or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane (DCM).
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with brine (saturated NaCl solution).[12]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Caption: General experimental workflow for the amination protocol.
Parameter Optimization & Troubleshooting
Optimizing a Buchwald-Hartwig reaction involves the careful selection of catalyst, ligand, base, and solvent.[13] The following table provides guidance for adapting the protocol to different amines or troubleshooting suboptimal results.
| Parameter | Standard Choice | Alternative(s) & Rationale | Potential Issues & Solutions |
| Catalyst/Ligand | XPhos Pd G3 | SPhos/RuPhos: Also highly effective for heteroaryl couplings. Choice can be substrate-dependent. BrettPhos: Specifically designed for coupling primary amines and ammonia equivalents.[14] | Low Yield: Catalyst may be deactivated. Ensure strictly anhydrous/anaerobic conditions. Consider a more robust ligand or a newer generation precatalyst. |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃: Milder inorganic bases. Better for substrates with sensitive functional groups (e.g., esters). May require higher temperatures or longer times.[6] | Substrate Decomposition: Base is too strong. Switch to K₃PO₄ or Cs₂CO₃. Poor Solubility: Cs₂CO₃ can be difficult to stir on a large scale.[6] |
| Solvent | Toluene | Dioxane, THF, t-Amyl alcohol: The choice of solvent can influence reaction rates and solubility. Non-polar aprotic solvents are generally favored.[11] | Side Reactions: Solvent may not be sufficiently anhydrous. Use freshly distilled or commercially available anhydrous solvents. |
| Temperature | 100-110 °C | 80 °C: May be sufficient for highly reactive amines/halides. >110 °C: May be required for very unreactive coupling partners, but increases risk of decomposition. | No Reaction: Temperature may be too low. Increase incrementally. Formation of Byproducts: Temperature may be too high, causing decomposition of reactants or product. |
Application Case Study: Synthesis of a Kinase Inhibitor Precursor
The 7-amino-thieno[2,3-c]pyridine core is a key structural component in various kinase inhibitors. For instance, derivatization at this position with complex amines is a common strategy to modulate potency and selectivity. Using the protocol described above, one could synthesize a library of potential drug candidates.
Example Reaction: Coupling of 7-Bromothieno[2,3-c]pyridine with 4-morpholinoaniline.
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromothieno[2,3-c]pyridine | 4-Morpholinoaniline | XPhos Pd G3 (2 mol%) | NaOtBu | Toluene | 110 | 12 | >90% (Expected) |
This transformation provides rapid access to a complex diamine structure that would be challenging to synthesize using classical methods, which often require harsh conditions and have limited functional group tolerance.[15] The Buchwald-Hartwig amination thus represents an enabling technology in modern medicinal chemistry.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Ziolo, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
-
ChemHelpASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
-
Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Tundel, R. E., et al. (2015). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Chemical Science. [Link]
-
Fors, B. P., et al. (2008). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
ResearchGate. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
eScholarship.org. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
ResearchGate. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Science. (2013). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
-
CatSci Ltd. A general approach to the optimisation of Buchwald- Hartwig aminations. [Link]
-
Royal Society of Chemistry. (2017). Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]
-
ResearchGate. (2000). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
-
National Institutes of Health. (2017). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]
-
Lirias. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
-
Arkat USA. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][15][14]naphthyridinones and pyrazolo[3,4-c][15][14]. [Link]
-
National Institutes of Health. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. catsci.com [catsci.com]
- 14. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Modular Approach to the Synthesis of 7-Amino-Thieno[2,3-c]pyridine Derivatives
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2][3][4] This guide provides a detailed, modular strategy for the synthesis of 7-amino-thieno[2,3-c]pyridine derivatives, a key subclass of this important scaffold. We present a robust two-stage synthetic pathway that combines the versatility of the Gewald aminothiophene synthesis with the efficiency of the Friedländer annulation for constructing the fused pyridine ring. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations to empower rational design and optimization of synthetic routes.
Introduction: The 7-Amino-Thieno[2,3-c]pyridine Scaffold in Medicinal Chemistry
Thienopyridines are heterocyclic compounds that are isosteric with quinolines and isoquinolines, structures frequently found in biologically active natural products and pharmaceuticals.[5] The fusion of a thiophene ring with a pyridine ring creates a unique electronic and structural architecture that is highly amenable to interaction with biological targets. Among the various isomers, the thieno[2,3-c]pyridine core has garnered significant attention for its role in the development of kinase inhibitors, antitumor agents, and antagonists for various receptors.[1][2][3]
The 7-amino substitution on this scaffold provides a critical vector for further chemical modification, allowing for the introduction of diverse functional groups to modulate pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The synthetic accessibility of these compounds is therefore of paramount importance for advancing drug discovery programs. This guide outlines a logical and field-proven approach to their synthesis.
Retrosynthetic Analysis & Strategic Overview
The synthesis of the target 7-amino-thieno[2,3-c]pyridine core is best approached by constructing the two heterocyclic rings in a sequential manner. Our strategy involves first building a polysubstituted 2-aminothiophene, which serves as a versatile intermediate, followed by the annulation of the pyridine ring.
This retrosynthetic analysis logically disconnects the target molecule into two primary building blocks, which can be assembled using two powerful and well-established name reactions: the Gewald reaction and the Friedländer synthesis.
Module 1: Synthesis of the 2-Aminothiophene Core via the Gewald Reaction
Principle and Mechanism
The Gewald reaction is a one-pot, multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[6][7] Its reliability, operational simplicity, and the availability of diverse starting materials make it an ideal choice for generating the key thiophene intermediate.
The mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The base catalyzes the condensation between the ketone and the activated nitrile to form a stable α,β-unsaturated intermediate.[8]
-
Sulfur Addition: The elemental sulfur (typically S₈) is attacked by the enolate of the Knoevenagel adduct. The exact mechanism of S₈ ring opening and addition is complex but results in a sulfurated intermediate.[8]
-
Cyclization and Tautomerization: The terminal sulfur atom attacks the nitrile group, leading to an intramolecular cyclization. Subsequent tautomerization yields the stable 2-aminothiophene aromatic system.[6]
Detailed Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol provides a representative example of the Gewald reaction using cyclohexanone.
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| Cyclohexanone | 98.14 | 9.81 g (10.3 mL) | 0.10 | Reagent grade |
| Malononitrile | 66.06 | 6.61 g | 0.10 | Toxic solid, handle with care |
| Sulfur | 32.07 | 3.21 g | 0.10 | Powdered |
| Morpholine | 87.12 | 8.71 g (8.7 mL) | 0.10 | Base catalyst |
| Ethanol | 46.07 | 50 mL | - | Solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), cyclohexanone (0.10 mol), malononitrile (0.10 mol), and powdered sulfur (0.10 mol).
-
Stir the mixture to form a suspension. Carefully add morpholine (0.10 mol) dropwise at room temperature. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 60-70°C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol or isopropanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.
-
Dry the final product under vacuum.
Expected Results:
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow crystalline solid
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Expertise & Field Insights
-
Choice of Base: While morpholine is commonly used, other bases like triethylamine or piperidine can also be effective. The choice of base can influence reaction rates and yields.
-
Solvent: Ethanol and methanol are standard solvents. For higher-boiling starting materials, DMF can be used.
-
Microwave Irradiation: The Gewald reaction is often significantly accelerated by microwave heating, reducing reaction times from hours to minutes and sometimes improving yields.[6]
Module 2: Annulation of the Pyridine Ring via Friedländer-Type Cyclization
Principle and Mechanism
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl compound) to form a quinoline or, in this case, a fused pyridine ring.[9][10][11] The reaction can be catalyzed by either acids or bases.
The mechanism generally follows one of two pathways:
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl components, followed by cyclization via Schiff base formation.
-
Schiff Base-First Pathway: Formation of a Schiff base between the amine and one carbonyl group, followed by an intramolecular aldol-type condensation.[10]
In both cases, a final dehydration step yields the fully aromatic fused pyridine ring.
Detailed Protocol 2: Synthesis of 7-Amino-4-methyl-2,3-dihydro-1H-cyclopenta[9][12]thieno[2,3-c]pyridine-6-carbonitrile
This protocol demonstrates the cyclization of a 2-aminothiophene intermediate with acetylacetone to form the final product.
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | 164.23 | 1.64 g | 0.01 | Product from a Gewald reaction with cyclopentanone |
| Acetylacetone (2,4-Pentanedione) | 100.12 | 1.10 g (1.12 mL) | 0.011 | Use a slight excess |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.23 g | 0.011 | Strong base, handle in a dry environment |
| tert-Butanol | 74.12 | 30 mL | - | Anhydrous solvent |
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous tert-butanol (30 mL) and potassium tert-butoxide (0.011 mol).
-
Stir the mixture until the base is fully dissolved.
-
Add the 2-aminothiophene starting material (0.01 mol) and acetylacetone (0.011 mol) to the flask.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into 100 mL of ice-cold water.
-
A precipitate should form. If not, adjust the pH to ~7-8 with dilute HCl.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to obtain the pure title compound.
Expected Results:
-
Yield: 60-75%
-
Appearance: Solid, color may vary depending on purity.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, HRMS, and FT-IR.
Expertise & Field Insights
-
Catalyst Choice: The Friedländer reaction is versatile. While strong bases like KOtBu are effective, acid catalysts such as p-toluenesulfonic acid (p-TSA), iodine, or various Lewis acids can also be used, often under milder or even solvent-free conditions.[9][11][12] The optimal catalyst depends on the specific substrates.
-
Regioselectivity: When using an unsymmetrical α-methylene ketone, two different regioisomers can be formed. The reaction conditions (catalyst, temperature) can often be tuned to favor one isomer over the other.[9]
-
Diversity-Oriented Synthesis: The power of this modular approach lies in its flexibility. By simply changing the starting ketone in Module 1 and the α-methylene carbonyl partner in Module 2, a vast library of structurally diverse 7-amino-thieno[2,3-c]pyridine derivatives can be generated for screening in drug discovery campaigns.[12][13]
Summary and Outlook
The combination of the Gewald and Friedländer reactions provides a powerful and highly adaptable platform for the synthesis of 7-amino-thieno[2,3-c]pyridine derivatives. This modular strategy allows for the systematic exploration of chemical space around a privileged medicinal chemistry scaffold. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize novel compounds for evaluation as therapeutic agents. Future work can focus on exploring alternative cyclization strategies and expanding the scope of compatible starting materials to further enhance the diversity of accessible analogues.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
-
Cid, J. M., et al. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8046–8058. [Link]
-
Putrov, D., et al. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2020(i), 209-246. [Link]
-
Kumar, A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Organic Letters, 12(1), 136-139. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal Website. [Link]
-
Wikipedia. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal Website. [Link]
-
Kumar, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 136-139. [Link]
-
Aktaş, A., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry. [Link]
-
Aktaş, A., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Chemistry – A European Journal, e202301888. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(2), 793. [Link]
-
Khalil, N. A., et al. (2022). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances, 12(45), 29631-29651. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 779-801. [Link]
-
Graulich, A., & Liégeois, J.-F. (2004). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
-
Omotuyi, O. I., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS ONE, 16(10), e0258529. [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9224, Thieno(2,3-c)pyridine. PubChem. [Link]
-
Aktaş, A., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemRxiv. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives
Introduction: The Significance of Thieno[2,3-c]pyridines in Modern Drug Discovery
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings allow for a diverse range of intermolecular interactions with biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticoagulant, antitumor, anticancer, and antimicrobial effects[1]. The development of efficient and sustainable synthetic routes to access these valuable compounds is, therefore, a critical endeavor in medicinal chemistry.
Traditionally, the synthesis of thieno[2,3-c]pyridines has often relied on metal-catalyzed cross-coupling reactions, which, while effective, can introduce challenges related to cost, catalyst toxicity, and product purification. The demand for greener and more cost-effective synthetic methodologies has spurred the development of metal-free approaches. This application note provides a detailed overview and step-by-step protocols for a robust and versatile metal-free synthesis of thieno[2,3-c]pyridine derivatives, primarily focusing on a 1,2,3-triazole-mediated denitrogenative transformation. This method offers a mild and efficient pathway to a variety of substituted thieno[2,3-c]pyridines, overcoming some of the limitations of conventional synthetic strategies.
Methodology 1: 1,2,3-Triazole-Mediated Denitrogenative Transformation
This innovative, metal-free approach leverages a fused 1,2,3-triazole intermediate, which upon acid-mediated denitrogenation, undergoes a transformative cyclization to yield the desired thieno[2,3-c]pyridine core. The overall synthetic strategy is a three-step process commencing from the readily available 2-acetylthiophene[1][2].
Synthetic Workflow Overview
Figure 1: Overall workflow for the 1,2,3-triazole-mediated synthesis.
Step 1: One-Pot Triazolation
The synthesis begins with a one-pot triazolation reaction of 2-acetylthiophene to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This initial step efficiently constructs the crucial triazole ring that will later facilitate the pyridine ring formation.
Step 2: Modified Pomeranz-Fritsch Cyclization
The synthesized triazole undergoes an intramolecular cyclization via a modified Pomeranz-Fritsch reaction to yield the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediate. This key step sets up the subsequent denitrogenative transformation.
Step 3: Acid-Mediated Denitrogenative Transformation and Derivatization
The final and most innovative step involves the acid-mediated denitrogenative transformation of the fused triazole intermediate. This reaction proceeds under mild conditions and, in the presence of various nucleophiles, allows for the direct incorporation of diverse functional groups at the 7-position of the thieno[2,3-c]pyridine ring system[1][2].
Reaction Mechanism
Figure 2: Plausible mechanism for the denitrogenative transformation.
Experimental Protocols
Protocol 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines
This protocol details the final denitrogenative transformation step to yield various 7-substituted thieno[2,3-c]pyridine derivatives.
Materials:
-
Nucleophile (e.g., KBr, KI, KSCN) (2.0 eq)
-
Triflic acid (TfOH) (2.0 eq)
-
1,2-Dichloroethane (1,2-DCE)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine in 1,2-DCE, add the nucleophile.
-
Add Triflic acid to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(substituted methyl)thieno[2,3-c]pyridine.
Optimization of Reaction Conditions:
| Entry | Acid | Solvent | Temp (°C) | Time (h) | Yield (%)[4] |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
PTSA = p-Toluenesulfonic acid, TfOH = Triflic acid, 1,2-DCE = 1,2-Dichloroethane.
Protocol 2: Synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters
This protocol describes the synthesis of ester derivatives by utilizing carboxylic acids as both the solvent and the nucleophile.
Materials:
-
Carboxylic acid (e.g., acetic acid, propionic acid) (2 mL)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine in the respective carboxylic acid.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure thieno[2,3-c]pyridine-7-ylmethyl ester.
Substrate Scope and Yields:
| Product | Carboxylic Acid | Time (h) | Yield (%)[2] |
| 4b | Acetic acid | 1 | 85 |
| 4c | Propionic acid | 1 | 82 |
| 4d | Butyric acid | 1.5 | 78 |
| 4e | Isobutyric acid | 2 | 75 |
| 4f | Pivalic acid | 3 | 70 |
Methodology 2: Microwave-Assisted Aromatization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. A rapid, microwave-assisted aromatization method has been reported for the synthesis of novel thieno[2,3-c]pyridines, offering good yields in a matter of minutes compared to conventional heating methods[5]. While the specifics of the starting materials and whether the entire process is metal-free require careful examination of the primary literature, this approach represents a significant advancement in the efficient synthesis of this scaffold.
Conceptual Workflow
Figure 3: Conceptual workflow for microwave-assisted synthesis.
Further investigation into the specifics of this methodology is recommended for researchers interested in high-throughput synthesis and rapid library generation.
Conclusion and Future Outlook
The metal-free synthesis of thieno[2,3-c]pyridine derivatives represents a significant step towards more sustainable and cost-effective drug discovery and development. The 1,2,3-triazole-mediated denitrogenative transformation provides a versatile and robust platform for the synthesis of a wide array of derivatives under mild conditions. The potential of microwave-assisted synthesis to further accelerate this process opens up new avenues for rapid lead optimization. As the demand for novel therapeutic agents continues to grow, the development of such innovative, metal-free synthetic strategies will be paramount.
References
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Our approach for the synthesis of thieno[2,3-c]pyridine derivatives. ResearchGate. [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2006). Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor. Bioorganic & Medicinal Chemistry Letters, 16(21), 5530–5533. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ResearchGate. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 7-Bromothieno[2,3-c]pyridine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 7-Bromothieno[2,3-c]pyridine. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the thieno[2,3-c]pyridine scaffold in biologically active compounds.[1][2] This document offers a deep dive into the mechanistic underpinnings of various palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, tailored specifically for this substrate. By explaining the causality behind experimental choices and providing step-by-step protocols, this guide aims to empower researchers to efficiently synthesize novel derivatives of thieno[2,3-c]pyridine for drug discovery and development.
Introduction: The Significance of the Thieno[2,3-c]pyridine Core
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a multitude of compounds with diverse biological activities. Its derivatives have shown promise as anticancer agents, kinase inhibitors, and antagonists for various receptors.[1][2] The ability to functionalize this core structure through reliable and versatile synthetic methods is paramount for exploring its full therapeutic potential. 7-Bromothieno[2,3-c]pyridine serves as a versatile precursor, enabling the introduction of a wide array of substituents at the 7-position via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4]
Mechanistic Fundamentals of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, a discovery recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules.[5] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (7-Bromothieno[2,3-c]pyridine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.[3][4][7]
-
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin) is then transferred to the palladium(II) center, displacing the halide.[3][4][5]
-
Reductive Elimination: Finally, the two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
The efficiency and selectivity of these reactions are profoundly influenced by the choice of ligands coordinated to the palladium center. Ligands modulate the catalyst's stability, solubility, and reactivity by altering the steric and electronic environment around the metal. Electron-rich and sterically bulky phosphine ligands, for instance, can accelerate both oxidative addition and reductive elimination steps.[8][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the C2 Position of the Thieno[2,3-c]pyridine Ring
Introduction: The Strategic Importance of the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Its structural resemblance to quinoline and isoquinoline has made it a fertile ground for the discovery of novel therapeutics. Thienopyridine derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, which are crucial targets in oncology and inflammatory diseases.[1] The development of anticoagulant drugs has also been influenced by this versatile scaffold.[2][3]
The functionalization of the thieno[2,3-c]pyridine ring system is paramount for modulating its physicochemical properties and biological activity. The C2 position, in particular, offers a key vector for structural diversification in structure-activity relationship (SAR) studies. However, the selective functionalization of this position can be challenging due to the electronic nature of the fused ring system. This guide provides a comprehensive overview of robust and field-proven methodologies for the targeted functionalization of the C2 position of the thieno[2,3-c]pyridine ring, designed for researchers and professionals in drug development.
Strategic Approaches to C2 Functionalization
We will explore three primary strategies for introducing substituents at the C2 position:
-
Synthesis via Cyclization: Constructing the thieno[2,3-c]pyridine ring with the desired C2 substituent already incorporated into the starting materials.
-
Metal-Catalyzed Cross-Coupling Reactions: Leveraging the power of palladium catalysis to form C-C bonds at the C2 position, starting from a halogenated thieno[2,3-c]pyridine.
-
Direct C-H Activation: A modern and atom-economical approach to directly convert the C2-H bond into a new C-C bond.
Protocol I: Synthesis of 2-Substituted Thieno[2,3-c]pyridines via Cyclization
This approach builds the heterocyclic core from a substituted thiophene precursor, thereby installing the C2-substituent from the outset. A notable method is a modification of the Pomeranz-Fritsch synthesis.[4][5]
Underlying Principle
The synthesis involves the condensation of a 5-substituted-2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base. Subsequent acid-catalyzed cyclization yields the 2-substituted thieno[2,3-c]pyridine. This method is particularly effective for producing 2-halogenated analogs, which can serve as versatile intermediates for further functionalization.[4][5]
Visualizing the Workflow
Caption: Synthetic workflow for 2-substituted thieno[2,3-c]pyridines.
Experimental Protocol: Synthesis of 2-Bromo-thieno[2,3-c]pyridine
-
Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous toluene.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the solution.
-
Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours, or until the starting aldehyde is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude Schiff base.
-
Acylation and Cyclization: Dissolve the crude Schiff base in a suitable solvent such as 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.2 eq) and stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.
-
Add polyphosphoric acid (PPA) and heat the mixture to 100-120 °C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution until pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-thieno[2,3-c]pyridine.[6]
Data Summary
| C2-Substituent (R) | Starting Material | Typical Yield | Reference |
| -H | 2-Thiophenecarboxaldehyde | Low | [4] |
| -Br | 5-Bromo-2-thiophenecarboxaldehyde | Good | [4] |
| -Cl | 5-Chloro-2-thiophenecarboxaldehyde | Good | [4] |
| -CH₃ | 5-Methyl-2-thiophenecarboxaldehyde | Low (17%) | [4] |
| -CH₂CH₃ | 5-Ethyl-2-thiophenecarboxaldehyde | Low (13%) | [4] |
| -Ph | 5-Phenyl-2-thiophenecarboxaldehyde | Low | [4] |
Protocol II: Palladium-Catalyzed Cross-Coupling at C2
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The Suzuki-Miyaura and Stille couplings are particularly powerful for the C2-functionalization of a pre-formed 2-halo-thieno[2,3-c]pyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[7] It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-thieno[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically dioxane/water or toluene/water.
-
Reaction Execution: Heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the 2-aryl-thieno[2,3-c]pyridine.[8][9][10][11]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[4][12] While highly effective and tolerant of many functional groups, the toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.[13][14]
-
To a solution of thieno[2,3-c]pyridine in anhydrous THF at -78 °C, add a strong base such as n-butyllithium or LDA dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
-
Add tributyltin chloride (Bu₃SnCl) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purify by column chromatography to yield the 2-stannyl derivative.
-
Reaction Setup: In a Schlenk tube, combine 2-(tributylstannyl)thieno[2,3-c]pyridine (1.1 eq), the vinyl bromide or iodide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous, degassed toluene or DMF.[1]
-
Reaction Execution: Heat the mixture to 90-110 °C under an inert atmosphere for 12-16 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture can be treated with an aqueous solution of KF to precipitate the tin fluoride byproduct, which can be removed by filtration through celite.
-
Extract the filtrate with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to isolate the 2-vinyl-thieno[2,3-c]pyridine.[4]
Protocol III: Direct C-H Arylation at C2
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation or stannylation) of the substrate, thus offering a more atom- and step-economical route.[5]
Underlying Principle
Palladium catalysts can facilitate the direct coupling of a C-H bond with an aryl halide. The regioselectivity of this reaction on the thieno[2,3-c]pyridine ring is crucial. For many thienopyridines and related systems, the C2 position is the most acidic and sterically accessible on the thiophene ring, making it a prime target for C-H activation.[5][12]
Visualizing the Workflow
Caption: Workflow for direct C-H arylation of thieno[2,3-c]pyridine.
Experimental Protocol: C2-Arylation
-
Reaction Setup: In a sealable reaction vessel, combine thieno[2,3-c]pyridine (1.0 eq), the aryl bromide or iodide (1.5 eq), Pd(OAc)₂ (0.05-0.10 eq), a suitable phosphine ligand such as SPhos or P(tBu)₃ (0.10-0.20 eq), and a base like K₂CO₃ or KOAc (2.0-3.0 eq).[5]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat to 100-120 °C for 24-48 hours.
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-aryl-thieno[2,3-c]pyridine.[15][16][17]
Conclusion
The functionalization of the C2 position of the thieno[2,3-c]pyridine ring is a critical task for the exploration of this important scaffold in drug discovery and materials science. This guide has detailed several robust and versatile methods, from classical cyclization strategies to modern palladium-catalyzed cross-coupling and direct C-H activation reactions. The choice of method will depend on the desired substituent, the availability of starting materials, and the required scale of the synthesis. By providing detailed, step-by-step protocols and explaining the underlying principles, we aim to empower researchers to confidently and efficiently synthesize novel 2-substituted thieno[2,3-c]pyridine derivatives for their specific applications.
References
-
A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines | Request PDF. ResearchGate. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. PubMed. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. europepmc.org. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophenes with Electron-Rich Aryl Halides: Facile Access to Thienoacene Derivatives | Request PDF. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. NIH. [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH. [Link]
-
Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Virtuoso: 7-Bromothieno[2,3-c]pyridine as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the thieno[2,3-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that consistently imparts desirable biological activity or material properties.[1][2] Its structural resemblance to purine has made it a cornerstone in the design of a multitude of kinase inhibitors, which are at the forefront of targeted cancer therapies. The strategic introduction of a bromine atom at the 7-position of this heterocyclic system transforms it into a highly versatile and reactive building block: 7-Bromothieno[2,3-c]pyridine .
This bromine atom acts as a synthetic linchpin, a reactive handle that allows for the facile and controlled introduction of a diverse array of molecular fragments through modern palladium-catalyzed cross-coupling reactions. This capability is paramount in the construction of large compound libraries for high-throughput screening and in the late-stage functionalization of complex molecules during lead optimization in drug development.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of 7-Bromothieno[2,3-c]pyridine in three of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to adapt and innovate.
Core Applications in Medicinal Chemistry and Materials Science
The thieno[2,3-c]pyridine scaffold is a recurring motif in a variety of biologically active agents. Its ability to form key hydrogen bonding interactions with the hinge region of kinase active sites has led to its incorporation into numerous kinase inhibitors.[2] Beyond oncology, derivatives have shown promise in other therapeutic areas. The functionalization at the 7-position directly influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making 7-Bromothieno[2,3-c]pyridine a critical starting material for structure-activity relationship (SAR) studies.
In the realm of materials science, the rigid, planar structure of the thieno[2,3-c]pyridine core, combined with the potential for extended conjugation through C-C bond formation at the 7-position, makes it an attractive component for the synthesis of organic semiconductors and fluorescent materials.
Strategic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-Br bond in 7-Bromothieno[2,3-c]pyridine is ideal for a range of palladium-catalyzed cross-coupling reactions. The general workflow for these transformations is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions of 7-Bromothieno[2,3-c]pyridine.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl compounds.[3][4]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium(0) source and a phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Pre-formed palladium precatalysts can also offer enhanced reactivity and reproducibility.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and substrate compatibility. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Synthesis of 7-Aryl-thieno[2,3-c]pyridines
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
7-Bromothieno[2,3-c]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromothieno[2,3-c]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.025 mmol) and SPhos (0.05 mmol) in a small amount of the degassed solvent mixture.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed 1,4-dioxane/H₂O mixture (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-thieno[2,3-c]pyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-95% | [5] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 75-98% | [6] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 80-99% | [7] |
Application Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling aryl halides with terminal alkynes.[8][9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Causality Behind Experimental Choices:
-
Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl bromide and a copper(I) co-catalyst to form a copper acetylide, which facilitates the transmetalation step.[8]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.
-
Copper-Free Conditions: To avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more specialized ligands and reaction conditions.[10]
Detailed Experimental Protocol: Synthesis of 7-Alkynyl-thieno[2,3-c]pyridines
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Materials:
-
7-Bromothieno[2,3-c]pyridine
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
DMF or THF (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromothieno[2,3-c]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and CuI (0.03-0.10 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., DMF or THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-alkynyl-thieno[2,3-c]pyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 70-95% | [11] |
| Pd(PPh₃)₄ / CuI | DIPA | THF | RT to 50 | 70-90% | [8] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 80-97% (copper-free) | [10] |
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][13] It has largely replaced harsher classical methods for C-N bond formation.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, RuPhos) are often necessary to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be used for substrates with base-sensitive functional groups.[15]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
Detailed Experimental Protocol: Synthesis of 7-Amino-thieno[2,3-c]pyridines
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
7-Bromothieno[2,3-c]pyridine
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP or XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).
-
Add 7-Bromothieno[2,3-c]pyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-thieno[2,3-c]pyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 60-90% | [10] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100-110 | 70-95% | [16] |
| Pd₂(dba)₃ / RuPhos | LHMDS | THF | 60-80 | 75-98% | [15] |
Conclusion and Future Outlook
7-Bromothieno[2,3-c]pyridine has proven to be an exceptionally valuable and versatile building block in organic synthesis. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and robust methods for the elaboration of this privileged scaffold. The ability to readily introduce aryl, alkynyl, and amino functionalities at the 7-position opens up a vast chemical space for exploration in drug discovery and materials science. As the demand for novel kinase inhibitors and advanced organic materials continues to grow, the strategic application of 7-Bromothieno[2,3-c]pyridine is poised to play an increasingly significant role in the development of next-generation technologies and therapeutics.
References
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 19, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]
-
Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones. (n.d.). Aurigene Pharmaceutical Services. Retrieved January 19, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of Internal Alkynes Using New Palladium N-Heterocyclic Carbene Catalytic System. (n.d.). Ahmadu Bello University. Retrieved January 19, 2026, from [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). SCIRP. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors Utilizing a Thieno[2,3-c]pyridine Scaffold
Abstract
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its structural features, reminiscent of purines, allow for effective interaction with the ATP-binding sites of various kinases, leading to a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis of thieno[2,3-c]pyridine-based kinase inhibitors, with a particular focus on targeting Heat Shock Protein 90 (Hsp90). We present detailed, field-proven protocols, an exploration of the underlying chemical principles, and the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in this dynamic field.
Introduction: The Thieno[2,3-c]pyridine Scaffold in Kinase Inhibition
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
The thieno[2,3-c]pyridine core, a bicyclic heterocycle, has garnered significant attention due to its versatile biological activities.[1] Its structural similarity to purine allows it to function as an effective hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including c-Src, COT, GRK2, and PI3K.[2][3] A particularly promising application of the thieno[2,3-c]pyridine scaffold is in the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncoproteins.[4] Hsp90 inhibitors effectively induce the degradation of these client proteins, leading to a multi-pronged attack on cancer cell signaling pathways.[5]
This document will provide a detailed synthetic route to a series of potent Hsp90 inhibitors based on the thieno[2,3-c]pyridine scaffold, offering both a general overview and a specific, step-by-step protocol for a lead compound.
Synthetic Strategy: A Modular Approach to Thieno[2,3-c]pyridine Analogs
The synthesis of the target thieno[2,3-c]pyridine derivatives is achieved through a robust and modular three-step sequence. This approach allows for the facile introduction of diversity at the final step, enabling the exploration of structure-activity relationships (SAR). The overall synthetic workflow is depicted below.
Sources
- 1. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Scale-Up Synthesis of 7-Bromothieno[2,3-c]pyridine: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This application note provides a comprehensive guide for the scalable synthesis of 7-Bromothieno[2,3-c]pyridine, a crucial heterocyclic intermediate in the development of novel therapeutics. The thieno[2,3-c]pyridine scaffold is a key pharmacophore found in a range of biologically active molecules, including kinase inhibitors and anti-cancer agents. This document outlines a robust and scalable two-step synthetic sequence, commencing with the construction of the core heterocyclic system via the Gewald reaction, followed by a classic Sandmeyer reaction to install the target bromine atom. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, procedural safety, and scalability.
Introduction: The Significance of the Thieno[2,3-c]pyridine Core
Thienopyridines represent an important class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry.[1] The fusion of a thiophene ring to a pyridine ring gives rise to several isomers, with the thieno[2,3-c]pyridine system being a prevalent core in various kinase inhibitors and other targeted therapies.[2] The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for further functionalization through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide details a reliable and scalable pathway to 7-Bromothieno[2,3-c]pyridine, starting from readily available precursors.
Strategic Overview of the Synthetic Route
The selected synthetic strategy is a two-stage process designed for efficiency and scalability. The core logic is to first construct the thieno[2,3-c]pyridine ring system and then introduce the desired halogen at the 7-position.
Stage 1: Gewald Reaction for the Thieno[2,3-c]pyridine Core. The initial step employs the Gewald reaction, a powerful multi-component reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes. In this protocol, we will utilize a cyclic ketone, a cyano-active methylene compound, and elemental sulfur in the presence of a basic catalyst. This reaction is known for its operational simplicity and high atom economy, making it ideal for large-scale production.
Stage 2: Sandmeyer Reaction for Bromination. The second stage involves the conversion of the 7-amino group of the thieno[2,3-c]pyridine intermediate into the target 7-bromo functionality. The Sandmeyer reaction is a classic and highly reliable method for this transformation.[1][3] It proceeds via the formation of a diazonium salt from the aromatic amine, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide salt.[4][5]
An alternative approach, the Aromatic Finkelstein reaction, involves a halogen exchange from the more readily available 7-chlorothieno[2,3-c]pyridine.[6][7] While not the primary focus of this protocol, it represents a viable alternative for consideration.
Process Workflow Diagram
Caption: Overall synthetic workflow for 7-Bromothieno[2,3-c]pyridine.
Detailed Experimental Protocols
Stage 1: Synthesis of 7-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Intermediate
This protocol is adapted from established Gewald reaction procedures.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Piperidone hydrochloride | 135.61 | 100 g | 0.737 |
| Ethyl cyanoacetate | 113.12 | 83.4 g | 0.737 |
| Sulfur (powdered) | 32.06 | 23.6 g | 0.736 |
| Morpholine | 87.12 | 64.2 g | 0.737 |
| Ethanol | 46.07 | 500 mL | - |
Protocol:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-piperidone hydrochloride (100 g, 0.737 mol) and ethanol (500 mL).
-
Neutralization: Cool the mixture in an ice bath and slowly add morpholine (64.2 g, 0.737 mol) dropwise to neutralize the hydrochloride salt.
-
Addition of Reagents: To the resulting slurry, add ethyl cyanoacetate (83.4 g, 0.737 mol) and powdered sulfur (23.6 g, 0.736 mol).
-
Reaction: Heat the mixture to 50°C and stir vigorously. An exothermic reaction should be observed. Maintain the temperature at 50-60°C with cooling as necessary. After the initial exotherm subsides, continue stirring at 50°C for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol (2 x 100 mL), and dry under vacuum to afford the 7-amino-thieno[2,3-c]pyridine intermediate as a solid.
Causality and Optimization:
-
Base Selection: Morpholine acts as both a neutralizing agent for the hydrochloride salt and as a catalyst for the Knoevenagel condensation between the piperidone and ethyl cyanoacetate. Its basicity is optimal for promoting the reaction without causing significant side product formation.
-
Temperature Control: The initial exothermic nature of the reaction requires careful temperature management to prevent runaway reactions and ensure a high yield of the desired product.
-
Sulfur Form: Finely powdered sulfur is crucial for ensuring a good dispersion and efficient reaction with the enamine intermediate to form the thiophene ring.
Stage 2: Synthesis of 7-Bromothieno[2,3-c]pyridine via Sandmeyer Reaction
This protocol follows the principles of the classical Sandmeyer reaction.[1][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Amino-thieno[2,3-c]pyridine intermediate | (Calculated from Stage 1) | 100 g | (Assume 0.5 mol) |
| Hydrobromic acid (48% aq.) | 80.91 | 400 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 38 g | 0.55 mol |
| Copper(I) bromide (CuBr) | 143.45 | 80 g | 0.56 mol |
| Water | 18.02 | As needed | - |
Protocol:
-
Diazotization:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend the 7-amino-thieno[2,3-c]pyridine intermediate (100 g, approx. 0.5 mol) in 48% hydrobromic acid (400 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Dissolve sodium nitrite (38 g, 0.55 mol) in water (100 mL) and add it dropwise to the cooled suspension, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a change in the color and consistency of the mixture.
-
-
Sandmeyer Reaction:
-
In a separate 2 L flask, dissolve copper(I) bromide (80 g, 0.56 mol) in 48% hydrobromic acid (200 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 7-Bromothieno[2,3-c]pyridine.
-
Causality and Optimization:
-
Diazotization Temperature: Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) Catalyst: Copper(I) bromide catalyzes the decomposition of the diazonium salt and the subsequent transfer of the bromide to the aromatic ring via a single-electron transfer mechanism, which is characteristic of the Sandmeyer reaction.[1]
-
Acidic Conditions: The use of hydrobromic acid provides both the acidic medium required for diazotization and the bromide ions for the final substitution.
Safety and Handling
-
Hydrobromic acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.
-
Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removal should be performed in a well-ventilated fume hood.
-
Nitrogen gas evolution: The Sandmeyer reaction involves the evolution of a large volume of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of 7-Bromothieno[2,3-c]pyridine. The use of the Gewald reaction for the initial ring formation and the subsequent Sandmeyer reaction for bromination offers a robust and efficient pathway to this valuable intermediate. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully synthesize this key building block for the development of next-generation therapeutics.
References
- G., D. et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 695-707.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100.
- El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.
-
Wikipedia contributors. (2023, December 12). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Finkelstein reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of 7-Bromothieno[2,3-c]pyridine for Structure-Activity Relationship (SAR) Studies
Introduction: The Thieno[2,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The thieno[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in drug discovery. Its structural similarity to purine allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents.[1][2] The strategic derivatization of the thieno[2,3-c]pyridine core is a key methodology for exploring and optimizing its therapeutic potential through Structure-Activity Relationship (SAR) studies.[2]
This guide provides a comprehensive overview of the derivatization of 7-Bromothieno[2,3-c]pyridine, a versatile intermediate for generating a library of analogues for SAR exploration. We will delve into the rationale behind common derivatization strategies and provide detailed, field-tested protocols for key transformations.
The Strategic Importance of 7-Bromothieno[2,3-c]pyridine
7-Bromothieno[2,3-c]pyridine serves as a crucial starting material for SAR studies due to the reactivity of the bromine atom at the 7-position. This position is often amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. This systematic modification enables researchers to probe the steric, electronic, and pharmacokinetic properties that govern the biological activity of the resulting compounds.
Core Derivatization Strategies and Protocols
The following sections detail the most common and effective methods for derivatizing 7-Bromothieno[2,3-c]pyridine. For each reaction, a detailed protocol is provided, along with the underlying chemical principles and justifications for the chosen conditions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organohalide.[3][4][5] This reaction is particularly useful for introducing aryl, heteroaryl, and vinyl groups at the 7-position of the thieno[2,3-c]pyridine core, allowing for the exploration of how different aromatic systems influence biological activity.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. The choice of ligand (e.g., phosphines) is critical for stabilizing the catalyst and facilitating the catalytic cycle.[5]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[4][6] The choice of base can significantly impact reaction efficiency.
-
Solvent System: A mixture of an organic solvent and an aqueous solution is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | Amount | Molar Equiv. |
| 7-Bromothieno[2,3-c]pyridine | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 5 mL | - |
| Water | 1 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add 7-Bromothieno[2,3-c]pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the deoxygenated 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functional Groups
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is invaluable for introducing primary and secondary amines, as well as other nitrogen-containing heterocycles, at the 7-position. This allows for the investigation of hydrogen bonding interactions and basicity on target engagement.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., BINAP) is crucial for an efficient catalytic cycle.[10] The bulky ligand promotes the reductive elimination step.[7]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile.[10]
-
Anhydrous Solvent: The reaction is sensitive to moisture, so an anhydrous solvent like toluene is necessary.
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent | Amount | Molar Equiv. |
| 7-Bromothieno[2,3-c]pyridine | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.02 mmol | 0.02 |
| (±)-BINAP | 0.06 mmol | 0.06 |
| NaOtBu | 1.4 mmol | 1.4 |
| Toluene (anhydrous) | 10 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk tube.
-
In a separate flask, dissolve 7-Bromothieno[2,3-c]pyridine, the amine, Pd₂(dba)₃, and (±)-BINAP in anhydrous toluene.
-
Transfer the solution to the Schlenk tube containing the NaOtBu.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This method is ideal for introducing linear, rigid alkynyl groups, which can act as linkers or probes for specific binding pockets within a biological target.
Causality Behind Experimental Choices:
-
Dual Catalyst System: This reaction employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11]
-
Amine Base/Solvent: An amine such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH) serves as both the base and often as the solvent. It neutralizes the HX byproduct and facilitates the catalytic cycle.[11]
-
Anhydrous and Anaerobic Conditions: The catalysts are sensitive to air and moisture, necessitating an inert atmosphere.
Experimental Protocol: Sonogashira Coupling
| Reagent | Amount | Molar Equiv. |
| 7-Bromothieno[2,3-c]pyridine | 1.0 mmol | 1.0 |
| Terminal Alkyne | 1.5 mmol | 1.5 |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol | 0.03 |
| CuI | 0.06 mmol | 0.06 |
| Triethylamine (anhydrous) | 10 mL | - |
Procedure:
-
To a Schlenk flask, add 7-Bromothieno[2,3-c]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the metal salts.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
SAR Data Interpretation and Next Steps
The library of compounds generated through these derivatization strategies should be subjected to biological screening to determine their activity. The resulting data can be compiled into a table for clear comparison.
Example SAR Data Table
| Compound | R Group at C7 | IC₅₀ (nM) |
| 1 | -Br (Starting Material) | >10,000 |
| 2a | -Phenyl | 520 |
| 2b | -4-Methoxyphenyl | 250 |
| 2c | -3-Chlorophenyl | 890 |
| 3a | -NH-Cyclohexyl | 150 |
| 3b | -Morpholin-4-yl | 320 |
| 4a | -C≡C-Phenyl | 1200 |
Analysis of the Example Data:
-
Suzuki Coupling: The introduction of a phenyl group (2a) confers moderate activity. The addition of an electron-donating methoxy group (2b) improves potency, while an electron-withdrawing chloro group (2c) is detrimental. This suggests that electron-rich aryl substituents are favored.
-
Buchwald-Hartwig Amination: The introduction of a cyclohexylamino group (3a) results in significant activity, potentially due to favorable hydrophobic interactions and hydrogen bonding. The more polar morpholino group (3b) is less active.
-
Sonogashira Coupling: The linear phenylacetylene moiety (4a) leads to a decrease in activity compared to the directly attached phenyl ring (2a), indicating that the increased distance and rigidity are not beneficial for this hypothetical target.
This systematic analysis allows for the formulation of a pharmacophore model and guides the design of the next generation of more potent and selective analogues.
Conclusion
The derivatization of 7-Bromothieno[2,3-c]pyridine is a robust and versatile approach for conducting SAR studies. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide medicinal chemists with a powerful toolkit to systematically modify the thieno[2,3-c]pyridine scaffold. By understanding the principles behind these transformations and applying rigorous experimental protocols, researchers can efficiently explore the chemical space around this privileged core to identify and optimize novel therapeutic agents.
References
- The Ascendant Therapeutic Potential of Thieno[2,3-c]pyridine Derivatives: A Technical Guide - Benchchem. (URL: )
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (URL: [Link])
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (URL: [Link])
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (URL: [Link])
-
Thieno[2,3-c]pyridine-5-carboxylic acid - MySkinRecipes. (URL: [Link])
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. (URL: [Link])
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])
-
7-Bromo-2-methylthieno[2,3-c]pyridine | C8H6BrNS | CID 151179874 - PubChem. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (URL: [Link])
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity - Semantic Scholar. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation - Lirias. (URL: [Link])
-
Full article: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (URL: [Link])
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
-
Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses - ResearchGate. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
-
On the nucleophilic derivatization of 4,7-dibromo-[1][14][15]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials - ResearchGate. (URL: [Link])
-
Synthesis and bioactivities of novel bicyclic thiophenes and 4,5,6,7-tetrahydrothieno[2,3-c]pyridines as inhibitors of tumor necrosis factor-α (TNF-α) production. (URL: [Link])
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Thieno[2,3-c]pyridine-5-carboxylic acid [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of Bromopyridines
Welcome to the Technical Support Center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed amination of bromopyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts. This resource is structured in a question-and-answer format to directly address the common pitfalls and side reactions specific to this class of heteroaromatic substrates.
Section 1: Understanding the Landscape of Side Reactions
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation; however, the electron-deficient nature of the pyridine ring and the presence of the nitrogen heteroatom can introduce specific challenges not always observed with simple aryl bromides.[1][2] This section will address the most frequently encountered side reactions.
Q1: My reaction is producing a significant amount of the debrominated pyridine (hydrodehalogenation). What is causing this and how can I prevent it?
A1: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[3][4] It typically arises from a competing pathway within the catalytic cycle, specifically β-hydride elimination from the palladium-amido intermediate.[4][5] This is particularly prevalent with primary amines.[6]
Causality and Mitigation Strategies:
-
Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand play a pivotal role. Bulky, electron-rich ligands can accelerate the rate of the desired reductive elimination step, which forms the C-N bond, thereby outcompeting the undesired β-hydride elimination pathway.[4]
-
Base Strength and Stoichiometry: While a strong base is necessary for the reaction, an excessive amount can promote hydrodehalogenation.[1]
-
Recommendation: Carefully titrate the amount of base used. Instead of a large excess, try reducing the equivalents of a strong base like NaOtBu or LiHMDS. Alternatively, switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, potentially with a slight increase in reaction temperature, can be beneficial.[4]
-
-
Temperature Optimization: Higher reaction temperatures can sometimes favor side reactions.[1]
-
Recommendation: If your desired amination proceeds at a reasonable rate, attempt to lower the reaction temperature. A longer reaction time at a lower temperature may be necessary to achieve full conversion while minimizing hydrodehalogenation.[1]
-
Q2: I am observing the formation of biaryl or other homocoupling products in my reaction mixture. What leads to this?
A2: Homocoupling, or dimerization, of the starting materials or products is another potential side reaction.[3] This can occur through several mechanisms, often involving the palladium catalyst.
Troubleshooting Homocoupling:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can influence the propensity for homocoupling. Certain ligand systems are more prone to promoting these side reactions.
-
Recommendation: Screening different phosphine ligands such as XPhos, RuPhos, or SPhos can be beneficial, as their steric and electronic properties are crucial for catalyst stability and activity with heteroaryl halides.[3] Using a palladium pre-catalyst can also lead to more consistent results and potentially reduce side reactions compared to generating the active catalyst in situ.[3][4]
-
-
Reaction Conditions: Factors such as temperature and solvent can also play a role.
Section 2: Navigating Regioselectivity with Dihalopyridines
Q3: I am attempting a mono-amination on a dihalopyridine, but I'm getting a mixture of mono- and di-aminated products. How can I control the selectivity?
A3: Achieving selective mono-amination on a dihalopyridine requires careful control of reaction conditions to exploit the inherent differences in the reactivity of the halogen positions.[1]
Strategies for Controlling Regioselectivity:
-
Exploiting Halogen Reactivity: The reactivity of halogens in the oxidative addition step generally follows the trend I > Br > Cl.[1]
-
Practical Application: If your substrate contains two different halogens (e.g., 2-chloro-4-bromopyridine), the reaction will preferentially occur at the more reactive bromine position.[1]
-
-
Leveraging Electronic and Steric Effects: The position of the halogen on the pyridine ring significantly influences its reactivity. For instance, in 2,4-dichloropyridine, the C-2 position is generally more reactive towards oxidative addition than the C-4 position.[1]
-
Protocol Insight: A study on the amination of 2,4-dichloropyridine demonstrated high regioselectivity for the C-2 position by employing a Xantphos-based catalyst at a lower temperature. The subsequent amination at the C-4 position required more forcing conditions, such as a higher temperature.[1]
-
-
Stoichiometry Control: Limiting the amount of the amine coupling partner is a straightforward approach to favor mono-amination.
-
Recommendation: Use a slight excess or stoichiometric amount of the amine relative to the dihalopyridine.
-
Section 3: Troubleshooting and Optimization Workflow
Q4: My reaction is showing low or no conversion of the starting bromopyridine. What are the first troubleshooting steps I should take?
A4: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Initial Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all reagents are of high purity and handled under appropriate inert conditions.
-
Palladium Source and Ligand: Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[3][9]
-
Base: The base should be anhydrous and freshly opened or properly stored. Water can deactivate the catalyst.[3]
-
Amine and Bromopyridine: Purify the amine if necessary, as impurities can poison the catalyst.[3] The bromopyridine should also be free of contaminants.
-
Solvent: Always use anhydrous and degassed solvents to prevent catalyst decomposition.[1][3]
-
-
Optimize Catalyst System:
-
Increase Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading to 2-5 mol% can improve conversion.[3]
-
Screen Ligands: The electronic and steric properties of the ligand are critical. For challenging pyridine substrates, screen a panel of ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos) to identify the optimal choice.[3][7]
-
-
Adjust Reaction Conditions:
-
Increase Temperature: Pyridine substrates often require higher temperatures (80-110 °C) to facilitate the oxidative addition step.[4] Incrementally increase the temperature in 10-20 °C steps.[3]
-
Extend Reaction Time: Some reactions may be slow and require longer times to reach completion. Monitor the reaction progress by TLC or LC-MS.[3]
-
Change Solvent: While toluene and dioxane are common choices, for more polar substrates, solvents like THF or t-BuOH may be beneficial.[1][10]
-
Section 4: Experimental Protocols and Data
Protocol 1: General Procedure for Minimizing Hydrodehalogenation in the Amination of 2-Bromopyridine
This protocol provides a starting point for the amination of a generic 2-bromopyridine with a primary amine, focusing on conditions known to suppress hydrodehalogenation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the 2-bromopyridine (1.0 mmol), the primary amine (1.2 mmol), a palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), BrettPhos ligand (0.024 mmol, 2.4 mol%), and LiHMDS (1.5 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 80 °C.
-
Monitoring and Workup: Stir the reaction mixture for 16-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Recommendation | Rationale and Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst (e.g., XPhos Pd G3)[7][11] | Pre-catalysts offer better stability and more consistent generation of the active Pd(0) species.[3][4] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, SPhos, BrettPhos)[3][7] | Ligand choice is critical for catalyst stability and reactivity, and for minimizing side reactions like hydrodehalogenation.[1][4] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[3][4][11] | Base strength influences the rate of amine deprotonation. Weaker bases may require higher temperatures but can be beneficial for base-sensitive substrates.[4] |
| Solvent | Anhydrous, degassed toluene, dioxane, or THF[1][9][10] | Solvent polarity can affect catalyst activity and solubility of reagents. Avoid coordinating solvents like pyridine.[4][10] |
| Temperature | 80-110 °C[4][10] | Electron-deficient bromopyridines often require elevated temperatures for efficient oxidative addition.[4] |
Section 5: Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Diagram 2: Competing Pathways in Buchwald-Hartwig Amination
Caption: The key mechanistic branch point leading to either the desired product or the hydrodehalogenated side product.
References
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. (URL: )
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem. (URL: )
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (URL: [Link])
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (URL: [Link])
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F. (URL: [Link])
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. (URL: [Link])
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. (URL: )
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water | Request PDF - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (URL: [Link])
-
Conditions for a selective Buchwald-Hartwig amination? - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: [Link])
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem. (URL: )
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (URL: [Link])
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: [Link])
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem. (URL: )
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 7-Bromothieno[2,3-c]pyridine
Welcome to the technical support resource for the purification of 7-Bromothieno[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this and similar heterocyclic scaffolds. The purity of key intermediates like 7-Bromothieno[2,3-c]pyridine is paramount for the success of subsequent synthetic steps and the integrity of biological data. This document provides practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning your purification strategy.
Q1: What are the likely impurities in my crude 7-Bromothieno[2,3-c]pyridine sample?
The impurity profile of your crude material is intrinsically linked to its synthetic route. Thienopyridines are synthesized through various methods, such as those involving Gewald reactions or intramolecular cyclizations.[1][2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be substituted piperidones or active methylene nitriles.
-
Reagents and Catalysts: Residual catalysts (e.g., morpholine, triethylamine) or reagents from steps like Vilsmeier-Haack formylations can persist.[3]
-
Positional Isomers: Depending on the regioselectivity of the bromination or cyclization steps, isomers such as 2-bromo-, 3-bromo-, or other brominated thienopyridine analogues could be present.[4][5]
-
Over-brominated or Under-brominated Species: Dibrominated thienopyridines or the non-brominated thieno[2,3-c]pyridine parent ring can form as side products.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, ethanol) may be present.
Q2: What key physical properties of 7-Bromothieno[2,3-c]pyridine should guide my purification strategy?
Understanding the fundamental properties of your target compound is critical for selecting and optimizing a purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₄BrNS | --- |
| Molecular Weight | ~214.08 g/mol [4] | Helps in confirming identity via mass spectrometry. |
| Predicted XlogP | ~2.6 - 2.9[4][5][6] | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), and suitability for normal-phase chromatography. |
| Structure | Fused aromatic heterocyclic | The pyridine nitrogen provides a basic site, which can cause peak tailing on acidic silica gel. The compound is UV active, allowing for easy visualization on TLC plates. |
| Physical State | Likely a solid at room temp. | This makes recrystallization a viable primary or secondary purification technique. |
Q3: How do I decide which purification technique to start with: column chromatography or recrystallization?
The optimal choice depends on the scale of your reaction and the nature of the impurity profile. The following decision workflow provides a logical starting point.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is often the most effective method for purifying thienopyridine derivatives due to its high resolving power.[7][8]
Q: My compound is streaking badly on the silica TLC plate. What does this mean and how can I fix it?
A: Streaking is typically caused by the interaction of a basic compound with the acidic surface of the silica gel. The pyridine nitrogen in your 7-Bromothieno[2,3-c]pyridine is basic and can lead to this issue, resulting in poor separation and low recovery.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic nitrogen atom of your molecule. This creates a charged species that binds strongly and inconsistently to the stationary phase, causing it to "streak" down the column rather than move as a tight band.
-
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. Add a small amount of a basic additive to your mobile phase.
-
Protocol: Prepare your eluent (e.g., 70:30 Hexane:EtOAc) and add 0.5-1% triethylamine (TEA) or pyridine to the mixture. Run your TLC again with this modified solvent system. You should observe a more compact, well-defined spot. Use this same modified eluent for your column.[8]
-
Q: I'm getting poor separation between my product and a close-running impurity (ΔRf < 0.1). What are my next steps?
A: Achieving good separation for closely-eluting compounds requires systematic optimization of the mobile phase. The goal is to find a solvent system that maximizes the differential affinity of your compounds for the stationary phase.[9]
-
Step 1: Adjust Polarity: If your Rf value is too high (>0.5), decrease the polarity of the eluent (e.g., move from 50:50 Hex/EtOAc to 70:30 Hex/EtOAc). If the Rf is too low (<0.2), increase the polarity.
-
Step 2: Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (like Hexane/EtOAc) doesn't work, you need to change the nature of the solvents themselves. Different solvents interact with your compound in unique ways (e.g., hydrogen bonding, dipole-dipole interactions).
-
Actionable Advice: Switch to a completely different solvent system. Good alternatives to Hexane/EtOAc include Dichloromethane/Methanol or Toluene/Acetone.[7] This change in "selectivity" can often resolve overlapping spots.
-
Caption: Workflow for troubleshooting poor chromatographic separation.
Q: My compound appears to be decomposing on the column. How can I confirm this and what can I do?
A: Some sensitive heterocyclic compounds can degrade on acidic silica gel.[10]
-
Confirmation: To test for stability, dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and take a picture or note the spot. Then, add a scoop of silica gel to the vial, stir for 30-60 minutes, filter, and spot the solution on the same TLC plate next to the original spot. If you see new spots or a significant decrease in the intensity of your product spot, your compound is not stable to silica.[10]
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the most acidic sites.
-
Switch Stationary Phase: Use a less acidic stationary phase like alumina (neutral or basic grade) or Florisil. You will need to re-optimize your solvent system for these adsorbents.[10][11]
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities after chromatography or for large-scale work.[12]
Q: My compound "oils out" of the solution instead of forming crystals. What's going wrong?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too saturated or cooling too quickly.[7][13]
-
Causality: The solubility of a compound is temperature-dependent. If the concentration of your compound in the hot solvent is too high, it will become supersaturated very rapidly upon cooling. The molecules don't have time to align into an ordered crystal lattice and instead crash out as a disordered, often impure, liquid.
-
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[13]
-
Reduce Cooling Rate: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature slowly. Slow cooling is critical for forming high-purity crystals.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth.[7]
-
Use Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[7]
-
Q: I have very low recovery of my product after recrystallization. Where did it go?
A: Low recovery is a common issue and usually points to one of two main causes.[7]
-
Cause 1: Using Too Much Solvent: The single most common error is adding too much solvent to dissolve the crude solid. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.[12]
-
Solution: If you suspect you've used too much solvent, you can carefully evaporate some of it to re-concentrate the solution and then attempt the cooling and crystallization process again. To recover more product from the mother liquor (the filtrate), you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals, which may require a separate recrystallization.[7]
-
-
Cause 2: Significant Product Solubility in Cold Solvent: The ideal recrystallization solvent dissolves your compound well when hot but very poorly when cold. If your compound has moderate solubility even at low temperatures, a significant amount will remain in the mother liquor.
-
Solution: Ensure you are cooling the flask sufficiently, ideally in an ice bath, before filtration. If recovery is still low, you may need to find a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general starting point and should be adapted based on TLC analysis.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that gives your product an Rf of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for a compound with a predicted XlogP of ~2.6 is a mixture of Hexane and Ethyl Acetate.
-
If streaking is observed, add 0.5% triethylamine to the chosen solvent system.
-
-
Column Packing (Slurry Method):
-
Select a column where the amount of crude material is 1-5% of the mass of the silica gel.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 7-Bromothieno[2,3-c]pyridine in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure ('flash' chromatography) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes. Monitor the progress of the separation by collecting small spots from the column outflow onto a TLC plate and viewing under a UV lamp.
-
If a gradient elution is needed, start with a non-polar solvent system and gradually increase the polarity.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Bromothieno[2,3-c]pyridine.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude material into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to each tube.
-
A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[12] A mixed solvent system (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling.
-
Continue adding the minimum amount of hot solvent required to just fully dissolve the solid.
-
-
Decolorization (Optional):
-
If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[12]
-
Dry the purified crystals under vacuum to remove all solvent residues.
-
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
7-bromothieno[2,3-c]pyridine (C7H4BrNS) - PubChemLite. [Link]
-
Column chromatography - Columbia University. [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. [Link]
-
2-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 12130845 - PubChem. [Link]
- Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chrom
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems - ResearchGate. [Link]
-
Column Chromatography - YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 12130845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 7-bromothieno[2,3-c]pyridine (C7H4BrNS) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. Purification [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 7-Bromothieno[2,3-c]pyridine
Welcome to the technical support guide for catalyst selection in cross-coupling reactions involving 7-Bromothieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst and condition selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize these critical transformations.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki-Miyaura coupling with 7-Bromothieno[2,3-c]pyridine. What is a good starting point for catalyst selection?
A robust starting point for the Suzuki-Miyaura coupling of heteroaryl halides like 7-Bromothieno[2,3-c]pyridine is a palladium(II) precatalyst such as Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃, paired with a sterically hindered and electron-rich phosphine ligand.[1][2] The combination of Pd(OAc)₂ with ligands like SPhos or XPhos is often effective for challenging substrates. These bulky phosphine ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
For the base, inorganic options like K₂CO₃ or Cs₂CO₃ are commonly employed in a mixed solvent system, such as dioxane/water or toluene/water.[4][5] The aqueous component is often crucial for the transmetalation step, where the boronic acid derivative transfers its organic group to the palladium center.[2]
Q2: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot?
Several factors can lead to a stalled Suzuki-Miyaura reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.[1] Sometimes, the choice of ligand is suboptimal for the specific substrate. Consider screening a panel of ligands with varying steric and electronic properties. For instance, if you started with a less bulky ligand like PPh₃, switching to a more sterically demanding one like XPhos or a bidentate ligand like DPPF might be beneficial.[6]
-
Base Incompatibility: The base plays a critical role in activating the boronic acid for transmetalation.[2] If a milder base like NaHCO₃ is ineffective, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required. However, be mindful of base-sensitive functional groups on your coupling partners.
-
Solvent Effects: The solubility of all components, particularly the base, is crucial. A biphasic solvent system like toluene/water or dioxane/water is common, but sometimes a single organic solvent like DMF or THF can be effective, especially with organic-soluble bases.[5][7]
-
Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be caused by β-hydride elimination from certain organopalladium intermediates or by protodeboronation of the boronic acid, which then participates in a competitive coupling. Using a bulkier ligand or a different base can sometimes suppress this pathway.
Q3: I'm attempting a Buchwald-Hartwig amination with 7-Bromothieno[2,3-c]pyridine and a primary amine. What catalyst system do you recommend?
For the Buchwald-Hartwig amination of a heteroaryl bromide with a primary amine, a palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand is the standard approach.[3][6] A reliable starting point would be a precatalyst like (XPhos)Pd G3 or generating the catalyst in situ from Pd₂(dba)₃ and a ligand such as XPhos or RuPhos. These ligands are designed to promote both the oxidative addition of the aryl bromide and the reductive elimination of the desired C-N bond.[3]
A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[8] The reaction is typically run in an anhydrous aprotic solvent like toluene or dioxane under an inert atmosphere.[9]
Q4: My Buchwald-Hartwig reaction is giving low yields and I'm observing significant starting material decomposition. What should I investigate?
Low yields and decomposition in Buchwald-Hartwig aminations can often be traced back to a few key issues:
-
Base Strength and Solubility: Strong bases like NaOtBu can be detrimental to sensitive functional groups.[10] If you suspect this, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures or longer reaction times. The solubility of the base is also critical; ensure good stirring to prevent the base from settling.[8]
-
Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig reactions and is highly dependent on the amine substrate.[8] For hindered primary amines, more specialized ligands may be necessary.[11] Screening a small library of Buchwald ligands is often a worthwhile endeavor.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[9] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen, and use degassed solvents.
-
Substrate-Specific Issues: The pyridine nitrogen in your 7-Bromothieno[2,3-c]pyridine can potentially coordinate to the palladium center and inhibit catalysis.[12] In such cases, using a ligand that is more strongly coordinating or running the reaction at a higher temperature might be necessary to overcome this inhibition.
Q5: I want to perform a Sonogashira coupling with 7-Bromothieno[2,3-c]pyridine. Should I use a copper co-catalyst?
The classic Sonogashira reaction utilizes a palladium catalyst along with a copper(I) co-catalyst, typically CuI.[13] This combination is highly effective and allows for mild reaction conditions.[14] However, copper-free Sonogashira protocols have gained popularity to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, especially in pharmaceutical applications.[14][15]
For a copper-free approach, a palladium catalyst with a bulky, electron-rich phosphine ligand is often employed, similar to those used in Suzuki and Buchwald-Hartwig reactions.[14] A common combination is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with an amine base like triethylamine or diisopropylamine, which also serves as the solvent in some cases.[16][17]
Q6: My copper-free Sonogashira reaction is not proceeding. What are some key parameters to optimize?
If your copper-free Sonogashira coupling is failing, consider the following troubleshooting steps:
-
Palladium Source and Ligand: For less reactive aryl bromides, a simple catalyst like Pd(PPh₃)₄ may not be sufficient.[14] Consider using a more active catalyst system, such as one generated from Pd(OAc)₂ and a ligand like XPhos or cataCXium® A.
-
Base Selection: The amine base is crucial for deprotonating the terminal alkyne.[13] Ensure you are using a sufficient excess of a suitable base like triethylamine or piperidine. In some cases, a stronger, non-nucleophilic organic base may be beneficial.
-
Solvent and Temperature: While some Sonogashira reactions can be run at room temperature, many require heating.[17] Solvents like DMF, NMP, or toluene are good choices.[17] If the reaction is sluggish, increasing the temperature can often promote the oxidative addition step.
-
Inert Atmosphere: As with other palladium-catalyzed cross-couplings, maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the catalyst.
Troubleshooting Guides & Experimental Protocols
Decision-Making Workflow for Catalyst Screening
When faced with a new coupling reaction, a systematic approach to catalyst screening can save significant time and resources. The following workflow provides a logical progression for identifying an effective catalyst system.
Sources
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [repository.kaust.edu.sa]
- 17. reddit.com [reddit.com]
Overcoming poor solubility of thienopyridine compounds
<Technical Support Center: Thienopyridine Compound Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thienopyridine compounds. Thienopyridines are a critical class of molecules, many of which act as P2Y12 receptor inhibitors and are vital in managing cardiovascular diseases.[1] However, their often planar, aromatic structure contributes to low aqueous solubility, a significant hurdle in both early-stage research and late-stage drug development.[2] Nearly 90% of molecules in the discovery pipeline are poorly water-soluble, making this a pervasive challenge.[3]
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address common issues encountered in the lab. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is my thienopyridine compound consistently showing poor solubility in aqueous buffers?
A1: The poor aqueous solubility of many thienopyridine derivatives stems from their fundamental physicochemical properties.
-
Molecular Structure: Thienopyridines are heterocyclic compounds with a fused thiophene and pyridine ring system.[4] This structure is often planar and rigid, which can promote efficient packing into a stable crystal lattice.
-
High Crystal Lattice Energy: A stable crystal lattice requires a significant amount of energy to break apart the intermolecular forces (i.e., to dissolve). This high lattice energy is a primary reason why many thienopyridines resist dissolution in water.
-
Hydrophobicity: The aromatic rings and other nonpolar substituents often found on the thienopyridine scaffold contribute to an overall lipophilic (hydrophobic) character. These molecules have a low affinity for polar solvents like water, preferring to remain in the solid state or associate with nonpolar environments.
Q2: I'm preparing my thienopyridine for a simple in vitro assay. What is the quickest way to get it into an aqueous solution?
A2: For initial in vitro screening, the primary goal is often to achieve a sufficient concentration in a homogenous solution, even if it's not thermodynamically stable long-term. The most direct methods involve pH adjustment and the use of organic cosolvents.
-
pH Adjustment: Many thienopyridines contain a basic nitrogen atom on the pyridine ring, giving them a specific pKa (the pH at which the compound is 50% ionized).[5][6]
-
Mechanism: By lowering the pH of the aqueous buffer to a level below the compound's pKa, you can protonate the basic nitrogen.[7] This creates a positively charged, ionized species that is significantly more water-soluble than the neutral form.[5][6]
-
Caveat: Ensure the required pH is compatible with your assay system (e.g., cells, enzymes). Drastic pH changes can alter protein conformation and cell viability.
-
-
Cosolvents: Using a water-miscible organic solvent is a common and effective strategy.[8][9]
-
Mechanism: Cosolvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the solvent system (water), making it more favorable for a lipophilic compound to dissolve.[9]
-
Standard Practice: First, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Then, perform a serial dilution into your aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.[10] For example, the solubility of ticlopidine hydrochloride in DMSO is approximately 10 mg/mL, whereas in PBS (pH 7.2), it is only about 0.1 mg/mL.[11]
-
Troubleshooting Guide
Issue: My thienopyridine compound precipitates when I add it to my cell culture media.
This is a classic problem that occurs when a DMSO stock solution is diluted into an aqueous buffer. The compound, which was stable in the organic solvent, is "shocked" by the highly polar aqueous environment and crashes out of solution. This often indicates you have exceeded the compound's thermodynamic aqueous solubility .
The following diagram outlines a systematic approach to troubleshooting this common issue.
Caption: Workflow for troubleshooting compound precipitation.
-
Decrease Final Concentration: The simplest solution is to test a lower final concentration of your compound. It's possible that your desired concentration exceeds the kinetic solubility limit in the assay media.
-
Leverage Serum Proteins: If you are using serum-free media, consider if adding serum (e.g., 5-10% FBS) is compatible with your experiment. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural carriers, preventing precipitation.
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, try adding it to a smaller volume first while vortexing vigorously to aid initial dispersion. The inclusion of non-ionic surfactants like Pluronic® F-68 in the media can also help stabilize the compound.
-
Cyclodextrin Complexation: For persistent issues, an advanced formulation approach is needed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[12][13]
-
Mechanism: The hydrophobic thienopyridine molecule (the "guest") can become encapsulated within the cyclodextrin's nonpolar cavity (the "host"), forming a water-soluble inclusion complex.[9][14] This complex effectively shields the drug from the aqueous environment until it's released. β-Cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][15]
-
Q3: I need to prepare a formulation for in vivo animal studies. What are my best options for a poorly soluble thienopyridine?
A3: In vivo studies require formulations that can maintain the drug in a soluble or readily absorbable state within the gastrointestinal tract. Simple cosolvent systems are often insufficient. Advanced strategies focus on creating high-energy or dispersed systems to improve the dissolution rate and apparent solubility.[3]
| Strategy | Mechanism | Pros | Cons |
| Amorphous Solid Dispersion (ASD) | The crystalline drug is molecularly dispersed within a polymer matrix, creating a high-energy amorphous state.[16][17] | Significant increase in apparent solubility and dissolution rate; well-established technology.[17] | Can be physically unstable (risk of recrystallization); requires specific polymers and manufacturing processes (spray drying, hot-melt extrusion).[16][18] |
| Nanosuspension | The drug is milled into particles of sub-micron size (nanocrystals), typically stabilized by surfactants or polymers.[19][20] | Increases surface area dramatically, leading to a faster dissolution rate according to the Noyes-Whitney equation; applicable to many compounds.[19][21] | Requires specialized equipment (high-pressure homogenizers, media mills); potential for particle aggregation (Ostwald ripening).[8][14] |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids).[22][23] | Enhances solubility and can utilize lipid absorption pathways, improving bioavailability; protects the drug from degradation.[22][24] | Formulation development can be complex; potential for GI side effects with high surfactant concentrations.[22][25] |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex by encapsulating the drug molecule.[12][26] | High efficiency in solubilization; can improve stability.[15][27] | Limited by the 1:1 or 1:2 drug-to-cyclodextrin stoichiometry, which can lead to high formulation bulk; potential for nephrotoxicity with some parent cyclodextrins at high doses.[12] |
Table 1: Comparison of Advanced Formulation Strategies for In Vivo Delivery.
Q4: How do I choose the right polymer for my Amorphous Solid Dispersion (ASD)?
A4: Polymer selection is critical for both the physical stability of the amorphous drug and its release profile. The goal is to find a polymer that is miscible with your drug and can maintain supersaturation upon dissolution.
Caption: Decision tree for selecting an ASD polymer.
-
Miscibility and Interaction: The polymer should have favorable intermolecular interactions (e.g., hydrogen bonding) with the drug to prevent phase separation and crystallization. Polymers like copovidone (PVP/VA) are excellent non-ionic glass formers.
-
Release Profile: For release in the stomach and small intestine, a pH-independent polymer like copovidone is suitable. For targeted release further down the GI tract, an enteric polymer like Hypromellose Acetate Succinate (HPMC-AS), which dissolves at a higher pH, is preferable.[28]
Experimental Protocols
Protocol 1: Preparation of a Thienopyridine Nanosuspension via High-Pressure Homogenization (HPH)
This protocol describes a top-down method for producing a drug nanosuspension.
Objective: To reduce the particle size of a crystalline thienopyridine compound to the nanometer range (<1000 nm) to increase dissolution velocity.[19]
Materials:
-
Thienopyridine compound (micronized, if possible)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in purified water)
-
High-Pressure Homogenizer (e.g., Avestin EmulsiFlex or Microfluidics M-110P)
-
Particle size analyzer (e.g., Malvern Zetasizer)
Procedure:
-
Prepare Pre-suspension: Disperse 2-5% (w/v) of the thienopyridine compound into the stabilizer solution.
-
Pre-milling (Optional but Recommended): Using a high-shear rotor-stator mixer (e.g., Ultra-Turrax), homogenize the pre-suspension for 5-10 minutes to break down large agglomerates.
-
High-Pressure Homogenization: a. Prime the HPH system according to the manufacturer's instructions. b. Pass the pre-suspension through the HPH interaction chamber. c. Start with a moderate pressure (e.g., 500 bar) for 5-10 cycles. d. Gradually increase the pressure to 1000-1500 bar. e. Continue homogenization for 20-30 cycles, taking samples periodically for particle size analysis. The process relies on cavitation forces to break down the drug particles.[14]
-
Characterization: a. Measure the mean particle size (Z-average) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). b. The target is typically a Z-average of 200-500 nm with a PDI < 0.3.
-
Storage: Store the final nanosuspension at 2-8°C to minimize particle aggregation.
| Parameter | Typical Target | Rationale |
| Z-Average (Mean Particle Size) | 100 - 500 nm | Balances increased surface area with physical stability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, monomodal particle size distribution, which is crucial for stability and predictable performance. |
| Zeta Potential | > |25| mV | A high surface charge (either positive or negative) creates electrostatic repulsion between particles, preventing aggregation. |
Table 2: Critical Quality Attributes for Nanosuspensions.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
National Institutes of Health (NIH). (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]
-
National Institutes of Health (NIH). Ticlopidine | C14H14ClNS | CID 5472 - PubChem. [Link]
-
Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
National Institutes of Health (NIH). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]
-
National Institutes of Health (NIH). Nanosuspension: An approach to enhance solubility of drugs. [Link]
-
National Institutes of Health (NIH). (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
-
National Institutes of Health (NIH). Lipid-Based Drug Delivery Systems. [Link]
-
National Institutes of Health (NIH). (2022, November 1). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. [Link]
-
ResearchGate. (2018, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
ResearchGate. (2006, August). Solubility enhancement of celecoxib using β-cyclodextrin inclusion complexes. [Link]
-
SciSpace. Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2020, July 11). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. [Link]
-
JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Journal of Drug Delivery and Therapeutics. (2011, October 26). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
-
MDPI. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. [Link]
-
ResearchGate. Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
OAText. Cyclodextrin inclusion complex formation with its guest and their applications. [Link]
-
National Institutes of Health (NIH). (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. [Link]
-
Bentham Science Publishers. (2023, October 1). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. [Link]
-
YouTube. (2024, July 14). Optimizing Drug Loading in Amorphous Solid Dispersions. [Link]
-
National Institutes of Health (NIH). Thienopyridine | C7H5NS | CID 12210218 - PubChem. [Link]
-
Dr.Oracle. (2024, December 10). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. [Link]
-
ResearchGate. (2014, January). (PDF) Lipid-Based Drug Delivery Systems. [Link]
-
ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
LITFL. (2021, August 23). Distribution - Part One. [Link]
-
m-cersi. Release Mechanisms of Amorphous Solid Dispersions. [Link]
-
Universal Paper. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Wikipedia. Thienopyridine. [Link]
-
International Journal of Current Research. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. [Link]
-
MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
OUCI. Strategies to Address Low Drug Solubility in Discovery and Development. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
ResearchGate. (2014, November). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
Sources
- 1. Thienopyridine - Wikipedia [en.wikipedia.org]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Thienopyridine | C7H5NS | CID 12210218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. droracle.ai [droracle.ai]
- 7. partone.litfl.com [partone.litfl.com]
- 8. ijpbr.in [ijpbr.in]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 26. scienceasia.org [scienceasia.org]
- 27. mdpi.com [mdpi.com]
- 28. cersi.umd.edu [cersi.umd.edu]
Technical Support Center: Optimizing N-Arylation of Thieno[2,3-c]pyridines
Welcome to the technical support center for the N-arylation of thieno[2,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are grounded in established catalytic principles and validated through extensive application in the field.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the N-arylation of thieno[2,3-c]pyridines, a crucial transformation for synthesizing compounds with significant biological activity.[1][2] The format is designed to help you quickly identify and solve common experimental challenges.
Issue 1: Low to No Product Formation
Question: My reaction is yielding very little or no desired N-arylated thieno[2,3-c]pyridine. What are the primary factors I should investigate?
Answer:
Low or no yield is a common problem that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
1. Catalyst and Ligand System:
-
Causality: The choice of catalyst and ligand is paramount in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][4] The electronic and steric properties of the ligand determine the stability and reactivity of the catalytic species. For electron-rich and potentially coordinating heterocycles like thieno[2,3-c]pyridines, a well-chosen ligand is necessary to promote efficient oxidative addition and reductive elimination steps.
-
Recommendation:
-
Screen Catalysts and Ligands: If using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, screen a variety of phosphine ligands. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for challenging substrates.[5] For heteroarylamines, Xantphos has also been shown to be effective.[6]
-
Consider Pre-catalysts: Using pre-formed palladium pre-catalysts can lead to more consistent formation of the active catalytic species compared to using separate palladium salts and ligands.[3]
-
2. Base Selection and Strength:
-
Causality: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the thieno[2,3-c]pyridine nitrogen to form the active nucleophile. An inappropriate base can lead to incomplete deprotonation, side reactions, or degradation of starting materials or products.
-
Recommendation:
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices.
-
Weaker Bases for Sensitive Substrates: If your substrate is sensitive to strong bases, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6] However, be aware that this may require higher reaction temperatures or longer reaction times.
-
3. Solvent and Temperature:
-
Causality: The solvent must be able to dissolve the reactants and maintain the catalyst's activity at the required temperature. Aprotic, non-coordinating solvents are typically used. Temperature is a critical factor influencing reaction kinetics; however, excessive heat can lead to catalyst decomposition and side product formation.
-
Recommendation:
-
Solvent Screening: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[3] Dioxane is often a good starting point. Ensure the solvent is anhydrous, as water can deactivate the catalyst.
-
Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. If no reaction is observed, a gradual increase in temperature may be beneficial. Conversely, if significant decomposition is observed, lowering the temperature is advised.
-
4. Atmosphere Control:
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.
-
Recommendation:
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.[7] This involves degassing the solvent and ensuring all glassware is properly dried and purged.
-
Issue 2: Significant Side Product Formation
Question: I am observing significant formation of side products, such as dehalogenation of my aryl halide or homocoupling. How can I minimize these?
Answer:
Side product formation often indicates a problem with the catalytic cycle's efficiency or competing reaction pathways.
1. Hydrodehalogenation of the Aryl Halide:
-
Causality: This side reaction, where the aryl halide is reduced to the corresponding arene, can occur when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the amide intermediate or reaction with trace water.
-
Recommendation:
-
Ligand Choice: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base Strength: Using a slightly weaker base or ensuring precise stoichiometry can sometimes mitigate this issue.
-
2. Homocoupling of the Aryl Halide:
-
Causality: Homocoupling of the aryl halide to form a biaryl species can be promoted by high temperatures and certain catalyst systems.
-
Recommendation:
-
Lower Temperature: If homocoupling is significant, try running the reaction at a lower temperature for a longer period.
-
Catalyst Loading: Reducing the catalyst loading can sometimes disfavor the homocoupling pathway.
-
3. Competing N- vs. C-Arylation:
-
Causality: While N-arylation is generally favored for the pyridine nitrogen, there is a possibility of competing C-H arylation on the thiophene ring under certain conditions.[8]
-
Recommendation:
-
Reaction Conditions: The conditions for N-arylation (Buchwald-Hartwig) are typically distinct from those that favor direct C-H arylation. Ensure your conditions (ligand, base) are optimized for the desired C-N bond formation.
-
Issue 3: Difficulty with Specific Substrates
Question: My reaction works for simple aryl bromides, but fails with electron-deficient or sterically hindered aryl halides. What adjustments should I make?
Answer:
The electronic and steric nature of the coupling partners can significantly impact the reaction's success.
1. Electron-Deficient Aryl Halides:
-
Causality: While oxidative addition is generally faster for electron-deficient aryl halides, the resulting palladium complex can be less reactive towards reductive elimination.
-
Recommendation:
-
Ligand Tuning: More electron-donating ligands can increase the electron density on the palladium center, promoting the final reductive elimination step.
-
2. Sterically Hindered Substrates:
-
Causality: Steric hindrance on either the thieno[2,3-c]pyridine or the aryl halide can slow down both the oxidative addition and the association of the amine to the palladium center.
-
Recommendation:
-
Less Bulky Ligands: While still requiring some bulk to promote reductive elimination, excessively bulky ligands might hinder the approach of a hindered substrate. A careful screening of ligands with varying steric profiles is recommended.
-
Higher Temperatures: Increased thermal energy can help overcome the activation barrier associated with sterically demanding substrates.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-arylation of thieno[2,3-c]pyridines?
A1: The N-arylation of thieno[2,3-c]pyridines via a Buchwald-Hartwig amination follows a well-established catalytic cycle.[5] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The thieno[2,3-c]pyridine is deprotonated by the base, and the resulting anion coordinates to the Pd(II) complex, displacing the halide. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Q2: Which is a better coupling partner: an aryl chloride, bromide, or iodide?
A2: The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl.[3] Aryl iodides are the most reactive but can sometimes lead to the formation of unreactive palladium dimers.[5] Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are less reactive and often require more specialized, electron-rich ligands and higher temperatures to achieve efficient coupling.[3]
Q3: Can I use copper-based catalysts for this transformation?
A3: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a viable alternative to palladium-catalyzed methods.[9][10] Modern protocols often use copper(I) salts (e.g., CuI) with various ligands, such as 1,10-phenanthroline, and can be effective for the N-arylation of a wide range of nitrogen heterocycles.[10][11] In some cases, ligand-free copper-catalyzed systems have also been developed.[12]
Q4: How do I choose the optimal catalyst loading?
A4: Catalyst loading should be optimized to be as low as possible while still achieving a good reaction rate and yield. Typical loadings for palladium catalysts range from 0.5 to 5 mol%. Starting with 1-2 mol% is a reasonable approach for initial experiments. High catalyst loadings can sometimes lead to increased side product formation and are less economical.
Q5: What are some common signs of catalyst decomposition?
A5: A common sign of catalyst decomposition is the formation of palladium black (a fine black precipitate). This indicates the agglomeration of the palladium catalyst into an inactive form. This can be caused by excessive temperatures, impurities in the reaction mixture, or an inappropriate ligand that fails to stabilize the catalytic species.
Section 3: Experimental Protocols and Data
Optimized Reaction Parameters (General Starting Points)
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol % |
| Ligand | XPhos, RuPhos, or Xantphos | 1.1 - 1.5 equivalents relative to Pd |
| Base | NaOtBu or K₃PO₄ | 1.5 - 2.0 equivalents |
| Solvent | Toluene or Dioxane (anhydrous) | |
| Temperature | 80 - 110 °C | Substrate dependent |
| Atmosphere | Nitrogen or Argon |
General Experimental Protocol for N-Arylation
-
To an oven-dried reaction vessel, add the thieno[2,3-c]pyridine (1.0 equiv), aryl halide (1.1 equiv), base (1.5 equiv), palladium pre-catalyst or palladium source and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Section 4: Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the palladium-catalyzed N-arylation reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield N-arylation reactions.
References
- Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53.
- Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science.
- Reddit. (2018).
- Organic Chemistry Portal. (n.d.).
- Karakuş, S., & Gök, M. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
- ResearchGate. (2025). N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I)
- Wikipedia. (n.d.).
- MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- ResearchGate. (2015). Ligand-free N-arylation of heterocycles using metal-organic framework [Cu(INA)2] as an efficient heterogeneous catalyst.
- National Center for Biotechnology Information. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- PubMed. (2002). Pd-catalyzed N-arylation of heteroarylamines.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-catalyzed N-arylation of heteroarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing debromination of 7-Bromothieno[2,3-c]pyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 7-Bromothieno[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on handling this versatile building block. Our goal is to help you navigate the common challenges associated with its reactivity, specifically the prevention of premature debromination, ensuring the success and integrity of your synthetic campaigns.
Part 1: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are paramount for functionalizing the 7-position of the thieno[2,3-c]pyridine core. However, the C-Br bond can be susceptible to reductive cleavage (debromination), leading to the formation of thieno[2,3-c]pyridine as a significant byproduct. This section addresses the most common issues encountered during these transformations.
Q1: I'm observing significant debromination of my 7-Bromothieno[2,3-c]pyridine during a Suzuki-Miyaura coupling. What are the primary causes?
A1: The formation of the debrominated byproduct in palladium-catalyzed reactions is a frequent issue that typically stems from one or more of the following factors:
-
Formation of Palladium Hydride (Pd-H) Species: The most common mechanistic route for debromination involves the generation of a Pd-H species in the catalytic cycle. This can arise from various sources, such as β-hydride elimination from certain phosphine ligands or reagents, or from trace water or alcohol reacting with the base and catalyst. This Pd-H species can then intercept the Ar-Pd(II)-Br intermediate, leading to reductive cleavage of the C-Br bond instead of the desired cross-coupling.[1][2]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[3] This coordination can inhibit the catalyst's activity, slowing down the desired productive catalytic cycle and allowing competing side reactions, like debromination, to become more prominent.[3]
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and the formation of Pd-H species, increasing the likelihood of debromination.[2]
-
Choice of Base and Solvent: The base is not just an activator for the boronic acid; its strength and solubility can profoundly impact the reaction outcome. Certain base/solvent combinations can promote side reactions. For instance, using alkoxide bases in alcohol solvents is a known source of hydride species that can drive debromination.
Caption: Desired Suzuki coupling cycle versus the competing debromination pathway.
Q2: How can I optimize my reaction conditions to minimize debromination during a Suzuki coupling?
A2: Optimization requires a systematic approach focusing on the catalyst system, base, and reaction parameters. The goal is to accelerate the productive cross-coupling pathway so it significantly outcompetes the debromination side reaction.
Data Summary: Recommended Conditions for Suzuki Coupling
| Parameter | Recommended | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or modern precatalysts (e.g., Buchwald G3) | Precatalysts often provide more reliable generation of the active Pd(0) species.[4] Start with a loading of 1-3 mol%. Increasing catalyst loading (up to 5 mol%) can sometimes help for challenging substrates.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands are critical. They accelerate the rate-limiting oxidative addition and reductive elimination steps.[5] Their bulkiness also sterically shields the Pd center, mitigating inhibition from the pyridine nitrogen.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These are generally effective and well-tolerated bases. K₃PO₄ is often a superior choice for heteroaromatic couplings.[3][6] Ensure the base is finely powdered and anhydrous to maximize its reactivity and minimize side reactions. |
| Solvent | Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, Toluene, THF), often with water. | A common solvent system is a mixture like Dioxane/H₂O (e.g., 4:1).[3] Water can be essential for dissolving inorganic bases and facilitating transmetalation, but excess water can promote protodeboronation of the boronic acid.[6][7] |
| Temperature | 80–110 °C (start lower) | Begin at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.[2] Higher temperatures often favor debromination. |
| Boronic Acid/Ester | Use a slight excess (1.1–1.5 equiv.) | This helps drive the reaction to completion. Pinacol esters can sometimes be more stable towards protodeboronation than their corresponding boronic acids.[8] |
Optimized Protocol 1: Suzuki-Miyaura Coupling of 7-Bromothieno[2,3-c]pyridine
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 7-Bromothieno[2,3-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst & Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The final concentration should be around 0.1 M with respect to the starting bromide.
-
Reaction: Stir the mixture at 80-90 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Troubleshooting Guide - Lithiation and Metal-Halogen Exchange
Metal-halogen exchange is a powerful C-C bond-forming strategy, allowing for the generation of a nucleophilic organolithium species that can react with various electrophiles. However, the high reactivity of the intermediate makes it prone to quenching by proton sources, resulting in debromination.
Q1: I'm attempting a bromine-lithium exchange on 7-Bromothieno[2,3-c]pyridine with n-BuLi, but I'm only recovering the debrominated product. Why is this happening?
A1: This outcome is almost always due to the premature quenching of the highly reactive 7-lithiothieno[2,3-c]pyridine intermediate. Here are the critical factors:
-
Trace Proton Sources: The organolithium intermediate is an extremely strong base. It will be instantly protonated by even weak acids. The most common culprit is trace water in your solvent, on the glassware, or in the starting material. Solvents must be rigorously dried and reagents must be anhydrous.
-
Reaction Temperature: Lithium-halogen exchange on aryl bromides is extremely fast, even at very low temperatures.[9] However, the resulting organolithium species may not be stable at higher temperatures. It is imperative to perform the exchange and the subsequent electrophilic quench at cryogenic temperatures (typically -78 °C or lower) to minimize decomposition and side reactions.[10][11]
-
Rate of Addition: Adding the organolithium reagent too quickly can create localized areas of high concentration and heat, promoting side reactions. Slow, dropwise addition to a cold (-78 °C) solution of the substrate is essential.
Q2: What is a reliable protocol for a successful bromine-lithium exchange and electrophilic quench?
A2: Success hinges on meticulous experimental technique, particularly the exclusion of air and moisture and the maintenance of low temperatures.
Optimized Protocol 2: Bromine-Lithium Exchange and Electrophilic Quench
-
Glassware Preparation: Thoroughly flame-dry all glassware under high vacuum and allow it to cool under a stream of dry argon.
-
Initial Setup: To the reaction flask, add 7-Bromothieno[2,3-c]pyridine (1.0 equiv.) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise to the cold solution.
-
Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly allow the reaction to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and purify as appropriate (e.g., column chromatography).
Caption: Decision workflow for troubleshooting failed lithiation experiments.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Besides palladium catalysis and lithiation, are there other conditions that can cause debromination?
-
A1: While less common, certain strongly reductive conditions or highly nucleophilic reagents in the presence of a proton source could potentially lead to debromination. However, the compound is generally stable under typical storage conditions and many other reaction types (e.g., oxidation of the sulfur or pyridine nitrogen).[12][13]
-
-
Q2: What are the best practices for storing 7-Bromothieno[2,3-c]pyridine?
-
A2: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. This minimizes exposure to moisture and oxygen, which are detrimental in many of the subsequent reactions.
-
-
Q3: My reaction is particularly sensitive. Are there alternatives to organolithium reagents for metal-halogen exchange?
-
A3: Yes. Turbo-Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can perform the Br-Mg exchange under milder conditions than organolithiums.[14] This can improve tolerance for other functional groups in the molecule and sometimes reduce side reactions. The resulting Grignard reagent is generally less basic and reactive than the organolithium equivalent, offering a different and potentially more selective reactivity profile.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- BenchChem. (2025).
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- Zhang, A. et al. (2011).
- BenchChem. (2025).
- BenchChem. (2025).
-
Chen, J. et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(12), 10354-10364. [Link]
- Wikipedia. (2023). Metal–halogen exchange.
- Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-metal exchange. Accounts of Chemical Research, 15(10), 300–305.
- Gribble, G. W. (2015).
- Baran, P. et al. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
PubChem. (n.d.). 7-bromothieno[2,3-c]pyridine. [Link]
-
Çetin, M. et al. (2020). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 9(5), 578-584. [Link]
- Zala, A. et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8387-8397.
- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(4), 235-248.
-
Kelly, M. G. et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 87(1), 358-366. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. JoVE (Journal of Visualized Experiments), (56), e3291. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. joss.tcnj.edu [joss.tcnj.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Unexpected NMR Shifts in Thienopyridine Derivatives
<Technical Support Center: Thienopyridine Derivatives >
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists working with thienopyridine derivatives. The unique electronic nature of the thienopyridine scaffold—a fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring—gives rise to a complex and sensitive magnetic environment. Consequently, minor variations in experimental conditions can lead to significant and often perplexing shifts in NMR spectra.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address the most common issues encountered during the NMR analysis of these important heterocyclic compounds. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to foster a deeper understanding of the system.
Troubleshooting Guide: Diagnosing the Shift
This section is organized by the type of unexpected shift observed. For each problem, we will explore the probable causes and provide step-by-step experimental protocols for diagnosis and resolution.
Question 1: "All my aromatic proton signals have shifted downfield upon changing solvents from CDCl₃ to DMSO-d₆. Is this normal?"
Yes, this is a very common and expected observation. The downfield shift of aromatic protons when moving from a relatively non-polar solvent like chloroform-d to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ is significant and diagnostic.
Causality Explained:
The primary reason for this shift is the interaction between the solvent and the solute molecule. Thienopyridines possess a basic nitrogen atom on the pyridine ring which can act as a hydrogen bond acceptor. However, the C-H bonds on the aromatic rings can act as weak hydrogen bond donors.
-
Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor. It interacts with the slightly acidic aromatic protons on the thienopyridine rings, withdrawing electron density from the C-H bonds. This "deshielding" of the protons exposes them more to the external magnetic field, causing their resonance to shift downfield (to a higher ppm value).[1][2]
-
Solvent Anisotropy: While less dominant than hydrogen bonding in this case, the magnetic anisotropy of the solvent molecules can also play a role. The magnetic field induced by the electron clouds of the solvent molecules can either shield or deshield nearby solute protons depending on their relative orientation.[1]
Data Presentation: Typical Solvent-Induced Shifts for Pyridine
To illustrate this effect, consider the ¹H NMR shifts of pyridine in different solvents. Thienopyridines will exhibit similar, though not identical, behavior.
| Proton Position | Shift in CDCl₃ (ppm)[3] | Shift in DMSO-d₆ (ppm)[3] | Δδ (ppm) (DMSO - CDCl₃) |
| H-α (ortho to N) | ~8.61 | ~8.59 | -0.02 |
| H-β (meta to N) | ~7.27 | ~7.38 | +0.11 |
| H-γ (para to N) | ~7.65 | ~7.75 | +0.10 |
Note: These are approximate values for the parent pyridine ring and will vary based on the thienopyridine isomer and other substituents.[4] The protons on the thiophene ring are also significantly affected by these solvent interactions.
Question 2: "My spectrum is broad and the chemical shifts seem 'averaged'. In a previous batch, the signals were sharp. What's happening?"
Broad or averaged signals are classic indicators of a dynamic process occurring on the NMR timescale. For thienopyridine derivatives, the most likely causes are pH fluctuation, conformational exchange, or aggregation.
Causality Explained:
-
Protonation/Deprotonation Events (pH Effects): The pyridine nitrogen is basic (pKa of thieno[3,2-b]pyridine is ~3.4) and can be protonated by trace acidic impurities (e.g., residual acid from chromatography, trace water).[5] If the rate of proton exchange between the neutral thienopyridine and its protonated (thienopyridinium) form is similar to the NMR frequency difference between the two states, the signals will broaden or coalesce. The protonated form will have significantly downfield-shifted signals due to the positive charge on the nitrogen atom, which strongly deshields the ring protons.[6]
-
Conformational Dynamics: If your derivative has flexible side chains (e.g., alkyl chains, rotatable biaryl groups), these can exist in multiple conformations.[7] If the rate of interconversion between these conformers is on the NMR timescale, you will observe broadened signals.[8]
-
Concentration-Dependent Aggregation: At higher concentrations, planar aromatic systems like thienopyridines can stack (π-π stacking). This can lead to changes in chemical shifts and line broadening as molecules experience different magnetic environments in the aggregated vs. free state.[1]
Troubleshooting Workflow:
To diagnose the root cause, a systematic approach is necessary. The following workflow can help isolate the specific issue.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986) [hmdb.ca]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Managing impurities in the synthesis of 7-substituted thieno[2,3-c]pyridines
Welcome to the technical support center for the synthesis of 7-substituted thieno[2,3-c]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of synthesizing this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to issues you may encounter during your experiments.
Section 1: Troubleshooting Common Impurities and Side Reactions
This section addresses the most frequently encountered impurities and side reactions during the synthesis of 7-substituted thieno[2,3-c]pyridines. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired thieno[2,3-c]pyridine?
A1: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems like thienopyridines. The specific isomer formed depends on the synthetic route employed. For instance, in syntheses that involve the cyclization of a pyridine ring onto a thiophene precursor, the regioselectivity of the cyclization is critical.
Causality and Experimental Choices:
-
Pomeranz-Fritsch-Type Cyclizations: When adapting the Pomeranz-Fritsch reaction for thieno[2,3-c]pyridine synthesis, the cyclization of the Schiff base intermediate is directed by the electronic and steric nature of the substituents on the thiophene ring.[1] Electron-donating groups on the thiophene ring can influence the position of electrophilic attack, potentially leading to a mixture of thieno[2,3-c] and thieno[3,2-c] isomers.
-
Starting Material Integrity: The purity of your starting materials is paramount. The presence of isomeric impurities in the initial thiophene or pyridine derivatives will inevitably lead to the formation of the corresponding isomeric thienopyridine products.
Troubleshooting and Optimization:
-
Reaction Conditions: Carefully control the reaction temperature and the choice of acid catalyst. In some cases, a milder Lewis acid may offer better regioselectivity than a strong Brønsted acid.[1]
-
Protecting Groups: Consider the use of protecting groups to block reactive sites on the thiophene or pyridine ring, thereby directing the cyclization to the desired position.
-
Purification Strategies: If regioisomers are formed, their separation can often be achieved by column chromatography on silica gel. The difference in polarity between the isomers, arising from the position of the nitrogen atom, is usually sufficient for separation. Developing a gradient elution method is often necessary for optimal separation.
Q2: I am observing a byproduct with a mass 16 units higher than my expected product, especially during workup or purification. What is this impurity and how can I avoid it?
A2: This is a classic indication of N-oxide formation on the pyridine ring. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[2]
Causality and Experimental Choices:
-
Oxidizing Agents: The use of certain reagents, even if not intended as oxidants, can lead to N-oxide formation. For example, residual peroxides in solvents like THF or diethyl ether can be a source of oxidation.
-
Atmospheric Oxygen: Prolonged heating of the reaction mixture in the presence of air can also lead to the formation of N-oxides.[2]
Troubleshooting and Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents.
-
Controlled Workup: Minimize the exposure of the reaction mixture to air during the workup procedure. If possible, use degassed solvents for extraction and chromatography.
-
Reduction of N-oxide: If the N-oxide is formed, it can often be reduced back to the desired pyridine using a mild reducing agent like PCl₃ or PPh₃.
Q3: My initial step, the Gewald reaction to form the 2-aminothiophene precursor, is giving low yields and a complex mixture of byproducts. How can I improve this?
A3: The Gewald reaction, while powerful, is a multi-component reaction that can be prone to side reactions if not properly controlled. [3][4] Common issues include the formation of dimers from the α-cyanoester and incomplete reaction.
Causality and Experimental Choices:
-
Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone/aldehyde and the α-cyanoester.[3] If this step is slow or incomplete, the starting materials can engage in side reactions.
-
Base Selection: The choice and amount of base are critical. An overly strong base can promote the self-condensation of the α-cyanoester, while an insufficient amount will not effectively catalyze the reaction.[4]
-
Sulfur Quality: The reactivity of the elemental sulfur used can also impact the reaction outcome.
Troubleshooting and Optimization:
-
Stepwise Addition: Instead of a one-pot approach, consider a stepwise procedure where the Knoevenagel condensation is allowed to go to completion before the addition of sulfur and base.
-
Base Optimization: Morpholine or triethylamine are commonly used bases. Perform small-scale trials to find the optimal base and its stoichiometry for your specific substrates.[4]
-
Sulfur Activation: Use finely powdered, high-purity sulfur. In some cases, activating the sulfur by stirring it with the base in a small amount of solvent before adding the other reactants can improve yields.[4]
-
Temperature Control: The Gewald reaction is often exothermic. Maintain a controlled temperature, typically between room temperature and 50°C, to avoid the formation of tars and other byproducts.[4]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 7-substituted thieno[2,3-c]pyridines, from general strategies to specific experimental details.
Q4: What are the most common synthetic strategies for constructing the thieno[2,3-c]pyridine core?
A4: There are two primary strategies for the synthesis of the thieno[2,3-c]pyridine core:[5]
-
Closure of the pyridine ring onto a thiophene derivative: This approach often starts with a substituted thiophene and builds the pyridine ring onto it. A notable example is the adaptation of the Pomeranz-Fritsch reaction, where a 2-thiophenecarboxaldehyde is condensed with an aminoacetal, followed by acid-catalyzed cyclization.[1][6]
-
Closure of the thiophene ring onto a pyridine derivative: This strategy begins with a substituted pyridine and constructs the thiophene ring. This can be achieved through various methods, including the reaction of a suitably substituted pyridine with a sulfur-containing reagent.
A more recent and versatile metal-free approach involves a three-step synthesis starting from 2-acetylthiophene. This method proceeds through a one-pot triazolization, a modified Pomeranz-Fritsch cyclization, and a final denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[3][5]
Q5: How can I introduce substituents at the 7-position of the thieno[2,3-c]pyridine ring?
A5: Introducing substituents at the 7-position can be achieved through several methods, depending on the desired functionality:
-
Metal-Catalyzed Cross-Coupling: If a halo-substituent is present at the 7-position, it can be readily functionalized using metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7]
-
Denitrogenative Transformation: A modern, metal-free approach utilizes the denitrogenative transformation of a fused 1,2,3-triazole intermediate. This method allows for the introduction of various 7-(substituted methyl) groups by reacting the intermediate with different nucleophiles.[3][5]
Q6: What are the key considerations for purifying 7-substituted thieno[2,3-c]pyridines?
A6: The purification of 7-substituted thieno[2,3-c]pyridines typically relies on standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Preparative HPLC: For challenging separations, such as closely related isomers or impurities, preparative high-performance liquid chromatography (HPLC) may be necessary.
Section 3: Data and Protocols
To provide a more quantitative understanding of the synthetic process, the following table summarizes the optimization of a key reaction step.
Table 1: Optimization of Acid-Mediated Denitrogenative Transformation for Thieno[2,3-c]pyridine Synthesis [5]
| Entry | Catalyst (2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) [b] |
| 1 | p-TSA | Toluene | 110 | 24 | 10 |
| 2 | p-TSA | Xylene | 140 | 24 | 15 |
| 3 | p-TSA | 1,2-DCE | 80 | 24 | 40 |
| 4 | TfOH | 1,2-DCE | 80 | 24 | 50 |
| 5 | TfOH | 1,2-DCE | 60 | 24 | 35 |
| 6 | TfOH | 1,2-DCE | 80 | 48 | 65 |
| 7 | - | 1,2-DCE | 80 | 24 | 0 |
| 8 | - | 1,2-DCE | 80 | 48 | 0 |
[a] Reaction conditions: Fused 1,2,3-triazole intermediate (1 eq.), butan-1-ol (10 eq.), catalyst (2 eq.), under a N₂ atmosphere. [b] The yields were determined by NMR analysis of the crude product using 1,3,5-trimethoxybenzene as an internal standard.
Section 4: Visualizing Key Processes
The following diagrams illustrate key concepts in the synthesis and troubleshooting of 7-substituted thieno[2,3-c]pyridines.
Caption: Common impurity formation pathways in thieno[2,3-c]pyridine synthesis.
Caption: A logical workflow for troubleshooting synthetic challenges.
References
- BenchChem. (2025).
- Wilson, K. A. (n.d.). THE SYNTHESIS AND REACTIONS OF THIENOPYRIDINES. CORE.
- BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]
-
Kivrak, B., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. [Link]
-
ResearchGate. (2008). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
- El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology and Biotechnology.
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. [Link]
- ResearchGate. (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition.
- BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. BenchChem.
- BenchChem. (2025). The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential. BenchChem.
Sources
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Alternative Coupling Methods for 7-Bromothieno[2,3-c]pyridine
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 7-Bromothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific substrate. The inherent electronic properties of the thieno[2,3-c]pyridine scaffold, particularly the pyridine nitrogen, can present unique hurdles in achieving efficient and reproducible couplings. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative coupling strategies.
Understanding the Challenge: The Nature of 7-Bromothieno[2,3-c]pyridine
The 7-Bromothieno[2,3-c]pyridine core is an electron-deficient heteroaromatic system. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, potentially coordinating to and deactivating the palladium catalyst. This can lead to low yields, slow reaction times, or complete reaction failure. Furthermore, the electron-withdrawing nature of the pyridine ring can make the C-Br bond at the 7-position less susceptible to oxidative addition, a critical step in many cross-coupling catalytic cycles. This guide will explore several powerful palladium-catalyzed cross-coupling reactions that can be optimized to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Symptoms:
-
TLC/LC-MS analysis shows only starting material (7-Bromothieno[2,3-c]pyridine and/or the boronic acid/ester).
-
Formation of significant amounts of homocoupled boronic acid byproduct.
-
Dehalogenation of the starting material.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen is coordinating to the palladium center, preventing it from participating in the catalytic cycle. | 1. Switch to a more electron-rich and sterically hindered ligand: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic activity. 2. Use a pre-catalyst: Buchwald G3 or G4 pre-catalysts are often more effective than generating the active Pd(0) species in situ. |
| Slow Oxidative Addition | The C-Br bond is not readily breaking and adding to the palladium catalyst due to the electron-deficient nature of the ring. | 1. Increase reaction temperature: Higher temperatures can provide the necessary activation energy. 2. Use a more electron-rich ligand: Ligands like XPhos or RuPhos can increase the electron density on the palladium, facilitating oxidative addition. |
| Protodeboronation of Boronic Acid | The boronic acid is being replaced by a proton from the solvent (especially water) before it can transmetalate to the palladium. | 1. Use anhydrous conditions: Thoroughly dry all solvents and reagents. 2. Use a stronger, non-aqueous base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate. 3. Use a boronic ester (e.g., pinacol ester): These are often more stable than the corresponding boronic acids. |
| Inactive Catalyst | The Pd(0) active species is not being generated or is degrading. | 1. Ensure rigorous degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Purge the reaction mixture with an inert gas (argon or nitrogen). 2. Use a pre-formed Pd(0) source: Pd₂(dba)₃ can be used, but pre-catalysts are generally more reliable. |
Problem 2: Poor Yields in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of the 7-Bromothieno[2,3-c]pyridine.
-
Formation of side products from amine decomposition.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Ligand Incompatibility | The chosen ligand is not optimal for this specific substrate-amine combination. | 1. Screen a panel of ligands: Start with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. For challenging couplings, consider Josiphos-type ligands. 2. Use a pre-catalyst: Buchwald G3 or G4 pre-catalysts are highly effective for C-N bond formation. |
| Base Incompatibility | The base may not be strong enough or could be causing side reactions with the amine or substrate. | 1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be effective, often requiring higher temperatures. |
| Slow Reductive Elimination | The final step of the catalytic cycle, where the C-N bond is formed and the product is released, is slow. | 1. Increase temperature: This can often promote reductive elimination. 2. Use a more sterically hindered ligand: This can facilitate the reductive elimination step. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is the best starting point for functionalizing 7-Bromothieno[2,3-c]pyridine?
A: For C-C bond formation, a Suzuki-Miyaura coupling is often a good starting point due to the commercial availability and relative stability of a wide range of boronic acids and esters.[1][2] For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[3][4] For C-sp bond formation (alkynylation), the Sonogashira coupling is the reaction of choice.[5][6]
Q2: My reaction looks black and messy. Is this normal?
A: The formation of palladium black (finely divided palladium metal) can occur, especially at high temperatures or if the catalyst is not properly stabilized by the ligand. While some palladium black formation is common, excessive amounts can indicate catalyst decomposition and will lead to lower yields. Using a robust, sterically hindered ligand can help to stabilize the catalytic species and minimize this issue.
Q3: Can I use a copper-free Sonogashira coupling for this substrate?
A: Yes, and it is often recommended. Copper(I) co-catalysts can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Modern copper-free Sonogashira protocols, often employing specialized ligands, can provide cleaner reactions and higher yields.[7]
Q4: What about Stille coupling? Is it a viable alternative?
A: Stille coupling is a powerful and versatile C-C bond-forming reaction with a high tolerance for various functional groups.[8][9] However, the high toxicity of the organotin reagents has led to a preference for Suzuki couplings in many applications.[10] If other methods fail, Stille coupling remains a valuable tool in the synthetic chemist's arsenal.
Q5: Is direct C-H activation a possibility for functionalizing the thieno[2,3-c]pyridine core?
A: Direct C-H activation is a rapidly evolving and highly attractive strategy that avoids the pre-functionalization of the substrate (i.e., bromination).[11] For thienopyridines, palladium-catalyzed C-H arylation has been demonstrated, offering a more atom-economical approach.[12] However, controlling regioselectivity can be a significant challenge with multiple C-H bonds present.
Experimental Protocols (Suggested Starting Points)
Note: These are general protocols and should be optimized for each specific coupling partner. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) with properly degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add:
-
7-Bromothieno[2,3-c]pyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
-
Seal the vial with a septum cap and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add:
-
7-Bromothieno[2,3-c]pyridine (1.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
RuPhos Pd G3 (2 mol%)
-
-
Seal the vial with a septum cap and evacuate and backfill with argon three times.
-
Add the amine (1.2 equiv) followed by degassed toluene to achieve a concentration of 0.2 M.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 4-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add:
-
7-Bromothieno[2,3-c]pyridine (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
-
Seal the vial with a septum cap and evacuate and backfill with argon three times.
-
Add degassed triethylamine (Et₃N) as the solvent.
-
Add the terminal alkyne (1.5 equiv).
-
Heat the reaction to 60-80 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Catalytic Cycle Decision Framework
The choice of the optimal coupling method depends on the desired bond formation. This diagram illustrates a decision-making process for selecting a suitable reaction.
Caption: Decision tree for selecting a coupling method.
Generalized Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The pyridine nitrogen in the 7-Bromothieno[2,3-c]pyridine substrate can interfere at multiple stages, particularly by coordinating to the Pd(0) or Pd(II) intermediates.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Institutes of Health. Available at: [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Available at: [Link]
-
Stille Coupling. NROChemistry. Available at: [Link]
-
Conventional methods for synthesis of thieno[2,3-c]pyridines. ResearchGate. Available at: [Link]
-
C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Sci-Hub. Available at: [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Stille Reaction. Organic Reactions. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry. Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 7-Bromothieno[2,3-c]pyridine
Introduction: Characterizing a Privileged Heterocyclic Scaffold
The thieno[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, appearing in various kinase inhibitors and compounds with notable electrochemical properties.[1] 7-Bromothieno[2,3-c]pyridine serves as a key intermediate for further functionalization, making its unambiguous structural verification paramount for any drug development or synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization in solution.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 7-Bromothieno[2,3-c]pyridine. Due to the scarcity of publicly available, fully assigned experimental data for this specific molecule, we will employ a predictive and comparative approach. We will ground our predictions in the fundamental principles of NMR and draw comparisons with structurally related thienopyridine derivatives.[2] This guide is designed not merely to present data, but to walk researchers through the logical process of structural elucidation, emphasizing the causality behind spectral patterns and the strategic use of advanced 2D NMR techniques to achieve unequivocal assignments.
Part 1: Foundational Analysis - Predicting the 1D NMR Spectra
The first step in any NMR analysis is to examine the molecule's structure to predict the number of unique signals, their chemical shifts, their integration, and their coupling patterns.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for spectral assignment. We will use the IUPAC standard for the thieno[2,3-c]pyridine ring system.
Caption: Figure 1: Structure of 7-Bromothieno[2,3-c]pyridine with IUPAC numbering.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each integrating to one proton. The chemical environment of each proton dictates its resonance frequency (chemical shift).
-
Chemical Shift (δ):
-
Thiophene Protons (H-2, H-3): Protons on a thiophene ring typically resonate between 7.0 and 8.0 ppm. H-2 is generally downfield of H-3 due to its proximity to the electron-withdrawing sulfur atom.
-
Pyridine Proton (H-5): Protons on a pyridine ring are generally deshielded by the electronegative nitrogen atom, appearing between 7.0 and 9.0 ppm. H-5 is ortho to the nitrogen, but the adjacent fused thiophene ring will also influence its position.
-
Substituent Effects: The bromine at C-7 is a halogen, which is electron-withdrawing via induction. This effect will deshield adjacent protons, particularly H-5.
-
-
Spin-Spin Coupling (Multiplicity): The coupling between adjacent protons provides definitive connectivity information. The n+1 rule is the basis for interpreting these splitting patterns.[3]
-
H-2 and H-3: These protons are on the same thiophene ring and are ortho to each other. They will exhibit a ³J coupling (three-bond coupling), splitting each other's signals into doublets. A typical ³J value in thiophenes is ~5-6 Hz.
-
H-5: This proton is on the pyridine ring. It is too far from H-2 and H-3 to show significant coupling. Therefore, it is expected to appear as a singlet.
-
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom. For 7-Bromothieno[2,3-c]pyridine, we expect seven distinct signals.
-
Chemical Shift (δ):
-
Thiophene Carbons (C-2, C-3): These typically appear in the 120-130 ppm range.
-
Pyridine Carbons (C-4, C-5, C-7): Pyridine carbons resonate further downfield, often between 120-150 ppm. Carbons adjacent to the nitrogen (C-5 and C-7) will be the most deshielded.
-
Bridgehead Carbons (C-3a, C-7a): These carbons at the ring fusion are quaternary and their shifts are influenced by both ring systems.
-
Substituent Effects: The bromine atom will have a significant impact on the carbon to which it is attached (C-7). This is known as the ipso effect. Instead of a strong deshielding effect, heavy halogens like bromine can cause the ipso carbon signal to shift upfield or only slightly downfield compared to the unsubstituted parent compound.[4] Carbons ortho and para to the bromine will also experience shifts.
-
Summary of Predicted 1D NMR Data
The following tables summarize the predicted spectral data. These values are estimates based on typical ranges for similar heterocyclic systems and should be confirmed experimentally.[5][6]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
|---|---|---|---|---|
| H-5 | 8.5 - 8.8 | Singlet (s) | - | 1H |
| H-2 | 7.8 - 8.1 | Doublet (d) | ~5.5 Hz | 1H |
| H-3 | 7.4 - 7.6 | Doublet (d) | ~5.5 Hz | 1H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Description |
|---|---|---|
| C-5 | 150 - 155 | CH, alpha to Nitrogen |
| C-7a | 145 - 150 | Quaternary, Bridgehead |
| C-3a | 140 - 145 | Quaternary, Bridgehead |
| C-7 | 135 - 140 | Quaternary, C-Br (ipso) |
| C-2 | 128 - 132 | CH, alpha to Sulfur |
| C-3 | 124 - 128 | CH, beta to Sulfur |
| C-4 | 118 - 123 | Quaternary |
Part 2: The Strategy for Unambiguous Assignment - 2D NMR Spectroscopy
While 1D NMR provides a foundational hypothesis, complex molecules demand 2D NMR for confident and complete structural proof.[7] A logical workflow using a suite of 2D experiments acts as a self-validating system, where data from one experiment confirms the interpretation of another.
Caption: Figure 2: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This is the first step in mapping proton connectivity. A cross-peak in the COSY spectrum indicates that two protons are J-coupled.[7] For 7-Bromothieno[2,3-c]pyridine, we would expect a single cross-peak connecting the signals of H-2 and H-3, confirming their ortho relationship on the thiophene ring. The absence of any other cross-peaks would validate the prediction that H-5 is an isolated spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment directly correlates each proton with the carbon it is bonded to.[8] It allows for the unambiguous assignment of all protonated carbons. We would expect three cross-peaks:
-
Correlation between the ¹H signal at ~7.8-8.1 ppm and the ¹³C signal at ~128-132 ppm (assigns H-2 and C-2).
-
Correlation between the ¹H signal at ~7.4-7.6 ppm and the ¹³C signal at ~124-128 ppm (assigns H-3 and C-3).
-
Correlation between the ¹H signal at ~8.5-8.8 ppm and the ¹³C signal at ~150-155 ppm (assigns H-5 and C-5).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the non-protonated (quaternary) carbons and piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away.
Caption: Figure 3: Key predicted HMBC correlations for structural assignment.
Key expected HMBC correlations that would lock in the structure include:
-
H-5 (Pyridine Proton): Would show correlations to the quaternary carbons C-4 (²J), C-7 (³J), and the bridgehead C-7a (²J). This definitively places the bromine atom at position 7.
-
H-3 (Thiophene Proton): Would correlate to C-2 (²J), the bridgehead C-3a (²J), and the quaternary carbon C-4 (³J). This correlation to C-4 is crucial as it links the thiophene and pyridine rings.
-
H-2 (Thiophene Proton): Would show correlations to C-3 (²J) and the bridgehead C-3a (³J).
By systematically analyzing these 2D correlations, every carbon and proton in the molecule can be assigned with a high degree of confidence.
Part 3: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation in solution, a comprehensive characterization often involves complementary techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Precise atom connectivity, 3D structure in solution, dynamics. | Non-destructive, provides unparalleled structural detail. | Requires soluble sample, relatively low sensitivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, confirms molecular formula. | Provides no connectivity information for isomers. |
| X-ray Crystallography | Definitive 3D structure and connectivity in the solid state. | Unambiguous "gold standard" for structure. | Requires a suitable single crystal, structure may differ from solution. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-H, C=N bonds). | Fast, simple, good for functional group identification. | Provides limited information on the overall carbon skeleton. |
For 7-Bromothieno[2,3-c]pyridine, High-Resolution Mass Spectrometry (HRMS) would be an essential complementary technique. It would confirm the elemental formula (C₇H₄BrNS) by providing a highly accurate mass measurement. Furthermore, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.
Part 4: Experimental Protocol for NMR Analysis
Trustworthy data begins with a robust experimental protocol. The following provides a detailed methodology for acquiring high-quality NMR data for a novel thienopyridine derivative.
Objective: To acquire a full suite of 1D and 2D NMR spectra for the unambiguous structural elucidation of 7-Bromothieno[2,3-c]pyridine.
Materials:
-
7-Bromothieno[2,3-c]pyridine (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS, high purity
-
5 mm NMR Tube, high precision
-
Pipettes and standard laboratory glassware
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Methodology:
-
Sample Preparation: a. Weigh approximately 7 mg of the compound directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ to the vial. c. Gently vortex or sonicate the sample until fully dissolved. d. Transfer the clear solution to the 5 mm NMR tube using a pipette. Ensure no solid particles are transferred. e. Cap the NMR tube securely.
-
Instrument Setup & Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.
-
Acquisition of 1D Spectra: a. ¹H NMR: Acquire a standard proton spectrum. Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 2 seconds. b. ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters: 512-1024 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
Acquisition of 2D Spectra: a. gCOSY (gradient-selected COSY): Use standard instrument parameters. Acquire 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment. b. gHSQC (gradient-selected HSQC): Use a sequence optimized for one-bond ¹J(CH) couplings (~145 Hz). Acquire 256 increments in t₁ with 4-8 scans per increment. c. gHMBC (gradient-selected HMBC): Use a sequence optimized for long-range couplings. A long-range delay corresponding to 8 Hz is a good starting point. Acquire 256-512 increments in t₁ with 8-16 scans per increment.
-
Data Processing & Analysis: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm). d. Integrate the ¹H spectrum. e. Analyze the 2D spectra by identifying cross-peaks and building the structural argument as outlined in Part 2.
References
- Wiley-VCH. (2007). Supporting Information.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry.
-
Al-Warhi, T., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]
-
Gronowitz, S., & Maltesson, A. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]
-
Cruz-Almanza, R., et al. (1999). 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Jafari, E., et al. (2022). Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Pharmaceutical and Biomedical Research. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 7-Bromo-2-methylthieno[2,3-c]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
El-shahat, M. F., et al. (2018). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Available at: [Link]
-
Aktaş, Ü., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Available at: [Link]
-
University of California, Davis. (n.d.). 2D NMR Introduction. Available at: [Link]
-
Mark Niemczyk. (2020). H-NMR Example of n-Octane and Bromocyclohexane. YouTube. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Klepetářová, B., et al. (2007). A comparison of crystallographic and NMR data for thieno[2,3-b:4,5-b′]dipyridine and its monohydroperchlorate salt. ResearchGate. Available at: [Link]
-
Stanovnik, B., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Unknown. (n.d.). 2d-nmr spectroscopy. Available at: [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Aktaş, Ü., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Jevric, M., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. idc-online.com [idc-online.com]
A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chlorothieno[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Thieno[2,3-c]pyridine Scaffold in Drug Discovery
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold, forming the structural backbone of numerous compounds with significant biological activity. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of kinase inhibitors, anticancer agents, and other therapeutics. The ability to functionalize this core at various positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The 7-position of the thieno[2,3-c]pyridine ring is a key vector for introducing molecular diversity. This is typically achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the starting halide at this position—most commonly 7-bromo- or 7-chlorothieno[2,3-c]pyridine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability.
This in-depth technical guide provides a comparative analysis of the reactivity of 7-bromo- versus 7-chlorothieno[2,3-c]pyridine in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By examining the underlying mechanistic principles and presenting available experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
The Fundamental Reactivity Principle: C-Br vs. C-Cl
In the realm of palladium-catalyzed cross-coupling, the reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[1] This hierarchy is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]
The C-Br bond (BDE ≈ 71 kcal/mol) is weaker than the C-Cl bond (BDE ≈ 84 kcal/mol). Consequently, less energy is required to cleave the C-Br bond, facilitating its insertion into the palladium(0) catalyst to form the key Pd(II) intermediate. This fundamental difference in reactivity means that reactions with 7-bromothieno[2,3-c]pyridine can often be performed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its 7-chloro counterpart.
However, the lower cost and greater commercial availability of aryl chlorides make them highly attractive for large-scale synthesis. This has driven the development of highly active catalyst systems, featuring bulky, electron-rich phosphine ligands, that can efficiently activate the more robust C-Cl bond.
Comparative Analysis in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on 7-bromo- and 7-chlorothieno[2,3-c]pyridine are not extensively reported in the literature, we can construct a robust comparison by examining data from closely related systems and established protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages.[1]
7-Chlorothieno[2,3-c]pyridine Analog: A study on the closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole) provides valuable, concrete data for the coupling of a chloro-heterocycle of this class. The researchers developed a highly efficient microwave-assisted protocol using a second-generation XPhos-palladium precatalyst (XPhos-Pd-G2).[3]
7-Bromothieno[2,3-c]pyridine (Inferred Reactivity): While specific data for 7-bromothieno[2,3-c]pyridine is not available, protocols for the Suzuki coupling of other bromopyridines are well-established.[4][5] These reactions typically proceed under milder conditions than those required for the chloro-analog.
Comparative Data Summary: Suzuki-Miyaura Coupling
| Feature | 7-Chlorothieno[2,3-c]pyridine Analog[3] | 7-Bromothieno[2,3-c]pyridine (Typical)[4][5] |
| Catalyst System | XPhos-Pd-G2 (precatalyst) | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with a phosphine ligand |
| Ligand | XPhos (part of precatalyst) | PPh₃, SPhos, or other biaryl phosphines |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃, Na₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/H₂O | Dioxane/H₂O, Toluene, or DMF |
| Temperature | 120 °C (Microwave) | Room Temperature to 110 °C |
| Reaction Time | 30 minutes | 2 - 24 hours |
| Yields | Excellent (up to 98%) | Good to Excellent |
Expertise & Experience: The successful coupling of the 7-chloro-azaindole analog hinges on the use of a highly active, pre-formed catalyst like XPhos-Pd-G2. This catalyst readily forms the active, monoligated Pd(0) species necessary to cleave the strong C-Cl bond.[3] For the more reactive 7-bromo derivative, a wider range of standard palladium sources and ligands is effective, often without the need for specialized precatalysts or high temperatures.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[6][7] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Reactivity Comparison: The general principles of reactivity hold true for C-N coupling. 7-Bromothieno[2,3-c]pyridine is expected to undergo amination under more facile conditions than the 7-chloro analog. Activating the C-Cl bond for Buchwald-Hartwig amination typically requires more specialized and bulky, electron-rich ligands (e.g., Josiphos, XPhos) and often stronger bases like sodium or lithium tert-butoxide.[8][9]
Comparative Data Summary: Buchwald-Hartwig Amination
| Feature | 7-Chlorothieno[2,3-c]pyridine (Typical)[9] | 7-Bromothieno[2,3-c]pyridine (Typical)[3] |
| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Bulky, electron-rich phosphines (e.g., Josiphos, XPhos) | Biaryl phosphines (e.g., BINAP) or even P(o-tolyl)₃ |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, KOt-Bu, LHMDS) | NaOt-Bu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Reaction Time | 4 - 24 hours | 2 - 16 hours |
| Yields | Moderate to Good | Good to Excellent |
Expertise & Experience: The choice of base and ligand is critical for a successful Buchwald-Hartwig amination. For the less reactive 7-chlorothieno[2,3-c]pyridine, a strong base is necessary to facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex. The use of modern, bulky phosphine ligands is also essential to accelerate both the oxidative addition and the final reductive elimination step.[10] For the 7-bromo substrate, a broader range of conditions is often tolerated.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes.[11][12] This reaction is invaluable for extending carbon frameworks and synthesizing conjugated systems.
Reactivity Comparison: The reactivity trend for Sonogashira coupling is consistent with other palladium-catalyzed reactions: I > Br > Cl.[13] Coupling of 7-bromothieno[2,3-c]pyridine would be expected to proceed under standard Sonogashira conditions, often at room temperature. In contrast, the coupling of 7-chlorothieno[2,3-c]pyridine is more challenging and typically requires higher temperatures and more robust catalyst systems, often employing N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphines.[9]
Comparative Data Summary: Sonogashira Coupling
| Feature | 7-Chlorothieno[2,3-c]pyridine (Typical)[9] | 7-Bromothieno[2,3-c]pyridine (Typical)[14] |
| Catalyst System | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with specialized ligands | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Co-catalyst | CuI | CuI |
| Ligand | PPh₃ (often requires higher temp.) or specialized ligands (e.g., NHCs) | PPh₃ |
| Base | Amine base (e.g., Et₃N, i-Pr₂NH, DIPA) | Amine base (e.g., Et₃N, i-Pr₂NH, DIPA) |
| Solvent | THF, DMF, or the amine base | THF, DMF, or the amine base |
| Temperature | Elevated temperatures (e.g., 60-100 °C) | Room Temperature to 60 °C |
| Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Yields | Moderate to Good | Good to Excellent |
Expertise & Experience: The copper(I) co-catalyst is a hallmark of the traditional Sonogashira reaction, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation to the palladium center. While this works well for bromo-substrates, the sluggish oxidative addition of chloro-substrates often leads to side reactions, such as the Glaser homocoupling of the alkyne. To overcome this, higher temperatures or more active, copper-free catalyst systems have been developed for aryl chlorides.
Experimental Protocols
The following protocols are representative procedures for each cross-coupling reaction. They are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 7-Halothieno[2,3-c]pyridine
Figure 1: General workflow for Suzuki-Miyaura coupling.
Materials:
-
7-Halothieno[2,3-c]pyridine (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for bromo; XPhos-Pd-G2, 2 mol% for chloro[3])
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
Procedure:
-
To an oven-dried reaction vial, add the 7-halothieno[2,3-c]pyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 90 °C for bromo; 120 °C in a microwave reactor for chloro[3]) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 7-Halothieno[2,3-c]pyridine
Materials:
-
7-Halothieno[2,3-c]pyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP for bromo[3]; XPhos for chloro, 4-6 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the 7-halothieno[2,3-c]pyridine and toluene.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the mixture with stirring at 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of a 7-Halothieno[2,3-c]pyridine
Figure 2: Simplified catalytic cycles in Sonogashira coupling.
Materials:
-
7-Halothieno[2,3-c]pyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3 mL)
-
Anhydrous THF (5 mL, optional co-solvent)
Procedure:
-
To a Schlenk flask, add the 7-halothieno[2,3-c]pyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add the amine base (and THF if used) via syringe, followed by the terminal alkyne.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for bromo; 60 °C for chloro) until completion.[14]
-
Dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Recommendations
The choice between 7-bromo- and 7-chlorothieno[2,3-c]pyridine as a starting material for palladium-catalyzed cross-coupling is a classic trade-off between reactivity and cost.
-
7-Bromothieno[2,3-c]pyridine is the substrate of choice for initial exploratory synthesis and medicinal chemistry efforts where reaction reliability and speed are paramount. It offers broader compatibility with a range of "standard" palladium catalysts and conditions, often providing higher yields in shorter times and at lower temperatures.
-
7-Chlorothieno[2,3-c]pyridine becomes the more economically viable option for larger-scale synthesis and process development. However, its successful implementation requires careful screening and optimization of modern, highly active catalyst systems. The use of bulky, electron-rich ligands such as XPhos or SPhos, often in the form of stable precatalysts, is typically necessary to achieve efficient conversion of this less reactive halide.
For researchers in drug development, an effective strategy may involve using the 7-bromo derivative to rapidly establish SAR and identify promising candidates, followed by the development of a more cost-effective process using the 7-chloro analog for scale-up. This dual approach leverages the strengths of each substrate, accelerating the journey from discovery to development.
References
-
NROChemistry. Sonogashira Coupling. [Link]
-
Yilmaz, I., & Ceylan, M. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(3), 336-343. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010).
-
Karuvalam, R. P., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733. [Link]
-
Wang, D., et al. (2020). Palladium-catalyzed remote para-C–H activation of arenes assisted by a recyclable pyridine-based template. Chemical Science, 11(42), 11567-11572. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 43(4), 589-600. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
A Comparative Crystallographic Guide to Thieno[2,3-c]pyridine and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thienopyridines represent a class of compounds with significant therapeutic potential, finding applications as anticoagulants, and anticancer agents.[1] The arrangement of the thiophene and pyridine rings gives rise to several isomers, each with a unique electronic and steric profile that dictates its biological activity and physicochemical properties. This guide provides a comparative analysis of the X-ray crystal structure of the parent thieno[2,3-c]pyridine scaffold and offers a lens through which to examine its structural congeners, the thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. Understanding the subtle yet critical differences in their three-dimensional architecture is paramount for structure-based drug design and the development of novel therapeutics.
The Thieno[2,3-c]pyridine Scaffold: A Structural Baseline
While the X-ray crystal structure of a 7-bromo substituted thieno[2,3-c]pyridine derivative is not publicly available, the crystallographic data for the parent thieno[2,3-c]pyridine (CSD Entry: 128740) serves as an essential starting point for our analysis. The planar, fused ring system of thieno[2,3-c]pyridine establishes a rigid core, influencing the directionality of substituent vectors and potential intermolecular interactions.
Synthesis of the Thieno[2,3-c]pyridine Core
The construction of the thieno[2,3-c]pyridine skeleton can be achieved through several synthetic strategies. One common approach involves the cyclization of a substituted thiophene precursor. A notable metal-free method utilizes a multi-step sequence starting from 2-acetylthiophene, proceeding through a one-pot triazolation and a modified Pomeranz-Fritsch reaction, followed by a denitrogenative transformation to yield various 7-(substituted methyl)thieno[2,3-c]pyridine derivatives.[2][3] Another established route involves the reaction of 2-chloromethyl-thiophene with N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide, followed by cyclization.[4]
Comparative Crystal Structures: Thieno[2,3-b]pyridines and Thieno[2,3-d]pyrimidines
To understand the structural implications of isomeric and related heterocyclic systems, we will compare the core thieno[2,3-c]pyridine structure with experimentally determined crystal structures of a thieno[2,3-b]pyridine derivative and a thieno[2,3-d]pyrimidine derivative.
Structural Analysis of a Thieno[2,3-b]pyridine Derivative
A representative 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine, known for its anti-proliferative activity, provides a valuable point of comparison.[5] The planarity of the fused ring system is a dominant feature, which is thought to facilitate intermolecular stacking and crystal packing.[5]
Structural Analysis of a Thieno[2,3-d]pyrimidine Derivative
Thieno[2,3-d]pyrimidines are another class of bioactive heterocyclic compounds. The crystal structure of a novel hydrazone-containing thieno[2,3-d]pyrimidine derivative reveals a triclinic crystal system and a P-1 space group.[6] The structure is stabilized by intramolecular hydrogen bonds.[6]
Table 1: Comparative Crystallographic Data
| Parameter | Thieno[2,3-c]pyridine (Parent) | Representative Thieno[2,3-b]pyridine Derivative | Representative Thieno[2,3-d]pyrimidine Derivative[6] |
| Crystal System | Data Not Available | Data Not Available | Triclinic |
| Space Group | Data Not Available | Data Not Available | P-1 |
| Key Bond Lengths (Å) | C-S, C-N, C=C | To be determined from specific derivative CIF | N(3)-H(3)...O(3) = 2.847(2) |
| Key Bond Angles (°) | C-S-C, C-N-C | To be determined from specific derivative CIF | To be determined from specific derivative CIF |
| Dihedral Angles (°) | Thiophene/Pyridine | To be determined from specific derivative CIF | To be determined from specific derivative CIF |
| Intermolecular Interactions | π-stacking (predicted) | Hydrogen bonds, π-stacking | H…H (30.4%), O…H (22.0%), H…C (17.0%) contacts |
Note: Detailed crystallographic data for the parent thieno[2,3-c]pyridine and a specific thieno[2,3-b]pyridine derivative require access to their respective CIF files, which could not be directly retrieved.
Experimental Protocols
Synthesis and Crystallization
Protocol 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [2][3]
This metal-free approach involves a three-step synthesis starting from 2-acetylthiophene. The key final step is an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate in the presence of a nucleophile.
-
Step 1: One-pot Triazolation: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
Step 2: Modified Pomeranz-Fritsch Reaction: Synthesis of the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine compound.
-
Step 3: Denitrogenative Transformation: Reaction of the fused triazole with a nucleophile (e.g., alcohols, carboxylic acids) in the presence of an acid catalyst (e.g., TfOH) to yield the desired 7-substituted thieno[2,3-c]pyridine.
Protocol 2: Synthesis of 3-Amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Derivatives [7]
This synthesis involves the reaction of cycloalkanones with cyanothioacetamide and a piperidinium acetate solution, followed by reaction with a 2-chloro-N-phenylacetamide derivative.
-
Step 1: Enolate Formation: Cycloalkanones are converted into enolate salts using sodium ethoxide and ethyl formate.
-
Step 2: Carbonitrile Synthesis: The enolate salts are reacted with cyanothioacetamide and piperidinium acetate in water at reflux.
-
Step 3: Thieno[2,3-b]pyridine Formation: The resulting carbonitriles are reacted with a 2-chloro-N-arylacetamide in the presence of sodium carbonate in ethanol.
Protocol 3: Synthesis of a Hydrazone-containing Thieno[2,3-d]pyrimidine [6]
-
Reaction: A mixture of a triketoester or ninhydrin and an exocyclic acetohydrazide derivative of thieno[2,3-d]pyrimidine is refluxed in methanol for 4 hours.
-
Crystallization: The resulting precipitate is filtered, dried, and recrystallized from a DMF/MeOH solvent mixture to obtain single crystals suitable for X-ray diffraction.
X-ray Diffraction Analysis Workflow
The determination of the crystal structure from a single crystal involves a standardized workflow.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Structure-Activity Relationship Insights
The substitution pattern on the thienopyridine core is a key determinant of biological activity. For instance, in a series of thieno[2,3-b]pyridines, the introduction of bulky, cleavable ester and carbonate functional groups was shown to disrupt crystal packing and improve anti-proliferative activity.[5] This highlights the importance of considering not just the electronic effects of substituents but also their influence on the solid-state properties of the compounds. The planarity of the core scaffold can lead to poor solubility due to strong intermolecular interactions, a challenge that can be addressed through targeted chemical modifications.[5]
Conclusion
This guide has provided a comparative overview of the structural features of thieno[2,3-c]pyridine and its related isomers, the thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. While a directly substituted 7-Bromothieno[2,3-c]pyridine crystal structure remains elusive, the analysis of the parent scaffold and related structures offers valuable insights for medicinal chemists and structural biologists. The provided synthetic and crystallographic protocols serve as a practical resource for researchers working in this area. A thorough understanding of the three-dimensional architecture of these heterocyclic systems is a critical component in the rational design of next-generation therapeutic agents.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. Available at: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Wiley Online Library. Available at: [Link]
-
Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem. PubChem. Available at: [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. Available at: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]
-
A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. Available at: [Link]
-
Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available at: [Link]
-
Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. National Center for Biotechnology Information. Available at: [Link]
-
How can I find the crystallographic information file (CIF) of Iron Tin Silver ionic model? ResearchGate. Available at: [Link]
-
How to download crystal structures from CCDC and ICSD database. YouTube. Available at: [Link]
-
How to use CCDC to find CIF files? ResearchGate. Available at: [Link]
-
Short Guide to CIFs. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
CIF Deposition Guidelines. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
Downloads. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
Deposit a Structure in the CSD. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of 7-Bromothieno[2,3-c]pyridine Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their associated impurities is paramount to ensuring safety and efficacy. 7-Bromothieno[2,3-c]pyridine, a key heterocyclic building block in the synthesis of various therapeutic agents, demands robust analytical methodologies for its characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the comprehensive analysis of 7-Bromothieno[2,3-c]pyridine products. We will explore optimized experimental protocols, delve into the rationale behind methodological choices, and compare the performance of this primary method with alternative analytical techniques.
The Analytical Challenge: Purity and Impurity Profiling
The synthesis of 7-Bromothieno[2,3-c]pyridine can result in a variety of impurities, including starting materials, intermediates, and by-products such as isomers and dehalogenated analogs.[1] A robust analytical method must be capable of separating the main component from these structurally similar compounds and providing sensitive detection and identification.
Primary Analytical Approach: Reversed-Phase HPLC with Mass Spectrometric Detection
For the analysis of moderately polar and non-volatile compounds like 7-Bromothieno[2,3-c]pyridine, reversed-phase HPLC (RP-HPLC) is the technique of choice. Coupling HPLC with mass spectrometry provides a powerful tool for both quantification and structural elucidation of the analyte and its impurities.
Experimental Protocol: A High-Performance UPLC-MS Method
This section outlines a detailed Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, designed for high-resolution separation and accurate mass measurement.
Chromatographic Conditions:
-
Column: A C18 stationary phase is recommended for the separation of halogenated heterocyclic compounds due to its hydrophobic interaction capabilities.[2] A sub-2 µm particle size column (e.g., 2.1 x 100 mm, 1.8 µm) is chosen to achieve high resolution and fast analysis times.
-
Mobile Phase:
-
A: 0.1% Formic acid in water. The addition of an acid like formic acid is crucial for good peak shape of basic compounds like pyridines and for providing a source of protons for electrospray ionization.[3]
-
B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and UV transparency.
-
-
Gradient Elution: A gradient elution is employed to ensure the separation of compounds with a range of polarities, from potential polar impurities to the more non-polar 7-Bromothieno[2,3-c]pyridine.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity, leading to better efficiency.
-
Injection Volume: 2 µL
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm for initial assessment and method development.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for the basic nitrogen of the pyridine ring.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal for providing high-resolution mass data, enabling the determination of elemental composition for unknown impurity identification.
-
Data Acquisition: Full scan mode (m/z 50-500) to detect all ions and targeted MS/MS (or data-dependent acquisition) to obtain fragmentation spectra of the main peak and any detected impurities.
Workflow for HPLC-MS Analysis
Caption: Workflow for the analysis of 7-Bromothieno[2,3-c]pyridine products.
Interpreting the Mass Spectrum of 7-Bromothieno[2,3-c]pyridine
A key feature in the mass spectrum of 7-Bromothieno[2,3-c]pyridine is the isotopic signature of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 pattern for the molecular ion and any fragments containing the bromine atom, where the two peaks are of almost equal intensity.[4]
Predicted Fragmentation Pathway:
Caption: Predicted mass fragmentation of 7-Bromothieno[2,3-c]pyridine.
Comparison with Alternative Analytical Techniques
While UPLC-MS is a powerful primary method, other techniques can be employed for specific purposes or in laboratories with different instrumentation.
| Technique | Principle | Application for 7-Bromothieno[2,3-c]pyridine | Advantages | Limitations |
| HPLC with UV Detection | Separation based on polarity, detection by UV absorbance. | Routine purity analysis and assay. | Cost-effective, robust, widely available. | Lower sensitivity than MS, cannot identify unknown impurities without reference standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase. | Analysis of volatile impurities (e.g., residual solvents, volatile starting materials).[5] | High resolution for volatile compounds. | Not suitable for non-volatile analytes like 7-Bromothieno[2,3-c]pyridine itself. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Separation of closely related isomers.[6] | High separation efficiency, low sample and reagent consumption. | Can have lower reproducibility than HPLC, requires charged analytes (or use of micelles). |
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the chosen method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analysis of 7-Bromothieno[2,3-c]pyridine products requires a highly selective and sensitive analytical method to ensure the quality and safety of the final product. A well-developed and validated UPLC-MS method, particularly with a high-resolution mass spectrometer, stands as the gold standard, offering comprehensive separation, identification, and quantification of the active ingredient and its potential impurities. While alternative techniques like HPLC-UV, GC-MS, and CE have their specific applications, the information-rich data provided by UPLC-MS is unparalleled for in-depth characterization and impurity profiling in a drug development setting. The choice of analytical methodology should always be guided by the specific requirements of the analysis, available instrumentation, and regulatory expectations.
References
- Benchchem. (2025). A Comparative Guide to the Analytical Cross-Validation of Thienopyridine Compounds: A Focus on Clopidogrel as a Surrogate for Cloperidone.
- Teledyne ISCO. (n.d.). RediSep C-18 reversed phase column - halogenated heterocyclic.
- PubMed. (2009). Capillary electrophoretic separation of polycyclic aromatic sulfur heterocycles.
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]
- Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Retrieved from Journal of Drug Delivery and Therapeutics.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - Open Access Library [oalib.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activities of Thieno[2,3-c]pyridine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the thienopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of thieno[2,3-c]pyridine and its isomers, offering a valuable resource for researchers and professionals engaged in drug discovery and development. By synthesizing data from numerous studies, we aim to illuminate the structure-activity relationships that govern the diverse pharmacological profiles of these fascinating heterocyclic compounds.
There are six distinct isomers of thienopyridine, each characterized by the unique fusion of the thiophene and pyridine rings: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine.[1] The arrangement of the sulfur and nitrogen atoms within these fused ring systems profoundly influences their physicochemical properties and, consequently, their interactions with biological targets.[1] This guide will delve into a comparative analysis of their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory activities, supported by experimental data.
Anticancer Activity: A Tale of Isomeric Potency
The thienopyridine scaffold has been extensively investigated for its anticancer potential, with several derivatives showing potent activity against a range of cancer cell lines. The isomeric form of the thienopyridine core plays a crucial role in determining the cytotoxic efficacy and the underlying mechanism of action.
Notably, derivatives of thieno[2,3-d]pyrimidine , a related bicyclic system, have demonstrated superior potency compared to their isomeric thieno[3,2-d]pyrimidine counterparts against non-small cell lung cancer cell lines. This highlights the critical influence of the ring fusion geometry on anticancer activity.
One of the most promising areas of research involves the development of thieno[2,3-c]pyridine derivatives as potent inhibitors of various cancer cell lines. For instance, a series of synthesized thieno[2,3-c]pyridine derivatives were screened for their anticancer activity against breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines.[2][3] Among these, compound 6i (a thiomorpholine-substituted hybrid) exhibited potent, broad-spectrum anticancer activity with IC50 values of 10.8 µM against HSC3, 11.7 µM against T47D, and 12.4 µM against RKO cell lines.[2] Mechanistic studies revealed that compound 6i induces G2 phase arrest in the cell cycle, leading to the inhibition of cell progression.[2] The proposed mechanism of action for some of these potent thieno[2,3-c]pyridine derivatives involves the inhibition of Heat Shock Protein 90 (Hsp90).[2][4]
The thieno[2,3-b]pyridine isomer has also been a focal point of anticancer research. Derivatives of this scaffold have shown potent anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116).[5][6][7] The mechanism of action for some of these compounds is believed to be the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme often upregulated in cancers.[5][6] Furthermore, certain thieno[2,3-b]pyridines have been found to sensitize cancer cells to topoisomerase I (TOP1) inhibitors like topotecan, suggesting their potential use in combination therapies to overcome chemoresistance.[8][9]
While extensive data exists for the anticancer activities of thieno[2,3-c] and thieno[2,3-b]pyridines, as well as the related thieno[2,3-d]pyrimidines, comparative data for other isomers such as thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine is less abundant in the current literature, representing an area ripe for further investigation.
Comparative Anticancer Activity Data
| Isomeric Scaffold | Derivative/Compound | Cancer Cell Line(s) | Reported Activity (IC50/Inhibition) | Proposed Mechanism of Action | Reference(s) |
| Thieno[2,3-c]pyridine | Compound 6i | HSC3, T47D, RKO | IC50: 10.8 µM, 11.7 µM, 12.4 µM | Hsp90 Inhibition, G2 Cell Cycle Arrest | [2] |
| Thieno[2,3-b]pyridine | 2'-Me-3'-Cl & 1'-naphthyl substituted alcohols | HCT-116, MDA-MB-231 | IC50: 72–171 nM | PI-PLC Inhibition | [5][6] |
| Thieno[2,3-d]pyrimidine | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5a) | Melanoma (MDA-MB-435) | GP = -31.02% | EGFR Tyrosine Kinase Inhibition (predicted) | |
| Thieno[3,2-d]pyrimidine | Various derivatives | Non-small cell lung cancer | Less potent than thieno[2,3-d]pyrimidine isomers | Not specified |
Kinase Inhibition: Targeting Key Signaling Pathways
The structural similarity of the thienopyridine core to the purine scaffold makes it an excellent starting point for the design of kinase inhibitors that target the ATP-binding site.[10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.
Thieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of COT (Cancer Osaka Thyroid) kinase, a MAP kinase kinase kinase involved in signaling pathways that regulate cell proliferation and survival.[11] High-throughput screening and subsequent structure-activity relationship (SAR) studies of 2,4-disubstituted thieno[2,3-c]pyridines have led to the discovery of inhibitors with improved enzyme potency and cellular activity.[11]
The thieno[2,3-b]pyridine scaffold has also yielded potent kinase inhibitors. Derivatives of this isomer have been developed as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[12] Additionally, novel thieno[2,3-b]pyridine derivatives have been found to inhibit Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), a potential therapeutic target for diabetes.[13]
Thieno[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various kinases, including atypical protein kinase C (aPKC), which is involved in vascular permeability and inflammation.[14] Furthermore, this scaffold has been utilized to develop inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[15]
The isomeric arrangement significantly impacts kinase selectivity and potency. For example, a comparative study of thieno[3,2-d]pyrimidines and their isomeric thieno[2,3-d]pyrimidines as inhibitors of STK17B revealed that the latter could serve as a negative control, highlighting the subtle yet critical role of isomerism in target engagement.[13]
Comparative Kinase Inhibitory Activity
| Isomeric Scaffold | Target Kinase | Derivative/Compound | Reported Activity (IC50/Inhibition) | Reference(s) |
| Thieno[2,3-c]pyridine | COT Kinase | 2,4-disubstituted derivatives | Improved enzyme potency and cellular activity | [11] |
| Thieno[2,3-b]pyridine | Pim-1 Kinase | Compound 5b | IC50: 12.71 µM | [12] |
| Thieno[2,3-b]pyridine | DRAK2 | 5-aryl derivatives | Kd = 0.008 µM (binding affinity) | [13] |
| Thieno[2,3-d]pyrimidine | aPKCζ | Compound 7l | IC50 = Potent inhibition | [14] |
| Thieno[2,3-d]pyrimidine | PI3Kβ, PI3Kγ | Compound VIb | 72% & 84% inhibition, respectively | [15] |
Antimicrobial and Anti-inflammatory Activities: A Broader Pharmacological Scope
Beyond their applications in oncology, thienopyridine isomers have demonstrated a range of other important biological activities, including antimicrobial and anti-inflammatory effects.
Several studies have reported the antimicrobial activity of thienopyrimidine derivatives.[16][17] For instance, certain thieno[2,3-d]pyrimidine-sulfonamide hybrids have shown antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as antifungal activity against Candida species.[17] The thieno[2,3-b]pyridine scaffold has also been incorporated into compounds with antimicrobial properties.[18]
In the realm of anti-inflammatory activity, derivatives of tetrahydrobenzo[11][19]thieno[2,3-d]pyrimidine have been shown to inhibit the production of inflammatory mediators such as iNOS and COX-2.[20] Additionally, some condensed 3-aminothieno[2,3-b]pyridines have exhibited anti-inflammatory and antinociceptive properties in animal models.[21]
The well-known antiplatelet drugs, ticlopidine and clopidogrel, are thienopyridine derivatives that act as antagonists of the P2Y12 receptor, highlighting the therapeutic potential of this scaffold in cardiovascular diseases.[22][23]
Experimental Protocols
To facilitate further research and validation in this field, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][19][24][25]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT solution from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][11][26][27]
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[2]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat them with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for at least 24 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Generate a DNA content histogram from the flow cytometry data. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity and screen for inhibitors. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[13][28][29]
Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. The amount of ADP produced is directly proportional to the kinase activity. The ADP can be converted back to ATP in a subsequent reaction, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase-luciferin reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP in a kinase assay buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase and the test inhibitor (or vehicle control). Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Overview of reported biological activities for selected thienopyridine isomers.
Caption: Workflow for the MTT cell viability assay.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The thieno[2,3-c]pyridine scaffold and its isomers represent a rich source of biologically active compounds with significant therapeutic potential. This guide has provided a comparative overview of their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory activities, highlighting the profound impact of isomeric structure on pharmacological properties. While significant progress has been made, particularly in the development of anticancer agents and kinase inhibitors based on the thieno[2,3-c] and thieno[2,3-b]pyridine cores, the full therapeutic potential of the other isomers remains less explored.
Future research should focus on a more systematic and comprehensive evaluation of all six thienopyridine isomers across a wider range of biological targets. Structure-based drug design, aided by computational modeling and a deeper understanding of the target-ligand interactions, will be instrumental in optimizing the potency and selectivity of these promising compounds. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and unlock the full therapeutic potential of the versatile thienopyridine family.
References
Click to expand
-
Kovalenko, S. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1734. [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-913. [Link]
-
Norman, M. H., et al. (2011). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4566-4570. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Al-Qawasmeh, R. A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 17(2), 153. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Lee, H. K., & Lee, H. J. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 107, 7-10. [Link]
-
Al-Qawasmeh, R. A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 17(2), 153. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). [Link]
-
Al-Qawasmeh, R. A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 17(2), 153. [Link]
-
Fares, M., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-156. [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
Tolba, M. S., et al. (2017). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc, 2017(5), 229-243. [Link]
-
PubChem. Thieno(3,2-c)pyridine. [Link]
-
Leung, C. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 11(7), 1185-1193. [Link]
-
Lian, K., et al. (2022). Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition. Journal of Medicinal Chemistry, 65(21), 14568-14585. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine. ACS Omega, 5(10), 5136-5146. [Link]
-
Rateb, N. M., et al. (2011). Synthesis of some thienopyridine derivatives as antimicrobial agents. Journal of Sulfur Chemistry, 32(4), 345-354. [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
El-Dash, Y. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 643. [Link]
-
Ha, J. D., & Cho, J. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1875-1891. [Link]
-
Shevchuk, O., et al. (2021). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Research and Advancements in Sciences, 6, 143-145. [Link]
-
Capdeville, R., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3169. [Link]
-
Leung, C. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 11(7), 1185-1193. [Link]
-
Yildirim, I., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(34), 9037-9041. [Link]
-
Grant, S. K., et al. (2018). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters, 28(17), 2872-2878. [Link]
-
Mohamed, M. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5666. [Link]
-
Torky, A. A., et al. (2022). Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. Molecules, 27(19), 6296. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1648-1663. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-10. [Link]
-
Dharma, S., & Jusuf, J. H. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Acta medica Indonesiana, 36(2), 103-109. [Link]
-
Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Journal of Chemistry, 2022, 1-11. [Link]
-
Schror, K. (2002). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Arzneimittel-Forschung, 52(4), 247-253. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno(3,4-b)pyridine | C7H5NS | CID 13769913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. broadpharm.com [broadpharm.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. reactionbiology.com [reactionbiology.com]
A Comparative Guide to In Vitro Assay Validation for Novel Thienopyridine-Based Inhibitors
This guide provides a comprehensive overview and comparison of in vitro assays crucial for the validation of novel thienopyridine-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental intricacies and scientific rationale behind selecting and validating appropriate assays to characterize the potency and mechanism of action of this important class of antiplatelet agents.
Introduction: The Critical Role of Thienopyridines and In Vitro Validation
Thienopyridines are a class of prodrugs that, once metabolized, irreversibly inhibit the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2] Drugs like clopidogrel and prasugrel are cornerstones in the treatment of cardiovascular diseases.[1][3][4] The development of novel thienopyridine-based inhibitors necessitates robust in vitro validation to accurately determine their efficacy and selectivity. This process is fundamental to identifying promising lead candidates and mitigating risks of costly failures in later stages of drug development.[5]
The primary molecular target of thienopyridines is the P2Y12 receptor on platelets.[1] Adenosine diphosphate (ADP) binding to this receptor initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[3] Thienopyridine active metabolites covalently bind to the P2Y12 receptor, preventing this cascade.
Caption: Thienopyridine Mechanism of Action.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate assay depends on the stage of drug discovery, the specific questions being addressed, and the desired throughput. Assays can be broadly categorized into biochemical and cell-based assays.
| Assay Type | Principle | Throughput | Physiological Relevance | Key Readout |
| Biochemical Assays | ||||
| ADP-Glo™ Luminescence Assay | Measures ADP produced in a kinase reaction, which is converted to a light signal.[6][7][8] | High | Low | Luminescence |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligands upon binding to the target protein.[9] | High | Low | Fluorescence Polarization |
| Cell-Based Assays | ||||
| Platelet Aggregation Assays | Measures the aggregation of platelets in response to agonists like ADP.[2][3][10] | Low to Medium | High | Light Transmittance/Impedance |
| Flow Cytometry (VASP) | Quantifies the phosphorylation state of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of P2Y12 signaling.[11] | Medium | High | Fluorescence Intensity |
I. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are indispensable for initial high-throughput screening (HTS) to identify compounds that directly interact with the P2Y12 receptor.[12] They offer high sensitivity and are amenable to automation.[8]
A. ADP-Glo™ Luminescence Assay
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced by an enzyme, in this case, a purified P2Y12 receptor preparation, in response to its substrate, ATP.[6][8] The produced ADP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the ADP concentration and thus, the enzyme's activity.[6][7]
Experimental Protocol:
-
Kinase Reaction: Incubate the purified P2Y12 receptor with ATP and the test thienopyridine inhibitor at various concentrations in a 384-well plate.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency.
Caption: ADP-Glo™ Assay Workflow.
Causality and Trustworthiness: This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of the target. Its high signal-to-background ratio and robustness make it suitable for HTS and generating reliable IC50 values.[7][8]
B. Fluorescence Polarization (FP) Assay
Principle: FP assays measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein (P2Y12 receptor).[9] When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the receptor, its tumbling slows, leading to an increase in polarization. Test compounds compete with the tracer for binding, causing a decrease in polarization.[9]
Experimental Protocol:
-
Reaction Setup: In a microplate, combine the purified P2Y12 receptor, a fluorescently labeled P2Y12 antagonist (tracer), and the test thienopyridine inhibitor at varying concentrations.
-
Incubation: Allow the reaction to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with polarizing filters.
Causality and Trustworthiness: FP is a powerful tool for quantifying binding affinity (Ki) in a homogenous format, eliminating separation steps. The direct measurement of binding provides a clear mechanistic understanding of the inhibitor's action.
II. Cell-Based Assays: Assessing Functional Consequences
Cell-based assays are crucial for validating the effects of inhibitors in a more physiologically relevant context.[5][12][13] They provide insights into the compound's ability to cross cell membranes and exert its effect on the target within a cellular environment.
A. Platelet Aggregation Assays
Principle: These assays directly measure the ability of a thienopyridine inhibitor to prevent platelet aggregation induced by ADP. The two main methods are Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry (impedance).
-
Light Transmission Aggregometry (LTA): Platelet-rich plasma (PRP) is treated with the test compound, and then an agonist (ADP) is added. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases, which is measured over time.
-
Whole Blood Aggregometry: This method uses whole blood and measures the change in electrical impedance between two electrodes as platelets aggregate on their surface.
Experimental Protocol (LTA):
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood.
-
Incubation: Pre-incubate the PRP with the test thienopyridine inhibitor or vehicle control.
-
Aggregation Induction: Add ADP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance for a set period using an aggregometer.
Caption: Light Transmission Aggregometry Workflow.
Causality and Trustworthiness: Platelet aggregation is the ultimate functional endpoint for P2Y12 inhibitors, making this assay highly relevant.[3] Comparing results to established drugs like clopidogrel provides a strong benchmark for a novel compound's potential.[2][3] The VerifyNow P2Y12 assay is a point-of-care, turbidimetry-based optical detection system that correlates well with LTA.[1]
B. Flow Cytometry: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: The phosphorylation of VASP is regulated by the P2Y12 signaling pathway. P2Y12 receptor activation by ADP leads to dephosphorylation of VASP. Conversely, inhibition of the P2Y12 receptor results in sustained VASP phosphorylation.[11] This assay uses flow cytometry to quantify the level of phosphorylated VASP (P-VASP) in platelets.
Experimental Protocol:
-
Platelet Treatment: Treat whole blood or isolated platelets with the test inhibitor.
-
Stimulation: Stimulate the platelets with ADP in the presence of prostaglandin E1 (PGE1) to induce VASP dephosphorylation in control samples.
-
Fixation and Permeabilization: Fix the platelets and permeabilize their membranes.
-
Staining: Stain the platelets with fluorescently labeled antibodies against P-VASP and a platelet-specific marker (e.g., CD41).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of P-VASP.
Causality and Trustworthiness: The VASP assay provides a specific readout of P2Y12 receptor inhibition, making it less susceptible to off-target effects that might influence aggregation.[11] It offers a quantitative measure of target engagement within the cell.
Data Interpretation and Comparison of Alternatives
The table below summarizes the key performance characteristics of the discussed assays, providing a guide for selecting the most appropriate method for your research needs.
| Assay | Pros | Cons | Best For |
| ADP-Glo™ | High-throughput, sensitive, direct measure of enzyme activity.[8][14] | Requires purified protein, less physiologically relevant. | Primary screening, IC50 determination. |
| Fluorescence Polarization | Homogenous, direct measure of binding affinity. | Requires a fluorescent tracer, potential for interference. | Fragment-based screening, mechanism of action studies. |
| Platelet Aggregation | High physiological relevance, gold standard for functional efficacy.[3] | Lower throughput, variability in donor platelets. | Lead optimization, preclinical validation. |
| VASP Flow Cytometry | Specific for P2Y12 pathway, quantitative.[11] | More complex protocol, requires specialized equipment. | Confirming on-target activity, mechanistic studies. |
Conclusion
The validation of novel thienopyridine-based inhibitors requires a multi-faceted approach, employing a combination of biochemical and cell-based assays. Beginning with high-throughput biochemical assays like ADP-Glo™ or FP allows for the rapid identification of active compounds. Subsequent validation using more physiologically relevant cell-based assays, such as platelet aggregation and VASP phosphorylation, is critical to confirm functional efficacy and on-target activity. By understanding the principles, advantages, and limitations of each assay, researchers can design a robust validation cascade that effectively identifies promising new antiplatelet therapies.
References
- Gurbel, P. A., & Tantry, U. S. (2009). Bedside Evaluation of Thienopyridine Antiplatelet Therapy.
- Hechler, B., et al. (2019).
- Marcucci, R., et al. (2014). Detecting a Thienopyridine Effect by Platelet Reactivity Assessment and Its Implications for Risk Stratification.
- Zhang, M., et al. (2017).
- UChicago Medicine Medical Labor
- van der Stoep, M., et al. (2019). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays.
- Geisler, T., et al. (2021). Decreased Platelet Inhibition by Thienopyridines in Hyperuricemia. Journal of Clinical Medicine.
- Patel, S., et al. (2015). Evaluation of thienopyridine-resistance by measuring platelet aggregation in individuals taking antiplatelet drugs post-PCI: Outcomes with a novel, FDA-approved, point-of-care platelet aggregometer “AggreGuide A-100”.
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies.
- D'Andrea, G., et al. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application.
- BenchChem. (2025).
- MLabs. (n.d.).
- Doshi, H. V., et al. (2016). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. Clinical Pharmacology & Therapeutics.
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Promega Corporation. (n.d.).
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- Reaction Biology. (2024).
- Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Zhang, M., et al. (2017).
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- Promega Corpor
- Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Mo, J., et al. (2015). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.
- BioAscent. (n.d.).
- Miltenyi Biotec. (2021). Cell-based assays in drug discovery: the key to faster cures? YouTube.
- Gurbel, P. A., et al. (2021). Clinical validation of AggreGuide A-100 ADP, a novel assay for assessing the antiplatelet effect of oral P2Y12 antagonists. Journal of Thrombosis and Thrombolysis.
- Lee, S., et al. (2019).
- Sibbing, D., et al. (2019). Updated Expert Consensus Statement on Platelet Function and Genetic Testing for Guiding P2Y12 Receptor Inhibitor Treatment in Percutaneous Coronary Intervention. JACC: Cardiovascular Interventions.
- Al-Azzam, W., et al. (2022). Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. Frontiers in Cardiovascular Medicine.
- Malinin, A., et al. (2006). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. nuvisan.com [nuvisan.com]
- 14. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Catalysts for the Functionalization of 7-Bromothieno[2,3-c]pyridine
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials.[1][2][3] Its unique electronic properties and structural rigidity make it a sought-after building block in medicinal chemistry and drug development. The functionalization of this core, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, is paramount for the generation of diverse molecular libraries and the optimization of lead compounds. 7-Bromothieno[2,3-c]pyridine serves as a key intermediate in this endeavor, with the bromine atom providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.
The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an in-depth, head-to-head comparison of commonly employed palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of 7-Bromothieno[2,3-c]pyridine. By examining experimental data and elucidating the mechanistic rationale behind catalyst selection, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic campaigns.
The Crucial Role of the Catalyst in Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[4] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. The catalyst, typically a palladium(0) complex, is at the heart of this cycle. The ligands coordinated to the palladium center play a pivotal role in modulating its reactivity, stability, and substrate scope.
For electron-rich and potentially coordinating heteroaromatic substrates like 7-Bromothieno[2,3-c]pyridine, the selection of an appropriate ligand is especially critical to prevent catalyst inhibition and promote efficient turnover.[5] This guide will explore the performance of several catalyst systems, from traditional phosphine-based catalysts to more modern, sterically hindered biarylphosphine ligands and N-heterocyclic carbenes (NHCs).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of 7-Bromothieno[2,3-c]pyridine, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 70-85 | 3-5 | "Classic" catalyst, readily available, but can be sensitive to sterically hindered substrates.[4] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 90 | 85-95 | 2-3 | Robust and reliable for a wide range of substrates, including heteroaromatics.[6] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | >90 | 1-2 | Highly active for challenging couplings due to the bulky, electron-rich ligand.[5] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >95 | 1-3 | Excellent for heteroaryl couplings, often providing high yields under milder conditions.[5] |
Note: Yields are representative and can vary based on the specific boronic acid or ester used, purity of reagents, and precise reaction conditions. The data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[5]
Expertise & Experience: Causality Behind Catalyst Selection for Suzuki-Miyaura Coupling
The choice between these catalysts is often dictated by the electronic and steric nature of the coupling partners.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a well-established catalyst that is effective for many standard Suzuki couplings.[4] However, the relatively small cone angle of the triphenylphosphine ligand can sometimes lead to lower activity with sterically demanding substrates.
-
PdCl₂(dppf): The use of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wider bite angle, which can enhance the stability of the catalytic species and promote the reductive elimination step. This makes it a more reliable choice for a broader scope of substrates.[6]
-
Buchwald-Type Precatalysts (e.g., XPhos Pd G3): These precatalysts feature bulky, electron-rich biarylphosphine ligands that are highly effective at promoting the oxidative addition of aryl bromides and facilitating the subsequent steps of the catalytic cycle.[7] They are particularly advantageous for challenging couplings involving heteroaryl halides.
-
NHC-Ligated Catalysts (e.g., PEPPSI™-IPr): N-heterocyclic carbene (NHC) ligands are strong sigma-donors that form very stable complexes with palladium. This high stability translates to high catalytic activity and longevity, making them excellent choices for difficult couplings, including those of pyridyl halides.
Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of 7-Bromothieno[2,3-c]pyridine with an arylboronic acid using a traditional palladium catalyst.[5]
-
Reaction Setup: To an oven-dried reaction vessel, add 7-Bromothieno[2,3-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition: Add PdCl₂(dppf) (0.03 equiv).
-
Solvent and Degassing: Add 1,4-dioxane and a minimal amount of water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most prevalent method for forming C(sp²)–C(sp) bonds, reacting an aryl halide with a terminal alkyne.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.[9]
Catalyst Performance Comparison: Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ / CuI | CuI | Et₃N | DMF | 25-50 | 80-95 | Pd: 2-5, Cu: 5-10 | The classic Sonogashira conditions, generally reliable and high-yielding.[10][11] |
| PdCl₂(PPh₃)₂ / CuI | CuI | Et₃N / Piperidine | THF | 25 | 85-98 | Pd: 1-3, Cu: 2-5 | Highly effective system for a broad range of substrates. |
| Copper-Free: Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 75-90 | Pd: 2-4 | Avoids the use of copper, which can sometimes lead to alkyne homocoupling. |
Note: Yields are representative and can vary based on the specific alkyne used and reaction conditions.
Expertise & Experience: Navigating Sonogashira Catalyst Systems
The choice of a copper co-catalyst is a defining feature of many Sonogashira reactions.
-
Copper Co-catalysis: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[11] This pathway is generally very efficient and allows for mild reaction conditions.
-
Copper-Free Conditions: In some cases, the use of copper can be problematic, leading to the formation of diynes (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue. These often require more specialized ligands and potentially higher reaction temperatures.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol describes a typical copper-catalyzed Sonogashira coupling.[12]
-
Reaction Setup: To a reaction vessel, add 7-Bromothieno[2,3-c]pyridine (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 equiv) and copper(I) iodide (CuI) (0.04 equiv).
-
Solvent and Base: Add a suitable solvent such as DMF or THF, followed by a base like triethylamine (Et₃N) (2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13][14] This transformation has become a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the arylamine motif is prevalent.[7]
Catalyst Performance Comparison: Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) | Key Characteristics |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 60-80 | Pd: 1-2 | An early generation catalyst system, effective but can have limitations with some substrates. |
| RuPhos Pd G3 | RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | >90 | 1-2 | A highly active and versatile precatalyst for a broad range of amines and aryl halides. |
| tBuBrettPhos Pd G3 | tBuBrettPhos | LHMDS | 1,4-Dioxane | 80-100 | >90 | 1-2 | Particularly effective for the amination of five-membered heterocyclic bromides.[15] |
Note: Yields are representative and depend heavily on the nature of the amine and the specific reaction conditions.
Expertise & Experience: Rationale for Catalyst Selection in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[7]
-
Early Generation Ligands (e.g., BINAP): While groundbreaking, first-generation ligands like BINAP can have limited scope and may require higher catalyst loadings.
-
Modern Buchwald Ligands (e.g., RuPhos, tBuBrettPhos): The development of sterically hindered and electron-rich biarylphosphine ligands by the Buchwald group has dramatically expanded the scope and utility of this reaction.[7] These ligands promote the crucial reductive elimination step, leading to higher yields and broader substrate compatibility, including for challenging heteroaromatic substrates.
Experimental Protocol: Buchwald-Hartwig Amination with RuPhos Pd G3
This protocol outlines a general procedure for the Buchwald-Hartwig amination using a modern precatalyst.[16]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 7-Bromothieno[2,3-c]pyridine (1.0 equiv), the amine (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv) to a reaction vessel.
-
Catalyst Addition: Add the RuPhos Pd G3 precatalyst (0.01-0.02 equiv).
-
Solvent: Add an anhydrous, degassed solvent such as t-amyl alcohol or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The selection of an optimal palladium catalyst for the coupling of 7-Bromothieno[2,3-c]pyridine is contingent upon the specific reaction type and the desired coupling partner. For Suzuki-Miyaura reactions, modern catalysts bearing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes are generally preferred for achieving high yields and broad substrate scope.[5][16] In Sonogashira couplings, both traditional copper-co-catalyzed systems and copper-free variants can be effective, with the choice often depending on the propensity of the alkyne to undergo homocoupling. For Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands, often as pre-formed palladacycles, is crucial for overcoming the challenges associated with heteroaryl substrates. The provided data and protocols serve as a valuable starting point for the development of efficient and high-yielding coupling reactions with 7-Bromothieno[2,3-c]pyridine and related heterocycles.
References
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
- Google Patents. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Heck coupling reaction by pyridine‐coordinated tridentate complex... Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Sciforum. Synthesis of new functionalized thieno[2,3-b]pyridines. Available from: [Link]
-
PMC - PubMed Central. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.... Available from: [Link]
-
PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
ResearchGate. Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Available from: [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available from: [Link]
-
NIH. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. scirp.org [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Gap: A Guide to Correlating Computational Predictions with Experimental Results for Thienopyridines
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This is particularly true for the development of novel thienopyridine derivatives, a critical class of compounds known for their antiplatelet activity.[1][2][3][4] This guide provides an in-depth comparison of computational prediction methodologies with established experimental assays for thienopyridines, offering a framework for researchers, scientists, and drug development professionals to effectively integrate these approaches. By understanding the strengths and limitations of each, we can accelerate the identification of promising drug candidates with a higher probability of clinical success.
The Rationale for Integration: Why Computational and Experimental Approaches Must Converge
Thienopyridines, such as the widely-used clopidogrel and prasugrel, act as antagonists of the P2Y12 receptor on platelets, playing a crucial role in preventing thrombotic events.[1][3][4] The development of new thienopyridine-based drugs aims to improve efficacy, reduce side effects, and overcome issues like inter-patient variability.[3] Computational approaches offer a rapid and cost-effective means to screen large libraries of virtual compounds and prioritize those with the highest predicted activity.[5][6] However, these in silico predictions must be rigorously validated through experimental testing to confirm their biological relevance. This guide will navigate the intricate process of correlating these two domains.
Part 1: The Computational Armamentarium for Thienopyridine Discovery
Computational methods provide powerful tools to predict the biological activity of thienopyridine analogues.[5] Two of the most common and effective approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7] For thienopyridines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful.[7][8][9][10]
These models generate 3D representations of the molecules and calculate steric and electrostatic fields (CoMFA) or similarity indices based on hydrophobicity, hydrogen bond donor/acceptor properties, and other descriptors (CoMSIA).[7] The resulting statistical models can then predict the activity of new, untested thienopyridine derivatives. Studies have shown that 3D-QSAR models for thienopyrimidine derivatives can achieve good statistical reliability, with high correlation coefficients (q²) and predictive abilities (r²pred).[8]
Conceptual Workflow for 3D-QSAR Modeling:
Caption: A streamlined workflow for 3D-QSAR model development.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of thienopyridines, docking is used to predict the binding mode and affinity of these compounds to their target protein, the P2Y12 receptor.[8] This method provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.
The process involves generating a 3D model of the P2Y12 receptor and then computationally "docking" the thienopyridine ligands into the active site. The quality of the docking results is highly dependent on the accuracy of the protein structure and the scoring function used to evaluate the binding poses.
Part 2: The Experimental Gauntlet: Validating Computational Predictions
Experimental validation is the cornerstone of drug discovery. For thienopyridines, the primary experimental focus is on assessing their antiplatelet activity.
ADP-Induced Platelet Aggregation Assay
This is a widely used method to evaluate the efficacy of P2Y12 inhibitors.[1][2] The assay measures the ability of a thienopyridine compound to inhibit the aggregation of platelets induced by adenosine diphosphate (ADP), the natural agonist of the P2Y12 receptor.
Step-by-Step Protocol for ADP-Induced Platelet Aggregation:
-
Blood Collection: Collect whole blood from healthy human donors or animal models into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Test Compound: Incubate the PRP with the thienopyridine compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Induction of Aggregation: Add ADP to the PRP to induce platelet aggregation.
-
Measurement: Measure the change in light transmission through the PRP sample over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to the vehicle control.
Flow Cytometry-Based Platelet Activation Assays
Flow cytometry provides a more detailed analysis of platelet function by measuring the expression of specific cell surface markers of platelet activation, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding).[2]
Experimental Workflow for Flow Cytometry Analysis:
Caption: The iterative cycle of prediction, validation, and model refinement.
Challenges and Considerations
It is important to acknowledge the challenges in correlating computational and experimental data. The accuracy of computational predictions is dependent on the quality of the input data and the algorithms used. [5]Experimental results can also be influenced by various factors, including assay conditions and biological variability. Therefore, a critical and integrated approach is essential for successful drug discovery.
Conclusion
The successful development of novel thienopyridines relies on the intelligent and iterative integration of computational predictions and experimental validation. By leveraging the speed and cost-effectiveness of in silico methods and the biological relevance of in vitro assays, researchers can significantly enhance the efficiency of the drug discovery pipeline. This guide provides a foundational framework for establishing a robust and reliable workflow to correlate these two critical domains, ultimately accelerating the journey from a virtual molecule to a life-saving therapeutic.
References
-
Combined 3D-QSAR and Molecular Docking Analysis of Thienopyrimidine Derivatives as Staphylococcus aureus Inhibitors. Acta Chimica Slovenica. Available at: [Link]
-
Quantum Mechanics and 3D-QSAR Studies on Thienopyridine Analogues: Inhibitors of IKKβ. Heliyon. Available at: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. Available at: [Link]
-
Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. ResearchGate. Available at: [Link]
-
Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. Available at: [Link]
-
Top 18 papers published in the topic of Thienopyridine in 2020. SciSpace. Available at: [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules. Available at: [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
Current computational methods for predicting protein interactions of natural products. Briefings in Bioinformatics. Available at: [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Available at: [Link]
-
Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences. Available at: [Link]
-
Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science. Available at: [Link]
-
3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Advances. Available at: [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. Available at: [Link]
-
Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Detecting a Thienopyridine Effect by Platelet Reactivity Assessment and Its Implications for Risk Stratification. Journal of the American College of Cardiology. Available at: [Link]
-
Thienopyridines and other ADP-receptor antagonists. Handbook of Experimental Pharmacology. Available at: [Link]
-
An overview of recent advances and challenges in predicting compound-protein interaction (CPI). Journal of Cheminformatics. Available at: [Link]
-
Computational Drug Repositioning in Cardiorenal Disease: Opportunities, Challenges, and Approaches. Journal of Cardiovascular Development and Disease. Available at: [Link]
Sources
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combined 3D-{QSAR} and Molecular Docking Analysis of Thienopyrimidine Derivatives as Staphylococcus aureus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Bromothieno[2,3-c]pyridine Characterization
Introduction: The Analytical Imperative for 7-Bromothieno[2,3-c]pyridine
7-Bromothieno[2,3-c]pyridine stands as a significant heterocyclic scaffold in modern drug discovery, forming the core of various pharmacologically active agents. Its journey from a synthesized molecule to a potential therapeutic agent is critically dependent on rigorous analytical characterization. Ensuring the identity, purity, strength, and quality of this active pharmaceutical ingredient (API) is not merely a procedural step but a fundamental requirement for safety and efficacy. The process of analytical method validation provides documented evidence that a chosen procedure is fit for its intended purpose.[1][2]
However, relying on a single validated method can introduce unforeseen analytical biases. This guide champions the principle of cross-validation , a process of comparing results from two or more orthogonal (different and independent) analytical methods to provide a higher degree of assurance in the data's integrity.[3] By demonstrating concordance between techniques, we build a robust, self-validating analytical framework that can withstand scientific and regulatory scrutiny.
This guide provides an in-depth comparison of principal analytical techniques for the characterization of 7-Bromothieno[2,3-c]pyridine, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7] We will explore the causality behind methodological choices and present detailed protocols, culminating in a practical framework for cross-validation.
Pillar 1: Foundational Principles of Analytical Method Validation
Before comparing methods, we must establish the universally accepted parameters that define a validated analytical procedure. According to the ICH Q2(R2) guideline, the objective of validation is to demonstrate that a method is suitable for its intended purpose.[1][8] This is achieved by assessing a specific set of performance characteristics.
| Validation Parameter | Objective | Commonly Assessed For |
| Specificity / Selectivity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[9][10] | Assay, Impurity Testing, Identification |
| Linearity | To verify a direct, proportional relationship between the analytical response and the concentration of the analyte over a defined range.[11][12] | Assay, Impurity Quantification |
| Range | The interval between the upper and lower analyte concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[11][13] | Assay, Impurity Quantification |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery.[9][11] | Assay, Impurity Quantification |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[11][14] | Assay, Impurity Quantification |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.[12][14] | Impurity Limit Tests |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[12][14] | Impurity Quantification |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.[9][10] | Assay, Impurity Quantification |
The ICH Q14 guideline further modernizes this approach by emphasizing a lifecycle and risk-based model, where method development and validation are seen as a continuous process.[2][7]
Pillar 2: Orthogonal Analytical Techniques for Characterization
The selection of an analytical technique is dictated by the properties of the analyte and the information required. For 7-Bromothieno[2,3-c]pyridine, a solid organic compound that is not highly volatile, a combination of chromatographic and spectroscopic methods is essential.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
Causality: HPLC is the premier technique for analyzing non-volatile and thermally unstable compounds, making it ideal for APIs like 7-Bromothieno[2,3-c]pyridine.[15][16] Its high resolution allows for the separation of the main compound from closely related impurities and degradation products, which is critical for purity assessment and stability studies.[17][18]
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation based on ICH guidelines.
Experimental Protocol: HPLC Purity and Assay Method
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of 7-Bromothieno[2,3-c]pyridine (e.g., 280 nm).
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of 7-Bromothieno[2,3-c]pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 100 µg/mL stock.
-
Sample: Prepare the test sample at the same concentration as the standard using the same diluent.
-
-
Validation Procedure:
-
Specificity: Inject blank, standard, sample, and samples from forced degradation studies (acid, base, peroxide, heat, light) to ensure no co-elution at the analyte's retention time.
-
Linearity: Prepare a series of at least five standard solutions covering 50-150% of the nominal assay concentration. Plot peak area versus concentration and calculate the correlation coefficient (r² > 0.999).[12]
-
Accuracy: Analyze samples spiked with known amounts of API at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[19]
-
Precision:
-
Repeatability: Perform six replicate injections of the standard solution. The relative standard deviation (%RSD) should be ≤ 2%.[14]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Gas Chromatography (GC): A Complementary Technique for Specific Impurities
Causality: While HPLC is superior for the API itself, GC is the ideal method for analyzing volatile and semi-volatile substances.[16] Its primary role in this context is the quantification of residual solvents from the synthesis process (e.g., ethanol, toluene, ethyl acetate) and other potential volatile impurities that would be difficult to analyze by HPLC.[17][18] Direct injection of the non-volatile API is not feasible; therefore, a headspace sampling technique is employed.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector for definitive identification.
-
Column: A column suitable for volatile compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Initial temperature 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min (hold 5 min).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 20 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of 7-Bromothieno[2,3-c]pyridine into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO). Seal the vial immediately.
-
Validation: The method is validated for linearity, accuracy, precision, and LOQ for each target residual solvent according to ICH Q3C guidelines.
Spectroscopic Methods: Unambiguous Structural Confirmation
Chromatographic methods provide quantitative data on purity but offer limited information on molecular structure. Spectroscopic techniques are essential for confirming the identity of 7-Bromothieno[2,3-c]pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure.[20] For 7-Bromothieno[2,3-c]pyridine, ¹H and ¹³C NMR spectra provide a unique fingerprint, confirming the connectivity of atoms and the position of the bromine substituent. The chemical shifts and coupling constants of the protons on the pyridine and thiophene rings are characteristic of this specific isomer.[21][22]
-
Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns. For 7-Bromothieno[2,3-c]pyridine, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy by measuring the exact mass, including the characteristic isotopic pattern of bromine.[23]
Elemental Analysis: The Fundamental Composition
Causality: For any novel compound, confirming the empirical formula is a fundamental requirement. Combustion analysis provides a quantitative determination of the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).[24][25] This technique involves combusting the sample in an oxygen-rich environment and measuring the resulting gases (CO₂, H₂O, N₂, SO₂).[25] The bromine content would be determined by a separate halogen-specific method. The experimental percentages must align with the theoretical values calculated from the molecular formula (C₇H₅BrN₂S).
Pillar 3: The Cross-Validation Framework
Cross-validation serves as the ultimate verification of analytical accuracy. By comparing the results from a primary quantitative method (e.g., HPLC) with a secondary, orthogonal method, we can identify and mitigate any potential method-specific bias.[3]
Workflow for Cross-Validation of Assay Methods
Caption: Cross-validation workflow comparing HPLC and qNMR assay results.
A Practical Cross-Validation Scenario: HPLC Assay vs. Quantitative NMR (qNMR)
-
Objective: To verify the accuracy of the validated HPLC assay method for 7-Bromothieno[2,3-c]pyridine.
-
Primary Method: The fully validated HPLC-UV method described in section 2.1.
-
Secondary (Orthogonal) Method: Quantitative ¹H NMR (qNMR). qNMR is a primary ratio method that can determine the concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.
-
Procedure:
-
A single, homogeneous batch of 7-Bromothieno[2,3-c]pyridine is selected.
-
HPLC Analysis: Six samples are prepared independently and analyzed according to the validated HPLC protocol. The assay value is calculated for each.
-
qNMR Analysis: Six samples are prepared independently. Each vial contains an accurately weighed amount of the API and an accurately weighed amount of a certified internal standard (e.g., maleic acid). The samples are dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H NMR spectra are acquired under quantitative conditions (e.g., long relaxation delay). The assay is calculated by comparing the integral of a well-resolved proton signal from the analyte to a signal from the internal standard.
-
-
Data Comparison: The mean assay value, standard deviation, and %RSD are calculated for both sets of results. The two mean values are compared using a statistical test (e.g., a Student's t-test) to determine if there is a statistically significant difference.
-
Acceptance Criteria: A pre-defined acceptance criterion is established (e.g., the mean assay values from the two methods must be within 2.0% of each other).
Comparative Summary and Conclusion
The comprehensive characterization of 7-Bromothieno[2,3-c]pyridine requires a multi-faceted analytical approach. No single method can provide all the necessary information.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Purity, Assay, Impurity Profiling | High precision, quantitative, robust, suitable for non-volatile compounds.[13][15] | Provides limited structural information, potential for co-elution. |
| Headspace GC-MS | Residual Solvents, Volatile Impurities | High sensitivity for volatiles, definitive identification via MS.[17][18] | Not suitable for non-volatile API, requires heating which can degrade sensitive analytes.[15] |
| NMR Spectroscopy | Structural Elucidation & Confirmation | Unambiguous structure determination, can be quantitative (qNMR).[20] | Lower sensitivity than MS, requires higher sample concentration. |
| Mass Spectrometry | Molecular Weight & Formula Confirmation | High sensitivity, provides exact mass (HRMS) and fragmentation data.[18][23] | Isomeric differentiation can be difficult without chromatography. |
| Elemental Analysis | Empirical Formula Confirmation | Provides fundamental elemental composition (C, H, N, S).[24][25] | Destructive, provides no structural or isomeric information. |
By developing and validating orthogonal methods and then cross-validating their results, researchers and drug developers can build an unassailable analytical data package. This layered, self-validating system ensures not only compliance with global regulatory standards but also a profound understanding of the molecule, safeguarding its quality from the laboratory to the clinic.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration (FDA).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration (FDA).
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
- What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024, June 24). EirGenix.
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- A Comparative Guide to HPLC and GC for Purity Analysis of 2-Methylpropylboronic Acid. Benchchem.
- Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. (2021, November 1). Analytik Jena.
- Analytical Method Validation: Back to Basics, Part II. LCGC International.
- Detection of Nitrogen, Sulfur, Phosphorus and Halogens. Unacademy.
- Analytical method validation: are your analytical methods suitable for intended use? (2023, April 13). QualityChemicals.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). TechnologyNetworks.
- Spectroscopic Analysis of Thieno[2,3-c] Fused Heterocyclic Compounds: A Technical Guide. Benchchem.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 7). AELAB.
- Analysis of the NMR Spectrum of Pyridine. Semantic Scholar.
- Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). National Institutes of Health (NIH).
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.
Sources
- 1. database.ich.org [database.ich.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pharmaguru.co [pharmaguru.co]
- 4. m.youtube.com [m.youtube.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. resources.eirgenix.com [resources.eirgenix.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. qbdgroup.com [qbdgroup.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 25. azom.com [azom.com]
Benchmarking the Efficacy of New Thienopyridine Compounds Against Known Inhibitors: A Comparative Guide
In the landscape of antiplatelet therapy, the thienopyridine class of drugs represents a cornerstone in the management and prevention of atherothrombotic events. As research and development efforts continue to yield novel thienopyridine derivatives, a rigorous and standardized approach to benchmarking their efficacy against established inhibitors is paramount for advancing cardiovascular medicine. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of new thienopyridine compounds with current standards of care, namely Clopidogrel, Prasugrel, and the non-thienopyridine P2Y12 inhibitor, Ticagrelor.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols. We will delve into the critical in vitro and in vivo assays necessary for a thorough efficacy assessment, present comparative data in a clear and accessible format, and provide detailed, actionable protocols.
The Central Role of the P2Y12 Receptor in Platelet Aggregation
Platelets play a crucial role in hemostasis and thrombosis.[1] Upon vascular injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets and binds to two purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1] While both are involved in platelet activation, the P2Y12 receptor, a G protein-coupled receptor (GPCR), is the primary target for thienopyridine antiplatelet drugs.[2]
Activation of the P2Y12 receptor by ADP initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP promotes platelet aggregation and the stabilization of the platelet plug, a critical step in thrombus formation.[2]
Thienopyridines, such as clopidogrel and prasugrel, are prodrugs that require metabolic activation in the liver to their active thiol metabolites.[3] These active metabolites then irreversibly bind to the P2Y12 receptor, blocking ADP-mediated platelet activation for the lifespan of the platelet.[3] In contrast, non-thienopyridine inhibitors like ticagrelor are direct-acting and bind reversibly to the P2Y12 receptor.[4] Understanding this fundamental mechanism is crucial for designing and interpreting benchmarking studies.
P2Y12 Signaling Pathway
Caption: A simplified diagram of the P2Y12 signaling pathway in platelets and the inhibitory action of thienopyridine compounds.
In Vitro Efficacy Benchmarking: A Multi-faceted Approach
A robust in vitro evaluation is the foundational step in characterizing the antiplatelet potential of novel thienopyridine compounds. This involves a battery of assays designed to assess their potency, mechanism of action, and specificity.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is considered the "gold standard" for assessing platelet function.[5] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP. The extent of inhibition of ADP-induced aggregation by a test compound provides a direct measure of its antiplatelet activity.
Experimental Workflow for Light Transmission Aggregometry
Caption: A step-by-step workflow for performing Light Transmission Aggregometry to assess platelet aggregation.
Detailed Protocol: Light Transmission Aggregometry (LTA)
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Process the blood within one hour of collection.
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Incubate PRP with various concentrations of the new thienopyridine compound, a known inhibitor (e.g., active metabolite of clopidogrel or prasugrel, or ticagrelor), or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with the pre-incubated PRP sample in the aggregometer and establish a stable baseline (0% aggregation).
-
Add a standardized concentration of ADP (e.g., 5-20 µM) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each sample.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a highly specific method to assess the activation state of the P2Y12 receptor.[6] VASP is an intracellular protein that is phosphorylated in its active state. Activation of the P2Y12 receptor leads to the dephosphorylation of VASP. Therefore, the level of VASP phosphorylation is directly proportional to the degree of P2Y12 receptor inhibition. This assay is typically performed using flow cytometry.
Detailed Protocol: VASP Phosphorylation Assay
-
Sample Preparation and Treatment:
-
Collect whole blood in citrated tubes.
-
Aliquot whole blood and incubate with the new thienopyridine compound, a known inhibitor, or vehicle control.
-
Prepare two tubes for each sample: one with prostaglandin E1 (PGE1) alone and another with PGE1 plus ADP. PGE1 stimulates VASP phosphorylation, while ADP, through the P2Y12 receptor, inhibits this phosphorylation.
-
-
Cell Staining and Fixation:
-
Fix and permeabilize the platelets using commercially available kits or established laboratory protocols.
-
Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP and a platelet-specific marker (e.g., CD41 or CD61).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.
-
Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal in the PGE1-treated and the PGE1 + ADP-treated samples.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI PGE1) - (MFI PGE1+ADP)] / (MFI PGE1) x 100
-
A lower PRI indicates a higher degree of P2Y12 inhibition.
-
Determine the IC50 value for the new thienopyridine compound by measuring the PRI at various concentrations.
-
In Vivo Efficacy Benchmarking: Modeling Thrombosis
While in vitro assays provide valuable information on the direct antiplatelet effects of a compound, in vivo models are essential to evaluate its efficacy in a more physiologically relevant setting, taking into account factors like pharmacokinetics and metabolism. The ferric chloride (FeCl3)-induced carotid artery thrombosis model in mice is a widely accepted and reproducible model for this purpose.[7]
Logical Flow of In Vivo Thrombosis Model
Caption: A flowchart illustrating the key steps in the ferric chloride-induced carotid artery thrombosis model.
Detailed Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer the new thienopyridine compound, a known inhibitor (e.g., clopidogrel, prasugrel), or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined time before injury induction to allow for absorption and metabolism.
-
-
Thrombosis Induction:
-
Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10% w/v) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor blood flow.
-
-
Data Analysis:
-
The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride until the blood flow ceases (reaches zero).
-
Compare the TTO between the different treatment groups. A significant prolongation of TTO in the group treated with the new thienopyridine compound compared to the vehicle control indicates antithrombotic efficacy.
-
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data on the efficacy of established P2Y12 inhibitors. These values serve as a benchmark for evaluating novel thienopyridine compounds. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of P2Y12 Inhibitors
| Compound | Assay Type | IC50 / ED50 | Species | Source |
| Clopidogrel (active metabolite) | Platelet Aggregation (ADP-induced) | Similar to Prasugrel active metabolite in vitro | Human | [3] |
| Prasugrel (active metabolite) | Platelet Aggregation (ADP-induced) | Similar to Clopidogrel active metabolite in vitro | Human | [3] |
| Ticagrelor | Platelet Aggregation (ADP-induced) | More potent than Prasugrel active metabolite | Rat | [2] |
Note: In vivo, prasugrel demonstrates greater and more consistent platelet inhibition than clopidogrel due to more efficient generation of its active metabolite.[3]
Table 2: In Vivo Efficacy in Ferric Chloride Thrombosis Model (Rats)
| Compound | Endpoint | ED50 | Source |
| Prasugrel | Inhibition of Thrombus Formation | ~1.0 mg/kg | [3] |
| Clopidogrel | Inhibition of Thrombus Formation | ~10 mg/kg | [3] |
Table 3: Efficacy of Novel Thienopyridine Compounds (In Vitro)
| Compound | Assay Type | Result Compared to Clopidogrel | Source |
| DJ0171 | Platelet Aggregation (LTA), Flow Cytometry | More potent inhibition | [6] |
| DJ0199 | Platelet Aggregation (LTA), Flow Cytometry | More potent inhibition | [6] |
| DJ0081, DJ0021, DJ0206, DJ0097 | Platelet Aggregation (LTA), Flow Cytometry | Significant reduction in platelet aggregation | [6] |
Conclusion and Future Directions
The development of novel thienopyridine compounds with improved efficacy and safety profiles holds significant promise for the treatment of cardiovascular diseases. The benchmarking framework outlined in this guide provides a robust and scientifically sound approach for the preclinical evaluation of these new chemical entities. By employing a combination of in vitro assays, such as LTA and VASP phosphorylation, and in vivo models like the ferric chloride-induced thrombosis model, researchers can generate comprehensive data packages to support the advancement of the most promising candidates into clinical development.
Future efforts should focus on standardizing assay conditions to allow for more direct comparisons across studies. Additionally, the development of more sophisticated in vivo models that better recapitulate the complexities of human atherothrombosis will be crucial for predicting clinical efficacy. As our understanding of platelet biology and the P2Y12 receptor continues to evolve, so too will our methods for evaluating the next generation of antiplatelet therapies.
References
-
Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Bio-Rad. [Link]
- Wiviott SD, Antman EM, Winters KJ, et al. Prasugrel versus clopidogrel in patients with acute coronary syndromes. N Engl J Med. 2007;357(20):2001-2015.
- Rollini F, Franchi F, Angiolillo DJ. Platelet P2Y12 Receptor Inhibitors. Vascul Pharmacol. 2015;71:9-17.
- D. J. Fitzgerald, “The VASP assay for monitoring platelet P2Y12 inhibition,” Journal of Thrombosis and Haemostasis, vol. 7, no. s1, pp. 263-266, 2009.
- Kurz KD, Main BW, Sandusky GE. A rat carotid artery thrombosis model for the in vivo assessment of antithrombotic agents. Thromb Res. 1990;60(4):269-280.
- Husted S, van Giezen JJ. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovasc Ther. 2009;27(4):259-274.
- Storey RF. The P2Y12 receptor as a therapeutic target in cardiovascular disease.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromothieno[2,3-c]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 7-Bromothieno[2,3-c]pyridine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper handling and disposal of 7-Bromothieno[2,3-c]pyridine, moving beyond simple checklists to explain the critical reasoning behind each procedural step. The principles outlined here are designed to create a self-validating system of safety within your laboratory operations.
Part 1: Hazard Assessment & Immediate Safety Protocols
7-Bromothieno[2,3-c]pyridine is a halogenated, heterocyclic aromatic compound. Its chemical structure necessitates a cautious approach, as related compounds exhibit notable health hazards. While specific toxicological data for this exact molecule is limited, authoritative safety data for structurally similar brominated thienopyridines and pyridines provides a strong basis for hazard assessment.[1]
Core Hazards: Based on analogous compounds, 7-Bromothieno[2,3-c]pyridine should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It is expected to cause skin, eye, and respiratory irritation.[1][2]
Causality of Hazards: The pyridine nitrogen introduces basicity and potential metabolic pathways, while the carbon-bromine bond makes it a halogenated organic compound.[3] During combustion or incomplete incineration, halogenated organics can form highly toxic byproducts, such as hydrogen bromide gas.[4]
Personal Protective Equipment (PPE): A proactive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE when handling 7-Bromothieno[2,3-c]pyridine in any form (solid, solution, or as waste).
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (Chemical-resistant) | To prevent skin contact, as the compound is a presumed skin irritant and potentially harmful upon dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant Safety Glasses with Side Shields or Goggles | To protect against splashes, particularly when handling solutions, and airborne dust from the solid compound.[4] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use only within a certified Chemical Fume Hood | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] A respirator may be needed for spill cleanup.[5] |
Part 2: Laboratory Handling & Waste Segregation
Proper disposal begins with proper handling and rigorous segregation at the point of generation. The cardinal rule for 7-Bromothieno[2,3-c]pyridine is to classify and treat it as Halogenated Organic Waste .[3]
Step-by-Step Handling and Segregation Protocol:
-
Designate a Handling Area: All weighing and solution preparation involving 7-Bromothieno[2,3-c]pyridine must occur within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Storage of Virgin Material: Store the primary container in a cool, dry, well-ventilated area, segregated from strong acids, bases, and oxidizing agents to prevent incompatible reactions.[6][7]
-
Waste Container Setup: Before starting work, prepare a designated hazardous waste container labeled "Halogenated Organic Waste." This container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.[5][8]
-
Immediate Segregation:
-
Solid Waste: Any disposable labware contaminated with solid 7-Bromothieno[2,3-c]pyridine (e.g., weighing papers, gloves, pipette tips) must be placed directly into the Halogenated Organic Waste container.
-
Liquid Waste: Solutions containing 7-Bromothieno[2,3-c]pyridine must be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
-
The Critical Segregation Step: NEVER mix halogenated waste with non-halogenated organic waste (e.g., acetone, methanol, hexane).[3][8]
Scientific Rationale for Segregation: Halogenated wastes require specific high-temperature incineration conditions with "scrubbers" to neutralize the acidic gases (like HBr) produced during combustion.[9] Mixing them with non-halogenated waste streams contaminates the entire volume, forcing the more expensive and specialized disposal route for all of it and potentially violating waste disposal regulations.
Part 3: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and prevent environmental release.
Emergency Spill Protocol:
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[5]
-
Control Vapors & Ignition: Ensure adequate ventilation (fume hood) and remove all sources of ignition.[4]
-
Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, a lab coat, and if necessary, a respirator.[5]
-
Containment & Cleanup:
-
Final Decontamination: Clean the spill area with a detergent solution (e.g., Alconox) and paper towels.[10] All cleaning materials, including contaminated PPE, must be collected and placed in the Halogenated Organic Waste container for disposal.[10]
-
Labeling: Seal and label the container with "Hazardous Waste," the chemical name ("7-Bromothieno[2,3-c]pyridine spill debris"), and the date. Arrange for pickup by your institution's hazardous waste management team.
Part 4: The Core Disposal Protocol
The ultimate disposal of 7-Bromothieno[2,3-c]pyridine waste must be handled by a licensed hazardous waste disposal facility. The laboratory's role is to ensure the waste is correctly classified, segregated, and containerized for safe transport and final destruction.
Disposal Workflow:
-
Classification: All waste containing 7-Bromothieno[2,3-c]pyridine is classified as a Halogenated Organic Compound. This classification is critical as these compounds are regulated under Environmental Protection Agency (EPA) guidelines for land disposal restrictions.[11][12][13]
-
Containerization:
-
Pure Compound/Solid Waste: Collect in a sealed, clearly labeled container: "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS " followed by the chemical name.
-
Contaminated Solutions: Collect in a sealed, clearly labeled container: "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS " and list all components, including solvents.[3]
-
-
Decontamination of Empty Containers:
-
An "empty" container that held 7-Bromothieno[2,3-c]pyridine is not truly empty and must be decontaminated or disposed of as hazardous waste.
-
Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or acetone). The first two rinsates must be collected and disposed of as Halogenated Organic Liquid Waste. The third rinsate can often also be collected this way, ensuring maximal decontamination. Consult your institutional EHS for specific guidance on managing rinsed containers.
-
-
Final Disposal Pathway: The sole acceptable and environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[9] This process ensures the complete destruction of the organic molecule and allows for the safe management of resulting inorganic byproducts like hydrogen bromide.[9][14]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 7-Bromothieno[2,3-c]pyridine.
Sources
- 1. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bucknell.edu [bucknell.edu]
- 4. aksci.com [aksci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
